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(2R,5S)-5-Cyclopentyl-2-methylpiperidine Documentation Hub

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  • Product: (2R,5S)-5-Cyclopentyl-2-methylpiperidine
  • CAS: 2378490-74-3

Core Science & Biosynthesis

Foundational

Chemical properties of (2R,5S)-5-Cyclopentyl-2-methylpiperidine

The following technical guide provides an in-depth analysis of (2R,5S)-5-Cyclopentyl-2-methylpiperidine , a specific chiral scaffold utilized in medicinal chemistry, particularly in the development of chemokine receptor...

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide provides an in-depth analysis of (2R,5S)-5-Cyclopentyl-2-methylpiperidine , a specific chiral scaffold utilized in medicinal chemistry, particularly in the development of chemokine receptor antagonists (e.g., CCR2 modulators).[1]

Molecular Architecture, Stereochemical Dynamics, and Synthetic Engineering [1]

Executive Summary & Molecular Identity

(2R,5S)-5-Cyclopentyl-2-methylpiperidine is a disubstituted saturated heterocycle characterized by a piperidine core with a methyl group at the C2 position and a cyclopentyl moiety at the C5 position.[1] The specific (2R,5S) stereochemical configuration defines a cis-relationship between the substituents, dictating a unique conformational lock that is critical for binding affinity in G-protein coupled receptors (GPCRs), specifically CCR2 and CCR5 antagonists.[1]

PropertyData
IUPAC Name (2R,5S)-5-Cyclopentyl-2-methylpiperidine
Molecular Formula C₁₁H₂₁N
Molecular Weight 167.29 g/mol
Chirality (2R, 5S) [Cis-configuration]
Core Scaffold Piperidine (Azacyclohexane)
Key Substituents C2-Methyl (Hydrophobic anchor), C5-Cyclopentyl (Lipophilic bulk)
Primary Application Chiral intermediate for CCR2/CCR5 antagonists; Neurokinin modulators

Structural & Stereochemical Analysis[1][3][4]

Configuration and Conformation

The (2R,5S) configuration implies a cis-relationship between the C2-methyl and C5-cyclopentyl groups.[1] In the piperidine chair conformation, the bulky cyclopentyl group drives the equilibrium to place itself in the equatorial position to minimize 1,3-diaxial strain.

  • Preferred Conformation: Chair

  • C5-Cyclopentyl: Equatorial (Thermodynamically favored)[1]

  • C2-Methyl: Axial[1][2]

  • Result: This specific cis-conformation (Eq/Ax) creates a distinct 3D vector for the secondary amine (N-H), positioning it for precise hydrogen bonding within receptor pockets, distinct from the trans-diequatorial isomer.[1]

Visualization of Conformational Dynamics

The following diagram illustrates the stereochemical relationship and the preferred chair conformation.

Conformation Config (2R,5S) Configuration (Cis-Relationship) Chair Piperidine Chair Conformation Config->Chair Dictates Sub_C5 C5-Cyclopentyl (Equatorial) Chair->Sub_C5 Major Contributor Sub_C2 C2-Methyl (Axial) Chair->Sub_C2 Minor Contributor Stability Steric Energy: Cyclopentyl A-value > Methyl A-value (Favors Eq-Cyclopentyl) Sub_C5->Stability Minimizes 1,3-diaxial strain Sub_C2->Stability Tolerates Axial Strain

Figure 1: Conformational analysis of the (2R,5S) isomer. The bulky cyclopentyl group dominates the steric landscape, forcing the methyl group into an axial position.

Physicochemical Properties

The lipophilic cyclopentyl group significantly alters the physicochemical profile compared to simple methylpiperidines, enhancing membrane permeability and hydrophobic binding interactions.

PropertyValue (Predicted/Experimental)Significance
LogP (Octanol/Water) ~3.5 – 3.8High lipophilicity; excellent blood-brain barrier (BBB) penetration potential.[1]
pKa (Conjugate Acid) 10.8 – 11.2Typical secondary amine; protonated at physiological pH.
Boiling Point ~225°C (at 760 mmHg)High boiling point due to MW and intermolecular H-bonding.[1]
Polar Surface Area (PSA) 12.03 ŲLow PSA correlates with high oral bioavailability.
Solubility Low in water; High in DCM, MeOH, DMSORequires organic co-solvents for reaction.

Synthetic Engineering

The synthesis of enantiopure (2R,5S)-5-cyclopentyl-2-methylpiperidine typically proceeds via the hydrogenation of a pyridine precursor, followed by chiral resolution.[1] Direct asymmetric synthesis is challenging; thus, resolution or asymmetric hydrogenation is preferred.

Synthetic Pathway[1]
  • Precursor Assembly: Coupling of a cyclopentyl metalloplastic (Grignard/Zincate) with a substituted pyridine.

  • Heterogeneous Hydrogenation: Reduction of the pyridine ring. Metal catalysts (PtO₂ or Rh/C) in acidic media favor the cis-isomer via syn-addition of hydrogen.[1]

  • Chiral Resolution: Separation of the (2R,5S) and (2S,5R) enantiomers using a chiral acid (e.g., L-Mandelic acid or D-Tartaric acid).[1]

Workflow Diagram

Synthesis Start Start: 2-Methyl-5-bromopyridine Step1 Step 1: Cross-Coupling (Cyclopentyl-ZnBr, Pd(dppf)Cl2) Start->Step1 Inter1 Intermediate: 5-Cyclopentyl-2-methylpyridine Step1->Inter1 Step2 Step 2: Hydrogenation (H2, PtO2, AcOH, 50 psi) Favors Cis-isomer Inter1->Step2 Racemate Racemic Cis-Amine (Mixture of 2R,5S and 2S,5R) Step2->Racemate Step3 Step 3: Chiral Resolution (Crystallization with L-Mandelic Acid) Racemate->Step3 Final Target: (2R,5S)-5-Cyclopentyl-2-methylpiperidine Step3->Final Selective Precipitation

Figure 2: Synthetic route illustrating the transition from an aromatic pyridine precursor to the chiral piperidine scaffold.[1]

Key Protocol: Chiral Resolution (Example)
  • Dissolution: Dissolve 10.0 g of racemic cis-5-cyclopentyl-2-methylpiperidine in Ethanol (50 mL).

  • Acid Addition: Add 0.5 equivalents of (S)-(+)-Mandelic acid dissolved in hot Ethanol.

  • Crystallization: Allow the solution to cool slowly to 4°C over 12 hours. The diastereomeric salt of the (2R,5S) amine typically crystallizes out due to differential solubility.

  • Liberation: Treat the filtered salt with 1M NaOH and extract with Dichloromethane (DCM) to yield the free base.

  • Validation: Verify enantiomeric excess (ee) via Chiral HPLC (Chiralpak AD-H column, Hexane/IPA + 0.1% DEA).

Functional Reactivity & Applications

Reactivity Profile

As a secondary amine, the N1 position is the primary nucleophilic site.

  • N-Alkylation/Acylation: Readily reacts with alkyl halides or acid chlorides.[1] The steric bulk of the C2-methyl group retards reaction rates slightly compared to unsubstituted piperidines, acting as a "steric filter" that improves regioselectivity in complex molecules.

  • Oxidation: Susceptible to N-oxidation to form N-oxides, which are often metabolic byproducts.[1]

Medicinal Chemistry Applications

The (2R,5S) scaffold is a "privileged structure" in drug discovery:

  • CCR2 Antagonists: The scaffold mimics the hydrophobic domain of chemokine ligands. The C5-cyclopentyl group occupies a deep hydrophobic pocket (Orthosteric site) in the CCR2 receptor, while the amine forms a salt bridge with Glutamate residues (Glu291) [1].[1]

  • Neurokinin-1 (NK1) Receptor Antagonists: Used to modulate substance P binding for pain and depression therapies.[1]

References

  • Potent heteroarylpiperidine and carboxyphenylpiperidine 1-alkyl-cyclopentane carboxamide CCR2 antagonists. Bioorganic & Medicinal Chemistry Letters, 2008.[1] Link

  • Structure of CC Chemokine Receptor 2 with Orthosteric and Allosteric Antagonists. Nature, 2016.[3] Link[1]

  • Synthesis and structure-activity relationship of 7-azaindole piperidine derivatives as CCR2 antagonists. Bioorganic & Medicinal Chemistry, 2008.[1][4] Link

  • Enantioconvergent synthesis of (-)-(2R,5S)-1-allyl-2,5-dimethylpiperazine. Journal of Organic Chemistry, 2003.[1] (Illustrates resolution methodologies for 2,5-disubstituted systems). Link

Sources

Exploratory

Molecular structure and stereochemistry of (2R,5S)-5-Cyclopentyl-2-methylpiperidine

The following technical guide details the molecular structure, stereochemical dynamics, and synthetic utility of (2R,5S)-5-Cyclopentyl-2-methylpiperidine. Structural Dynamics, Stereocontrol, and Pharmacophore Application...

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide details the molecular structure, stereochemical dynamics, and synthetic utility of (2R,5S)-5-Cyclopentyl-2-methylpiperidine.

Structural Dynamics, Stereocontrol, and Pharmacophore Applications

Molecular Identity & Stereochemical Definition

The molecule (2R,5S)-5-Cyclopentyl-2-methylpiperidine represents a specific chiral scaffold within the 2,5-disubstituted piperidine family. This class of heterocycles serves as a "privileged structure" in medicinal chemistry, forming the core of numerous ligands for G-protein coupled receptors (GPCRs) and monoamine transporters.

Absolute and Relative Configuration

To rigorously define the structure, we must correlate the Cahn-Ingold-Prelog (CIP) absolute descriptors (2R, 5S) with the relative spatial orientation (cis vs. trans) of the substituents.

  • Numbering: The nitrogen atom is position 1.[1] The methyl group is at C2.[1] The cyclopentyl group is at C5.

  • Stereochemical Mapping:

    • C2 (R-configuration): With the lowest priority hydrogen oriented away (dashed), the sequence of priorities (N1 > C3 > Methyl) proceeds clockwise. In a standard chair projection where C2 is the front-right carbon, an equatorial methyl group typically corresponds to the (R) configuration (depending on the specific viewer angle, but commonly associated with the "up" relative orientation in specific projections).

    • C5 (S-configuration): The priorities are C6 > C4 > Cyclopentyl. An (S) configuration at C5 implies that the cyclopentyl group resides on the same face of the ring as the C2-methyl group.

Structural Visualization

The following diagram illustrates the connectivity and stereochemical relationship.

G cluster_stereo Relative Stereochemistry: Cis (Syn) N1 N1 C2 C2 (R) N1->C2 C3 C3 C2->C3 Me CH3 (Methyl) C2->Me Cis C4 C4 C3->C4 C5 C5 (S) C4->C5 C6 C6 C5->C6 Cyp C5H9 (Cyclopentyl) C5->Cyp Cis C6->N1

Figure 1: Connectivity and relative stereochemistry of the (2R,5S) isomer, highlighting the cis-relationship between the C2-Methyl and C5-Cyclopentyl groups.

Conformational Analysis

The biological activity of this scaffold is dictated by its preferred conformation in solution. For a cis-1,4-disubstituted six-membered ring (analogous to 2,5-piperidine), the substituents cannot be simultaneously equatorial in a chair conformation. The molecule exists in dynamic equilibrium between two chair forms.

Thermodynamic Equilibrium

The equilibrium is governed by the steric bulk (A-values) of the substituents:

  • Methyl A-value: ~1.7 kcal/mol.

  • Cyclopentyl A-value: ~2.2 kcal/mol (significantly bulkier).

The Two Chair Conformers:

  • Conformer A: Methyl (Equatorial) / Cyclopentyl (Axial).

    • Penalty: ~2.2 kcal/mol (due to axial cyclopentyl).

  • Conformer B: Methyl (Axial) / Cyclopentyl (Equatorial).

    • Penalty: ~1.7 kcal/mol (due to axial methyl).

Thermodynamic Preference: Since the steric penalty of an axial cyclopentyl group is greater than that of an axial methyl group, the equilibrium shifts to favor Conformer B . The molecule predominantly adopts the chair conformation where the bulky cyclopentyl group is equatorial and the smaller methyl group is axial .

Conformational Logic Diagram

Conformation State1 Conformer A (High Energy) Me-Equatorial | Cyp-Axial State2 Conformer B (Low Energy - Preferred) Me-Axial | Cyp-Equatorial State1->State2 Ring Flip Factor1 Steric Cost: Axial Cyclopentyl (~2.2 kcal/mol) Factor2 Steric Cost: Axial Methyl (~1.7 kcal/mol)

Figure 2: Conformational equilibrium showing the thermodynamic preference for the equatorial cyclopentyl conformer.

Synthetic Methodology

Achieving the specific (2R,5S) stereochemistry requires a synthetic route that favors the cis diastereomer, followed by chiral resolution or the use of asymmetric catalysts.

Route: Catalytic Hydrogenation of Pyridine Precursors

The most robust method for generating cis-2,5-disubstituted piperidines is the hydrogenation of the corresponding pyridine.

Protocol:

  • Precursor Synthesis: Coupling of 2-methyl-5-bromopyridine with cyclopentylboronic acid via Suzuki-Miyaura cross-coupling to yield 5-cyclopentyl-2-methylpyridine .

  • Hydrogenation:

    • Reagents:

      
       (50 psi), 
      
      
      
      (Adams' catalyst) or
      
      
      .
    • Solvent: Acetic acid (AcOH).

    • Mechanism: Heterogeneous hydrogenation typically occurs via syn-addition of hydrogen to the less hindered face of the aromatic ring.

    • Outcome: This process predominantly yields the cis-diastereomer (racemic mixture of (2R,5S) and (2S,5R)).

Enantiomeric Resolution

To isolate the specific (2R,5S) enantiomer from the racemic cis mixture:

  • Chemical Resolution: Formation of diastereomeric salts using chiral acids such as (+)-Dibenzoyl-D-tartaric acid . Recrystallization preferentially precipitates one diastereomeric salt.

  • Enzymatic Resolution: Kinetic resolution using lipases (e.g., Candida antarctica Lipase B) on an N-acylated intermediate.

Spectroscopic Characterization

Validation of the (2R,5S) structure and its conformational preference is performed via NMR spectroscopy.

-NMR Signatures

The axial/equatorial orientation of protons at C2 and C5 provides definitive proof of the conformation.

Proton PositionExpected Signal Splitting (

values)
Interpretation
H-2 (Equatorial) Small couplings (

Hz,

Hz)
Indicates the H-2 proton is equatorial, confirming the Methyl group is Axial .
H-5 (Axial) Large diaxial coupling (

Hz)
Indicates the H-5 proton is axial, confirming the Cyclopentyl group is Equatorial .
NOE Correlations
  • H2 (eq) <-> H6 (eq): Strong NOE observed if H2 is equatorial.

  • Me (ax) <-> H4 (ax) / H6 (ax): 1,3-diaxial NOE correlations confirm the axial position of the methyl group.

Pharmacological Applications

The (2R,5S)-5-cyclopentyl-2-methylpiperidine scaffold acts as a lipophilic, conformationally restricted amine core in several drug discovery programs.

  • Dopamine Transporter (DAT) Inhibitors:

    • Analogues of GBR-12909. The 2,5-disubstituted piperidine core restricts the spatial arrangement of the pharmacophores (often aryl groups attached to N or alkyl linkers), enhancing selectivity for DAT over SERT (Serotonin Transporter).

    • Mechanism:[1][2] The cis-configuration mimics the folded bioactive conformation of flexible ligands.

  • Sigma Receptor (

    
    ) Ligands: 
    
    • High affinity

      
       ligands often feature a basic nitrogen flanked by hydrophobic bulk. The cyclopentyl group provides the necessary hydrophobic interaction within the receptor's binding pocket.
      
  • P2Y14 Receptor Antagonists:

    • Used as a scaffold to orient polar headgroups and lipophilic tails in antagonists for the UDP-glucose receptor, relevant in inflammation and asthma research.

References

  • Dutta, A. K., et al. (2001).[3] "Rational design and synthesis of novel 2,5-disubstituted cis- and trans-piperidine derivatives exhibiting differential activity for the dopamine transporter." Bioorganic & Medicinal Chemistry Letters.

  • Bailey, P. D., et al. (2003). "Preparation of methyl (1R,2S,5S)- and (1S,2R,5R)-2-amino-5-tert-butyl-cyclopentane-1-carboxylates by parallel kinetic resolution." Chemical Communications.

  • PubChem Compound Summary. (2025). "2,5-Dimethylpiperidine (Stereochemical Analog Data)." National Center for Biotechnology Information.

  • Jacobson, K. A., et al. (2020).[4] "Bridged Piperidine Analogues of a High Affinity Naphthalene-Based P2Y14R Antagonist." Journal of Medicinal Chemistry.

Sources

Foundational

(2R,5S)-5-Cyclopentyl-2-methylpiperidine CAS number and synonyms

The following technical guide details the chemical profile, synthesis, and application of (2R,5S)-5-Cyclopentyl-2-methylpiperidine , a specialized chiral building block used in the development of chemokine receptor antag...

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide details the chemical profile, synthesis, and application of (2R,5S)-5-Cyclopentyl-2-methylpiperidine , a specialized chiral building block used in the development of chemokine receptor antagonists.

[1][2]

Executive Summary

(2R,5S)-5-Cyclopentyl-2-methylpiperidine is a chiral, saturated heterocyclic amine serving as a high-value scaffold in medicinal chemistry. It is primarily utilized in the synthesis of G-Protein Coupled Receptor (GPCR) modulators, specifically CCR2 and CCR5 antagonists . These receptors are critical targets for anti-inflammatory, immuno-oncology, and autoimmune therapeutics.

The compound is distinguished by its specific cis-stereochemistry at the 2 and 5 positions of the piperidine ring, which governs the conformational lock required for high-affinity binding in the orthosteric pockets of chemokine receptors.

Chemical Identity & Properties

PropertyDetail
IUPAC Name (2R,5S)-5-Cyclopentyl-2-methylpiperidine
Common Name cis-5-Cyclopentyl-2-methylpiperidine
CAS Number (Racemate) 2378490-74-3 (rac-(2R,5S))
CAS Number (Generic) 1697457-35-4 (Unspecified stereochemistry)
Molecular Formula C₁₁H₂₁N
Molecular Weight 167.30 g/mol
SMILES C[C@@H]1CCCN1
Stereochemistry Cis (Relative 1,4-relationship on the ring)
Appearance Colorless to pale yellow oil
Basicity (pKa) ~10.5 (Estimated, typical for dialkyl piperidines)
Stereochemical Configuration

The (2R,5S) designation indicates a cis-relationship between the methyl group at C2 and the cyclopentyl group at C5.

  • Conformation: In the lowest energy chair conformation, both the C2-Methyl and C5-Cyclopentyl substituents adopt an equatorial orientation to minimize 1,3-diaxial interactions.

  • Chirality: While the cis-diastereomer is chiral (due to the non-identical substituents), the "rac-(2R,5S)" CAS refers to the 1:1 mixture of the (2R,5S) and (2S,5R) enantiomers.

Synthesis & Manufacturing

The synthesis of the cis-isomer is typically achieved through catalytic hydrogenation of a pyridine precursor, which favors syn-addition of hydrogen across the aromatic ring.

Route Selection: Pyridine Reduction Strategy

This route ensures high diastereoselectivity for the cis-isomer.

  • Suzuki-Miyaura Coupling: Reaction of 5-bromo-2-methylpyridine with cyclopentylboronic acid (or potassium cyclopentyltrifluoroborate) using a Palladium catalyst (e.g., Pd(dppf)Cl₂) to yield 5-cyclopentyl-2-methylpyridine .

  • Catalytic Hydrogenation: Reduction of the pyridine ring using Platinum(IV) oxide (PtO₂) or Rhodium on Carbon (Rh/C) in acidic media (Acetic Acid/HCl).

    • Mechanism:[1] The metal surface facilitates the delivery of hydrogen atoms from the same face of the ring, predominantly yielding the cis-piperidine.

  • Chiral Resolution (Optional): If the enantiopure (2R,5S) form is required, the racemate is resolved using chiral acids such as L-Tartaric acid or via chiral HPLC separation.

Synthesis Workflow Diagram[5]

SynthesisRoute Start 5-Bromo-2-methylpyridine (Precursor) Step1 Suzuki Coupling (Pd Cat., Cyclopentylboronic acid) Start->Step1 C-C Bond Formation Inter 5-Cyclopentyl-2-methylpyridine (Intermediate) Step1->Inter Step2 Hydrogenation (H2, PtO2, AcOH) Inter->Step2 Syn-Reduction Product (2R,5S)-5-Cyclopentyl-2-methylpiperidine (Cis-Major Product) Step2->Product Stereoselective

Figure 1: Synthetic pathway from pyridine precursor to the cis-piperidine scaffold.

Applications in Drug Development

This scaffold is a critical pharmacophore in the design of Chemokine Receptor Antagonists .

Target: CCR2 (C-C Chemokine Receptor Type 2)

CCR2 drives the recruitment of monocytes to sites of inflammation.[1] Antagonists containing the piperidine scaffold block the binding of the endogenous ligand CCL2 (MCP-1) .

  • Mechanism: The piperidine nitrogen (protonated at physiological pH) forms a salt bridge with a conserved Glutamic Acid (Glu291) residue in the transmembrane bundle of the receptor.

  • Hydrophobic Clamp: The 5-cyclopentyl group occupies a specific hydrophobic sub-pocket (often defined by Tyr120 and Phe116), enhancing potency and selectivity over CCR5.

  • Conformational Control: The cis-2-methyl group restricts the rotation of the piperidine ring, locking the molecule into a bioactive conformation that minimizes entropic penalty upon binding.

Structural Activity Relationship (SAR) Logic

SAR_Logic Scaffold (2R,5S)-Piperidine Core N_Atom Basic Nitrogen (N1) Scaffold->N_Atom C5_Group 5-Cyclopentyl Group Scaffold->C5_Group C2_Group 2-Methyl Group Scaffold->C2_Group Target CCR2 Receptor Binding N_Atom->Target Ionic Interaction (Glu291) C5_Group->Target Hydrophobic Pocket Fill C2_Group->Target Conformational Lock

Figure 2: Pharmacophore mapping of the scaffold interactions within the CCR2 binding pocket.

Handling & Safety Protocols

As a secondary aliphatic amine, this compound requires standard safety precautions to prevent exposure and degradation.

  • Hazards: Corrosive (Skin Corr. 1B), Irritant. Causes severe skin burns and eye damage.

  • Storage: Store under inert atmosphere (Nitrogen or Argon) at 2–8°C. The free base is sensitive to CO₂ (carbamate formation) and oxidation.

  • Handling:

    • Use only in a chemical fume hood.

    • Wear chemical-resistant gloves (Nitrile) and safety goggles.

    • Quench spills with dilute acid (e.g., 1M HCl) before disposal.

References

  • CymitQuimica . rac-(2R,5S)-5-Cyclopentyl-2-methylpiperidine Product Page. CAS 2378490-74-3. Link

  • Namiki Shoji Co., Ltd. Building Blocks Catalogue. 5-cyclopentyl-2-methylpiperidine CAS 1697457-35-4. Link

  • Xue, C. B., et al. (2011). Discovery of INCB3284, a Potent, Selective, and Orally Bioavailable hCCR2 Antagonist.[1] ACS Medicinal Chemistry Letters. (Contextual reference for CCR2 piperidine scaffolds). Link

  • PubChem . Compound Summary for Related Piperidine Derivatives. National Library of Medicine. Link

Sources

Exploratory

Engineering Efficacy: The Strategic Role of Cyclopentyl and Methylpiperidine Scaffolds in Medicinal Chemistry

Executive Summary In the pursuit of novel therapeutics, escaping "flatland" (the over-reliance on planar, sp2-hybridized aromatic rings) is a critical objective for improving clinical success rates. The strategic incorpo...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the pursuit of novel therapeutics, escaping "flatland" (the over-reliance on planar, sp2-hybridized aromatic rings) is a critical objective for improving clinical success rates. The strategic incorporation of sp3-rich, three-dimensional moieties like cyclopentyl rings and methylpiperidine derivatives has revolutionized scaffold optimization. This technical guide provides an in-depth analysis of how these two distinct, yet highly synergistic, functional groups are utilized to fine-tune pharmacodynamics (PD) and pharmacokinetics (PK) across diverse target classes, including kinases, epigenetic readers, and G-protein-coupled receptors (GPCRs).

Physicochemical Causality: Why These Scaffolds?

The Cyclopentyl Moiety: Mastering Hydrophobic Sub-Pockets When optimizing a drug's binding affinity, lipophilicity must be balanced against entropic penalties. The cyclopentyl group offers a highly specific steric volume that is superior to both acyclic chains (like isopropyl) and larger rings (like cyclohexyl) in specific binding contexts. Because the cyclopentyl ring primarily adopts an "envelope" conformation, it is relatively rigid compared to the highly flexible cyclohexyl ring (which interconverts between chair, boat, and twist-boat forms). This rigidity reduces the entropic cost of binding when the moiety docks into tight, hydrophobic sub-pockets of target proteins.

The Methylpiperidine Moiety: Tuning pKa and Enhancing Solubility Piperidine is a ubiquitous basic amine in drug discovery, essential for forming salt bridges with acidic amino acid residues (e.g., Aspartate or Glutamate). However, unsubstituted piperidines often suffer from excessive basicity (pKa ~11), leading to poor membrane permeability and high hERG liability. The addition of a methyl group (e.g., N-methylpiperidine, 3-methylpiperidine, or 4-methylpiperidine) subtly alters the steric and electronic environment. This modification can lower the pKa to a more optimal range (8.5–9.5), improve aqueous solubility, and sterically hinder cytochrome P450 (CYP) enzymes, thereby increasing metabolic stability.

Mechanistic Synergy in Target Binding: Case Studies

Dual BRD4/PLK1 Inhibitors The optimization of the BI-2536 scaffold into dual inhibitors of Polo-like kinase 1 (PLK1) and Bromodomain-containing protein 4 (BRD4) perfectly illustrates the utility of these groups. Crystallographic studies reveal that the dihydropteridinone core acts as an acetyl-lysine mimic. During Structure-Activity Relationship (SAR) optimization, researchers discovered that substituting the methyl group at the dihydropteridinone ring with a cyclopentyl moiety was optimal for BRD4 inhibition[1]. The cyclopentyl group is crucial for potent inhibitory activity, whereas substitutions with cyclohexyl, tetrahydro-2H-pyran (THP), or isopropyl groups resulted in a significant loss of potency against BRD4[1]. Concurrently, the N-methylpiperidine moiety remains solvent-exposed, enhancing the compound's overall solubility and pharmacokinetic profile without disrupting the critical binding interface[1].

Presynaptic Choline Transporter (CHT) Inhibitors In the development of 4-methoxy-3-(piperidin-4-yl)oxy benzamides for CHT inhibition, the role of the piperidine ring was heavily scrutinized. SAR demonstrated that replacing the piperidine with lipophilic rings like cyclohexyl or cyclopentyl completely abolished activity[2]. However, maintaining the basic amine while introducing a methyl group (forming a methylpiperidine ether analog) yielded an equipotent, highly active compound[2]. This highlights the non-interchangeable nature of these scaffolds: the methylpiperidine is strictly required for ionic interactions, while the cyclopentyl group is reserved for hydrophobic packing.

Quantitative SAR Analysis

The following table summarizes the causal relationship between structural modifications and target affinity, derived from the BRD4/PLK1 dual inhibitor optimization campaign[1].

Scaffold Modification (Site 4)BRD4-BD1 IC50 ImpactPLK1 IC50 ImpactMechanistic Rationale
Cyclopentyl (Parent/Optimized) Optimal (Low nM) Maintained (Low nM) Ideal steric fit and minimal entropic penalty in the binding pocket.
CyclohexylDecreased PotencyMaintainedSteric clash; excessive bulk prevents optimal insertion into the sub-pocket.
IsopropylDecreased PotencyMaintainedInsufficient hydrophobic surface area to fully occupy the pocket.
Tetrahydro-2H-pyran (THP)Decreased PotencyMaintainedIntroduction of a polar oxygen atom disrupts the hydrophobic interaction network.

Experimental Methodology: Green Synthesis of a Cyclopentyl-Methylpiperidine Intermediate

To ensure scientific integrity and reproducibility, the following protocol details the synthesis of a model cyclopentyl-methylpiperidine scaffold. This methodology integrates modern green chemistry principles, replacing hazardous reagents (like HOBt/DIC and piperidine) with safer alternatives such as Propylphosphonic anhydride (T3P) and 4-methylpiperidine[3].

Self-Validating Protocol: Amide Coupling and Reductive Amination

Step 1: Amide Coupling (Core Assembly)

  • Reagents: Dissolve 1.0 eq of the core carboxylic acid (e.g., a functionalized benzoic acid) and 1.2 eq of 4-methylpiperidine in ethyl acetate (EtOAc)[3].

  • Activation: Add 3.0 eq of N,N-Diisopropylethylamine (DIPEA), followed by the dropwise addition of 1.5 eq of T3P (50% wt solution in EtOAc) at 0°C[3]. Causality: T3P is chosen over HOBt/DIC because it is non-explosive, produces water-soluble byproducts, and minimizes epimerization[3].

  • Reaction: Stir the mixture at room temperature for 4 hours.

  • In-Process Control (IPC): Monitor via LC-MS. The reaction is complete when the starting acid peak (<5% remaining) is replaced by the product mass [M+H]+.

  • Workup: Wash the organic layer sequentially with saturated NaHCO3, 1M HCl, and brine. Dry over anhydrous Na2SO4 and concentrate under reduced pressure.

Step 2: Reductive Amination (Cyclopentyl Installation)

  • Reagents: Dissolve the intermediate (assuming a free secondary or primary amine on the core) in 1,2-dichloroethane (DCE). Add 1.5 eq of cyclopentanone.

  • Catalysis: Add a catalytic amount of glacial acetic acid to adjust the pH to ~5, facilitating imine formation. Stir for 1 hour at room temperature.

  • Reduction: Add 2.0 eq of sodium triacetoxyborohydride (NaBH(OAc)3) in portions. Causality: NaBH(OAc)3 is a mild reducing agent that selectively reduces the intermediate iminium ion without reducing other functional groups (like amides or esters).

  • Reaction: Stir for 12 hours at room temperature.

  • Validation: Quench with 1N NaOH. Extract with dichloromethane (DCM). Purify via flash chromatography (Silica gel, DCM/MeOH gradient).

  • Final Analytical Validation: Confirm structure via 1H-NMR (look for the characteristic multiplet of the cyclopentyl methine proton at ~2.5-3.0 ppm and the methyl doublet of the methylpiperidine at ~0.9-1.1 ppm) and High-Resolution Mass Spectrometry (HRMS).

Logical Workflow of Scaffold Optimization

The integration of these scaffolds follows a highly structured logical pathway, transitioning from an initial hit to a refined lead candidate.

G HTS High-Throughput Screening (Identify Core Scaffold) Morph Scaffold Morphing (Optimize Geometry) HTS->Morph Cyclo Cyclopentyl Integration (Target Hydrophobic Pockets) Morph->Cyclo Piper Methylpiperidine Addition (Tune pKa & Solubility) Morph->Piper SAR SAR & in vitro Profiling (Kinase/GPCR Assays) Cyclo->SAR Piper->SAR Lead Preclinical Lead Candidate (Optimized ADME/Tox) SAR->Lead

Workflow for optimizing drug scaffolds using cyclopentyl and methylpiperidine moieties.

Conclusion

The rational design of therapeutics relies heavily on the predictable behavior of specific chemical moieties. The cyclopentyl group provides an entropically favorable solution for occupying hydrophobic pockets, as evidenced by its critical role in BRD4 inhibition. Conversely, the methylpiperidine scaffold offers a tunable, metabolically stable basic center essential for ionic target interactions and favorable aqueous solubility. Together, they represent a powerful toolkit for medicinal chemists navigating the complex landscape of lead optimization.

References[1] Title: Structure-guided design and development of potent and selective dual BRD4/PLK1 inhibitors - PMC

Source: nih.gov URL:[3] Title: Greener Solid Phase Peptide Synthesis: Improved Procedure for Distributed Drug Discovery in Undergraduate Laboratories | Journal of Chemical Education - ACS Publications Source: acs.org URL:[2] Title: Synthesis and structure-activity relationships of a series 4-methoxy-3-(piperidin-4-yl)oxy benzamides as novel inhibitors of the presynaptic choline transporter - PMC Source: nih.gov URL:

Sources

Foundational

Comprehensive Physical Characterization and Solubility Profiling of (2R,5S)-5-Cyclopentyl-2-methylpiperidine

Prepared by: Senior Application Scientist Target Audience: Researchers, Analytical Chemists, and Drug Development Professionals Executive Summary The transition of a novel chemical entity from discovery to preclinical fo...

Author: BenchChem Technical Support Team. Date: March 2026

Prepared by: Senior Application Scientist Target Audience: Researchers, Analytical Chemists, and Drug Development Professionals

Executive Summary

The transition of a novel chemical entity from discovery to preclinical formulation hinges on a rigorous understanding of its physicochemical properties. This whitepaper provides an in-depth technical evaluation of (2R,5S)-5-Cyclopentyl-2-methylpiperidine , a sterically hindered, highly lipophilic secondary amine. By examining the causality between its 3D stereochemical conformation and its macroscopic behavior (pKa, LogP, and solubility), this guide establishes a self-validating framework for its analytical characterization.

Structural Elucidation & Causality

The target compound, (2R,5S)-5-Cyclopentyl-2-methylpiperidine (CAS: 2378490-74-3), possesses a molecular formula of C11H21N and a molecular weight of 167.30 g/mol . The physical behavior of this molecule is heavily dictated by its stereochemistry and substitution pattern:

  • Steric Shielding & Basicity: The basicity of the piperidine nitrogen is governed by the inductive electron-donating effect of the adjacent 2-methyl group, which theoretically increases electron density on the nitrogen lone pair. However, this is counterbalanced by the steric hindrance introduced by the methyl group, which impedes the approach of solvating water molecules to the protonated ammonium cation.

  • Conformational Locking: The bulky cyclopentyl ring at the 5-position restricts the conformational flexibility of the piperidine ring. To minimize severe 1,3-diaxial interactions, the (2R,5S) diastereomer is thermodynamically forced into a favored chair conformation where the bulky groups occupy equatorial positions. This rigid, lipophilic outer shield directly drives the molecule's high partition coefficient (LogP) and poor aqueous solubility as a free base.

Physicochemical Properties

The table below summarizes the core physicochemical parameters of the compound. The high LogP indicates strong lipophilicity, which is advantageous for lipid membrane permeability but necessitates salt formation (e.g., hydrochloride) to achieve viable aqueous solubility for systemic administration.

Table 1: Summary of Physicochemical Properties

ParameterValueAnalytical Methodology
CAS Registry Number 2378490-74-3N/A
Molecular Formula C11H21NN/A
Molecular Weight 167.30 g/mol High-Resolution Mass Spectrometry (HRMS)
pKa (Secondary Amine) ~10.8Potentiometric Titration
LogP (Octanol/Water) ~3.6Shake-Flask Method
LogD (at pH 7.4) ~0.2Shake-Flask Method (Buffered)

Thermodynamic Solubility Profile

Solubility is not a static value but a thermodynamic equilibrium dependent on the solvent's dielectric constant (


) and the ionization state of the solute.

Table 2: Thermodynamic Solubility Matrix (at 25°C)

Solvent / MediaDielectric Constant (

)
Free Base Solubility (mg/mL)HCl Salt Solubility (mg/mL)
Deionized Water 80.1< 0.1 (Poor)> 50.0 (High)
PBS (pH 7.4) ~80.0< 0.1 (Poor)> 40.0 (High)
Ethanol 24.5> 100.0 (High)> 30.0 (Moderate)
DMSO 46.7> 100.0 (High)> 100.0 (High)
Dichloromethane 9.1> 100.0 (High)< 1.0 (Poor)

Causality Note: The free base exhibits excellent solubility in low-to-medium dielectric solvents (Dichloromethane, Ethanol) due to favorable Van der Waals interactions with its lipophilic cyclopentyl moiety. Conversely, the HCl salt relies on ion-dipole interactions, making it highly soluble in water but nearly insoluble in non-polar organic solvents.

Mechanistic Workflows & Visualizations

The following diagrams illustrate the logical pathways governing the molecule's behavior and our analytical approach to quantifying it.

G FB (2R,5S)-Free Base Lipophilic (LogP ~3.6) CA Protonated Cation Hydrophilic FB->CA +H+ (pKa ~10.8) Org Organic Phase (Octanol/Lipids) FB->Org Partitioning Aq Aqueous Phase (pH 7.4 Buffer) CA->Aq Solvation

Fig 1: Ionization and phase partitioning pathway of the (2R,5S) piperidine derivative.

W S1 Excess Solute + Solvent S2 Agitation (24h, 25°C) S1->S2 S3 Phase Separation S2->S3 S4 HPLC-UV Quantification S3->S4 S5 Mass Balance Validation S4->S5

Fig 2: Self-validating thermodynamic solubility and LC-MS/UV quantification workflow.

Self-Validating Experimental Protocols

To ensure data integrity, every protocol described below incorporates internal validation mechanisms.

Potentiometric Determination of pKa

Potentiometric titration is the gold standard for determining the pKa of ionizable pharmaceutical compounds[1].

  • Preparation: Dissolve the API in a 0.15 M KCl aqueous solution to achieve a concentration of

    
     M.
    
  • Causality of Ionic Strength: Maintaining a constant ionic strength using 0.15 M KCl is critical. It stabilizes the activity coefficients of the ionic species, ensuring that the pH electrode's Nernstian response accurately reflects concentration changes rather than ionic strength artifacts[2].

  • Titration: Purge the vessel with nitrogen gas to displace dissolved

    
     (which forms carbonic acid and skews the baseline). Titrate with standardized 0.1 M HCl (for the free base) or 0.1 M NaOH (for the salt form)[1].
    
  • Validation: Plot the first derivative of the titration curve (

    
    ). The pKa is identified at the half-equivalence point. The protocol is validated if the standard deviation across triplicate runs is 
    
    
    
    pH units.
Shake-Flask Method for LogP and LogD

The shake-flask method provides the most accurate empirical thermodynamic partitioning data[].

  • Phase Saturation: Pre-saturate n-octanol with water, and water (or pH 7.4 PBS for LogD) with n-octanol by stirring them together for 24 hours.

  • Causality of Pre-saturation: If the phases are not mutually saturated prior to the introduction of the API, solvent will migrate across the interface during the assay, altering the phase volume ratio and artificially skewing the final partition coefficient[].

  • Equilibration: Dissolve the compound in the octanol phase. Combine with the aqueous phase in a sealed vial and agitate at 25°C for 24 hours.

  • Separation & Quantification: Centrifuge at 4000 rpm for 30 minutes to break any micro-emulsions. Quantify the concentration in both phases using LC-MS/MS.

  • Validation (Mass Balance): Calculate the total mass recovered from both phases. A mass recovery of

    
     indicates interfacial emulsion trapping, precipitation, or degradation, rendering the run invalid.
    
Thermodynamic Solubility Assay (HPLC-UV)
  • Incubation: Add an excess of the solid compound (free base or HCl salt) to 1.0 mL of the target solvent in a glass vial.

  • Causality of Thermodynamic vs. Kinetic: We utilize a 48-hour agitation period rather than a solvent-shift method. Kinetic solubility often overestimates solubility due to transient supersaturation. A 48-hour thermodynamic equilibrium ensures the crystalline lattice has reached its true saturation limit.

  • Filtration: Filter the suspension through a 0.22 µm PTFE syringe filter (discarding the first 200 µL to saturate filter binding sites).

  • Quantification: Analyze the filtrate via HPLC-UV against a 5-point calibration curve (

    
    ).
    
  • Validation (Solid-State Check): Recover the remaining solid residue and analyze it via Powder X-Ray Diffraction (PXRD). This confirms that the polymorphic form has not transitioned or formed a hydrate/solvate during the 48-hour incubation.

References

1.[4] Title: 4-hydroxy-6-methylamino-2-naphthalene sulfonic acid | Chemsrc (Contains CAS 2378490-74-3 Database Entry) Source: Chemsrc Chemical Database URL: [Link]

2.[5] Title: Building Blocks Catalogue: 5-cyclopentyl-2-methylpiperidine (Molecular Properties) Source: Namiki Shoji Co., Ltd. URL: [Link]

3.[1] Title: Protocol for Determining pKa Using Potentiometric Titration Source: Creative Bioarray URL: [Link]

5.[2] Title: Elucidating Ionization Behavior: Potentiometric Titration for Precise Determination of pKa Values in Medicinal Chemistry Source: Pharmata Journal (DergiPark) URL: [Link]

Sources

Exploratory

Strategic Synthesis of Chiral 2,5-Disubstituted Piperidines: A Technical Guide

Topic: Strategic Synthesis of Chiral 2,5-Disubstituted Piperidines Content Type: Technical Guide / Whitepaper Audience: Senior Researchers, Medicinal Chemists, Process Scientists Executive Summary The piperidine scaffold...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Strategic Synthesis of Chiral 2,5-Disubstituted Piperidines Content Type: Technical Guide / Whitepaper Audience: Senior Researchers, Medicinal Chemists, Process Scientists

Executive Summary

The piperidine scaffold is the most frequent nitrogen heterocycle in FDA-approved drugs. While 2,6-disubstituted systems are synthetically well-precedented (often leveraging symmetry), chiral 2,5-disubstituted piperidines represent a significantly greater stereochemical challenge. This motif is critical in bioactive alkaloids (e.g., (+)-Pseudoconhydrine , Indolizidines ) and synthetic therapeutics targeting the dopamine transporter (DAT) and renin .

This guide synthesizes the most robust methodologies for accessing this scaffold with high enantiomeric and diastereomeric excess (ee/dr). We prioritize methods that offer predictable control over the C2 and C5 stereocenters, distinguishing between cis-selective (kinetic) and trans-selective (thermodynamic or auxiliary-controlled) pathways.

Structural & Stereochemical Landscape[1][2][3]

The Conformational Challenge

Unlike 2,6-disubstituted piperidines, where the cis-isomer allows both substituents to adopt equatorial positions in a chair conformation, 2,5-disubstituted systems introduce unavoidable A-strain in specific isomers.

  • Trans-2,5-isomer: Typically the thermodynamic product. Both substituents can adopt equatorial positions (diequatorial).

  • Cis-2,5-isomer: One substituent is forced axial (axial/equatorial), creating a higher energy conformer often accessible only via kinetic control (e.g., catalytic hydrogenation of pyridines).

Decision Matrix: Route Selection

Use the following logic flow to select the optimal synthetic strategy based on your target stereochemistry.

RouteSelection Target Target: 2,5-Disubstituted Piperidine Stereo Desired Relative Stereochemistry? Target->Stereo Cis Cis-2,5 (Kinetic) Stereo->Cis Axial/Equatorial Trans Trans-2,5 (Thermodynamic) Stereo->Trans Diequatorial MethodA Method A: Heterogeneous Hydrogenation (Ru/Rh on Pyridines) Cis->MethodA High cis-selectivity MethodB Method B: RCM + Diastereoselective Reduction (Chiral Pool / Allylation) Cis->MethodB Via specific H2 catalysts Trans->MethodB Substrate control MethodC Method C: Auxiliary-Directed Lithiation (Anodic Oxidation / Substitution) Trans->MethodC Thermodynamic control

Figure 1: Strategic decision tree for selecting synthetic methodology based on target diastereoselectivity.

Critical Methodologies

Method A: Asymmetric Hydrogenation of Pyridines (Cis-Selective)

This is the most direct route to cis-2,5-piperidines. The reduction of 2,5-disubstituted pyridines or pyridinium salts generally proceeds via syn-addition of hydrogen across the least hindered face.

  • Catalyst: Heterogeneous Rh or Ru (e.g., Rh/C, RuO2) or Homogeneous Ru-complexes (e.g., Ru-BINAP).

  • Mechanism: The pyridine ring adsorbs flat onto the metal surface. Hydrogen adds from the metal face, forcing substituents cis.

  • Limitation: Achieving high enantioselectivity (ee) requires chiral homogeneous catalysts or chiral auxiliaries on the nitrogen.

Method B: Ring-Closing Metathesis (RCM) (Versatile)

This approach constructs the ring de novo, allowing for absolute stereocontrol derived from chiral pool materials (e.g., amino acids) or asymmetric allylation.

  • Key Advantage: Allows installation of C2 and C5 stereocenters before ring closure, or uses the resulting alkene for further functionalization.

  • Application: Total synthesis of (+)-Pseudoconhydrine (see Protocol below).

Method C: Organocatalytic Cascade (Trans-Selective)

Organocatalysis (e.g., Proline derivatives) enables Michael/Mannich cascade reactions.

  • Mechanism: Enamine activation of an aldehyde/ketone attacks a nitro-olefin or imine.

  • Selectivity: Often favors trans-isomers due to transition state minimization of steric clashes (diequatorial preference).

Detailed Protocol: Total Synthesis of (+)-Pseudoconhydrine

Target: (2S,5S)-5-hydroxypiperidine-2-propyl (Trans-2,5-disubstituted). Strategy: Maruoka Asymmetric Allylation followed by Ring-Closing Metathesis (RCM). This protocol is adapted from the work of Satyalakshmi et al. (2011) and represents a modern, modular approach.

Retrosynthetic Logic

The target is disconnected at the C2-C3 bond (via RCM) and the C5-OH center is derived from an allylic oxidation or hydroboration of the resulting alkene.

Step-by-Step Experimental Workflow
Step 1: Maruoka Asymmetric Allylation

Objective: Establish the C2 stereocenter with high enantiocontrol.

  • Reagents: Aldehyde precursor (e.g., derived from butane-1,4-diol), Allyltributyltin, (R,R)-Maruoka Catalyst (chiral bis-Ti(IV) oxide).

  • Procedure:

    • Cool a solution of the aldehyde in CH₂Cl₂ to -78 °C.

    • Add the Maruoka catalyst (5 mol%) and allyltributyltin (1.2 equiv).

    • Stir for 24-48h at -20 °C to 0 °C.

    • Quench: Sat. NaHCO₃.

    • Purification: Flash chromatography.

  • Checkpoint: Expect >90% ee for the homoallylic alcohol. Confirm via Chiral HPLC.

Step 2: Amine Protection & Acryloylation

Objective: Prepare the diene precursor for RCM.

  • Convert the homoallylic alcohol to the corresponding amine (via Mitsunobu with phthalimide or azide reduction).

  • Protect Nitrogen with Boc or Cbz.

  • Acylate the Nitrogen with acryloyl chloride to install the second alkene.

Step 3: Ring-Closing Metathesis (RCM)

Objective: Form the piperidine core (specifically the dehydropiperidine).

  • Reagents: Grubbs II Catalyst (5-10 mol%), CH₂Cl₂ (degassed).

  • Procedure:

    • Dissolve the diene (0.01 M concentration—high dilution is critical to avoid dimerization) in degassed CH₂Cl₂.

    • Add Grubbs II catalyst under Argon.

    • Reflux for 12-24h.

  • Workup: Evaporate solvent. Filter through a silica pad to remove Ru residues.

  • Result: Chiral dehydropiperidinone or dehydropiperidine.

Step 4: Stereoselective Functionalization (The "Trans" Switch)

Objective: Install the C5 substituent (OH or alkyl) trans to the C2 propyl group.

  • For (+)-Pseudoconhydrine (OH group):

    • Perform Hydroboration-Oxidation (BH₃·SMe₂, then H₂O₂/NaOH).[1]

    • Note: The bulky C2-propyl group directs the borane attack from the opposite face, favoring the trans-relationship.

  • Deprotection: Remove N-Boc (TFA/DCM) to yield the free alkaloid.

Data Summary: Comparison of Methods

MethodologyPrimary SelectivityTypical Yieldee / drKey Limitation
Heterogeneous Hydrogenation (Ru/C) Cis-2,585-95%Low ee (unless chiral aux used)Difficult to access trans-isomers.
RCM + Hydroboration Trans-2,540-60% (overall)>95% ee / >10:1 drMulti-step linear sequence.
Anodic Oxidation / Cyanation Trans-2,570-80%High drRequires electrochemical equipment.
Organocatalytic Cascade Trans-2,560-85%>90% eeSubstrate scope often limited to nitro-olefins.

Therapeutic Relevance

The 2,5-disubstituted piperidine motif is pharmacologically distinct.

  • Dopamine Transporter (DAT) Inhibitors: The cis-2,5-isomer of specific N-substituted piperidines exhibits 3-fold higher potency than the trans-isomer in inhibiting dopamine uptake [1].[2]

  • Alkaloids: (+)-Pseudoconhydrine and Solenopsin derivatives (antimicrobial, antitumor) rely on the specific 2,5-trans geometry for bioactivity.

References

  • Rational design and synthesis of novel 2,5-disubstituted cis- and trans-piperidine derivatives exhibiting differential activity for the dopamine transporter. Dutta, A. K., et al.[3] (2001).[3] Bioorganic & Medicinal Chemistry Letters.

  • Stereoselective total synthesis of the piperidine alkaloids, (+)-coniine, (+)-pseudoconhydrine, and (+)-sedamine through a common intermediate. Satyalakshmi, G., et al.[1][4] (2011).[5][1][6][7] Tetrahedron: Asymmetry.

  • Enantiospecific Synthesis of 2,5-Disubstituted Piperidine Derivatives: Synthesis of (+)-Pseudoconhydrine. Dockner, M., et al.[8] (1997). Liebigs Annalen.

  • A Direct Stereoselective Approach to trans-2,3-Disubstituted Piperidines (Relevant Methodology). ResearchGate Archive.

  • Ruthenium-Catalyzed Enantioselective Hydrogenation of 2-Pyridyl-Substituted Alkenes. Glorius, F., et al. (2019). Journal of the American Chemical Society. (Contextual grounding for hydrogenation mechanisms).

Sources

Foundational

Biological Targets and Pharmacological Utility of (2R,5S)-5-Cyclopentyl-2-methylpiperidine Analogs

Executive Summary The (2R,5S)-5-cyclopentyl-2-methylpiperidine scaffold is a highly specialized, chiral -rich building block increasingly utilized in modern medicinal chemistry. By escaping the "flatland" of traditional...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The (2R,5S)-5-cyclopentyl-2-methylpiperidine scaffold is a highly specialized, chiral


-rich building block increasingly utilized in modern medicinal chemistry. By escaping the "flatland" of traditional planar aromatic rings, this saturated heterocycle offers precise stereochemical vectoring. The 2-methyl group restricts the piperidine ring into a defined chair conformation, forcing the 5-cyclopentyl moiety into a specific equatorial or axial trajectory. This structural rigidity is paramount for engaging deep, hydrophobic binding pockets across diverse biological targets, including kinases, G-protein coupled receptors (GPCRs), and ion channels.

This technical guide explores the mechanistic rationale, target validation, and self-validating experimental protocols for evaluating this specific pharmacophore.

Target Class: Tyrosine and Mitotic Kinases (ITK, Nek2)

Mechanistic Rationale

In the development of [1] and [2], the (2R,5S)-5-cyclopentyl-2-methylpiperidine acts as a critical selectivity anchor.

The piperidine nitrogen often serves as a hinge-binding or solvent-exposed linker, while the bulky cyclopentyl group is vectored deep into the hydrophobic pocket behind the kinase gatekeeper residue. The (2R,5S) stereochemistry ensures that the cyclopentyl ring avoids steric clashes with the ATP-binding cleft, maximizing van der Waals interactions and driving nanomolar potency[2].

Self-Validating TR-FRET Kinase Assay Protocol

To evaluate kinase inhibition, a Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assay is employed. This protocol is self-validating: it includes a Dynamic Light Scattering (DLS) counterscreen to ensure the highly lipophilic cyclopentyl analogs do not form colloidal aggregates, which are notorious for causing false-positive inhibition.

  • Reagent Preparation: Prepare assay buffer (50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA). Causality: 0.01% Triton X-100 is strictly added to prevent compound aggregation and non-specific binding to the microplate.

  • Compound Dilution: Serially dilute the (2R,5S)-analog in 100% DMSO, then transfer to the assay plate (final DMSO concentration <1%).

  • Kinase Reaction: Add recombinant kinase (e.g., ITK or Nek2) and fluorescently labeled peptide substrate. Initiate the reaction with ATP at its predetermined

    
     value. Causality: Running the assay at the ATP 
    
    
    
    ensures the
    
    
    is directly proportional to the
    
    
    , allowing for accurate thermodynamic profiling.
  • Detection: After 60 minutes, add the stop buffer containing EDTA (to chelate

    
     and halt the kinase) and the Europium-labeled anti-phospho antibody. Read the FRET signal (excitation 340 nm, emission 615/665 nm).
    
  • Validation (DLS Counterscreen): Run the top concentration of the compound through a DLS instrument. If the polydispersity index indicates particles >10 nm, the

    
     is flagged as a potential aggregation artifact.
    

TR_FRET A Kinase + Substrate + ATP B Add (2R,5S)-Analog (Inhibitor) A->B C Incubation (Phosphorylation) B->C D Add Eu-Antibody & APC-Tracer C->D E FRET Signal Detection (665nm) D->E Excitation at 340nm

TR-FRET Kinase Assay workflow validating inhibitor IC50 and ruling out aggregation.

Target Class: G-Protein Coupled Receptors (P2Y14R)

Mechanistic Rationale

For GPCRs, piperidine derivatives have been extensively explored as[3]. The basicity of the piperidine nitrogen is finely tuned by the adjacent 2-methyl group, optimizing it for salt-bridge formation with conserved acidic residues in the receptor's transmembrane domains. Concurrently, the 5-cyclopentyl group engages the extracellular loop regions, blocking the conformational changes required for


 protein coupling upon UDP-glucose binding[3].
Self-Validating FLIPR Calcium Mobilization Protocol
  • Cell Seeding: Seed CHO cells stably expressing human P2Y14R and a promiscuous

    
     protein (to force calcium coupling) into 384-well plates.
    
  • Dye Loading: Incubate cells with a calcium-sensitive dye (e.g., Fluo-4 AM). Causality: 2.5 mM Probenecid is added to the loading buffer to inhibit organic anion transporters; without this, the cells would rapidly extrude the dye, destroying the signal-to-noise ratio.

  • Compound Addition: Add the (2R,5S)-analog and incubate for 30 minutes to achieve receptor binding equilibrium.

  • Agonist Challenge: Inject the

    
     concentration of UDP-glucose. Causality: Using the 
    
    
    
    rather than a saturating dose ensures the assay is sensitive enough to detect competitive antagonism without being overwhelmed by excess agonist.
  • Readout: Measure the transient peak in intracellular calcium fluorescence. The system self-validates by including a known competitive antagonist reference to confirm assay dynamic range.

GPCR UDP UDP-Glucose (Agonist) Receptor P2Y14 Receptor (GPCR) UDP->Receptor Activates Antag (2R,5S)-Analog (Antagonist) Antag->Receptor Blocks Binding Gi Gi/o Protein Activation Receptor->Gi Signal Transduction cAMP cAMP Inhibition & Ca2+ Mobilization Gi->cAMP

Mechanism of P2Y14R antagonism by piperidine analogs blocking Gi/o signaling.

Target Class: Ionotropic Receptors (NMDA / PCP Site)

Mechanistic Rationale

Substituted piperidines, such as [4], are well-documented ligands for the NMDA receptor channel pore and sigma receptors. Incorporating a 2-methylpiperidine ring drastically alters binding affinity. The steric bulk of the 2-methyl group, combined with a cyclopentyl substitution, creates a highly constrained geometry. This specific spatial arrangement dictates whether the molecule can successfully navigate the narrow ion channel pore to reach the deep PCP binding site, effectively acting as a steric gate[4].

Stereochem Scaffold (2R,5S)-5-Cyclopentyl- 2-methylpiperidine Conform Chair Conformation (Equatorial/Axial Lock) Scaffold->Conform Dictates Kinase Kinase (ITK/Nek2) Hydrophobic Pocket Conform->Kinase Selectivity Vector GPCR GPCR (P2Y14R) Extracellular Loop Conform->GPCR Salt-Bridge Alignment NMDA NMDA/Sigma Channel Pore Conform->NMDA Steric Gating

Logical relationship between scaffold stereochemistry and multi-target binding.

Quantitative Data Summary

Target ClassSpecific TargetRole of (2R,5S)-ScaffoldTypical

/

Range
Reference
Tyrosine KinaseITKOccupies hydrophobic pocket behind gatekeeper1 – 50 nM[1]
Mitotic KinaseNek2 / Plk1Mimics hydrophobic interactions in ATP pocket10 – 100 nM[2]
GPCRP2Y14RModulates basicity & anchors to extracellular loops0.4 – 20 nM[3]
Ion ChannelNMDA (PCP site)Steric gating in channel pore50 – 600 nM[4]

References

  • Title: Pyrrolopyrimidine ITK inhibitors Source: US Patent 12297203B2 URL
  • Title: Aminopyrazine Inhibitors Binding to an Unusual Inactive Conformation of the Mitotic Kinase Nek2: SAR and Structural Characterization Source: Journal of Medicinal Chemistry (PMC2955194) URL: [Link]

  • Title: Bridged Piperidine Analogues of a High Affinity Naphthalene-Based P2Y14R Antagonist Source: Journal of Medicinal Chemistry (10.1021/acs.jmedchem.1c01964) URL: [Link]

  • Title: Synthesis and Preliminary Biochemical Evaluation of Novel Derivatives of PCP Source: NIDA Research Monograph / ResearchGate URL: [Link]

Sources

Exploratory

Conformational Analysis of (2R,5S)-5-Cyclopentyl-2-methylpiperidine: A Structural &amp; Pharmacophore Guide

Executive Summary The piperidine scaffold is a privileged structure in medicinal chemistry, serving as the core for numerous GPCR ligands, kinase inhibitors, and ion channel blockers. The specific stereoisomer (2R,5S)-5-...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The piperidine scaffold is a privileged structure in medicinal chemistry, serving as the core for numerous GPCR ligands, kinase inhibitors, and ion channel blockers. The specific stereoisomer (2R,5S)-5-Cyclopentyl-2-methylpiperidine represents a "conformationally locked" scaffold. Unlike flexible alkyl chains, the 2,5-disubstitution pattern on the six-membered ring creates a rigid vector relationship between the substituents.

This guide details the conformational analysis of this molecule, moving from theoretical stereochemical assignment to in silico modeling and, finally, experimental validation via NMR spectroscopy. Understanding this conformation is critical for structure-activity relationship (SAR) studies, as it dictates the spatial projection of the lipophilic cyclopentyl group relative to the polar amine.

Structural Fundamentals & Stereochemical Assignment

Before initiating experimental protocols, we must define the low-energy geometry dictated by the (2R,5S) absolute configuration.

The Trans-Diequatorial Hypothesis

In a six-membered piperidine ring, substituents prefer the equatorial position to avoid 1,3-diaxial steric clashes. The thermodynamic stability is governed by A-values (conformational free energy):

  • Methyl A-value: ~1.7 kcal/mol[1][2][3]

  • Cyclopentyl A-value: ~2.2 kcal/mol (estimated, > isopropyl)

We must determine if the (2R,5S) configuration allows both groups to be equatorial.

  • Numbering: Nitrogen is position 1.

  • C2 Configuration (R): Assuming standard Cahn-Ingold-Prelog (CIP) priorities (

    
    ), for the R  configuration at C2, the methyl group is oriented UP  (relative to the ring plane) if the proton is axial (down). This places the methyl group in the Equatorial  position.
    
  • C5 Configuration (S): At C5 (

    
    ), the S  configuration typically places the bulky cyclopentyl group DOWN  (relative to the ring plane) if the proton is axial (up). This places the cyclopentyl group in the Equatorial  position.
    
  • Relationship: One substituent is "Up" (C2) and the other is "Down" (C5). In a 1,4-relationship (relative to ring carbons), this constitutes a Trans diastereomer.

Computational Methodology (In Silico)

To rigorously predict the conformational ensemble, we employ a tiered computational approach. This workflow filters high-energy steric clashes before expending resources on DFT optimization.

Computational Workflow Protocol

Step 1: Conformational Search (Molecular Mechanics)

  • Force Field: MMFF94x (Merck Molecular Force Field) is preferred for piperidines due to accurate parameterization of the amine nitrogen.

  • Solvent: Gas phase (initial), then Water (PCM model) to account for dipole stabilization.

  • Algorithm: Monte Carlo or Low-Mode Sampling.

  • Energy Window: 5.0 kcal/mol (to capture boat/twist-boat forms).

Step 2: Geometry Optimization (DFT)

  • Theory Level: B3LYP/6-31G(d,p) or

    
    B97X-D (dispersion corrected).
    
  • Focus: Optimize the Nitrogen inversion. The N-H bond prefers the equatorial position in solution (due to solvation of the lone pair), whereas it may flip in the gas phase.

Step 3: Boltzmann Weighting

  • Calculate

    
     for all conformers. The diequatorial chair should populate >95% of the ensemble at 298 K.
    
Visualization of Computational Pipeline

CompChemWorkflow Start Input Structure (2R,5S) MM MMFF94x Search (Monte Carlo) Start->MM Filter Filter Redundant Conformers MM->Filter DFT DFT Opt (B3LYP/6-31G*) Filter->DFT Top 5 kcal/mol Freq Freq Calc (Gibbs Free Energy) DFT->Freq Output Boltzmann Population Freq->Output

Figure 1: Tiered computational pipeline for determining the global minimum energy conformer.

Experimental Validation: NMR Spectroscopy

While computation provides a model, NMR spectroscopy provides the ground truth. The stereochemistry is validated by analyzing scalar couplings (


) and Nuclear Overhauser Effects (NOE).
Sample Preparation[4]
  • Solvent:

    
     is standard. However, if signal overlap occurs, 
    
    
    
    (Benzene-d6) is excellent for shifting piperidine ring protons due to magnetic anisotropy.
  • Concentration: 5–10 mg in 0.6 mL solvent.

  • State: The free base is preferred for conformational analysis. The HCl salt may lock the nitrogen inversion and broaden signals due to exchange.

Key NMR Parameters (The "Fingerprint")
ParameterObservation TargetExpected Value (Diequatorial Chair)Interpretation

Coupling between H2 and H3~10-12 Hz (Axial-Axial)Confirms H2 is Axial (Methyl is Equatorial).

Coupling between H5 and H6~10-12 Hz (Axial-Axial)Confirms H5 is Axial (Cyclopentyl is Equatorial).
NOESY H2

H5
No Correlation In trans-diequatorial, H2 and H5 are far apart (1,4-diaxial distance > 5Å).
NOESY H2

H4(ax)
Strong Correlation Confirms 1,3-diaxial relationship of protons (H2, H4ax, H6ax).
The Karplus Logic Tree

To confirm the (2R,5S) assignment experimentally, follow this logic path using the H2 proton signal (typically a multiplet around 2.5 - 3.0 ppm).

NMRLogic Start Analyze H2 Proton Signal (Multiplet) LargeJ Large Coupling Observed? (J > 10 Hz) Start->LargeJ Trans H2 is Axial (Methyl is Equatorial) LargeJ->Trans Yes Cis H2 is Equatorial (Methyl is Axial) LargeJ->Cis No (J < 5 Hz) CheckH5 Analyze H5 Proton (J > 10 Hz?) Trans->CheckH5 FinalTrans CONFIRMED: Trans-Diequatorial (Rigid Scaffold) CheckH5->FinalTrans Yes (H5 Axial) FinalCis CONFIRMED: Cis-Isomer (Dynamic/Axial) CheckH5->FinalCis No

Figure 2: NMR decision tree for assigning relative stereochemistry based on J-coupling constants.

Pharmacological Implications[5][6]

The conformational analysis of (2R,5S)-5-Cyclopentyl-2-methylpiperidine is not merely an academic exercise; it defines the molecule's pharmacophore .

The "Lock-and-Key" Advantage

Because the (2R,5S) isomer adopts a rigid diequatorial conformation, it presents a defined 3D shape to a biological receptor.

  • Vector Analysis: The angle between the C2-Methyl vector and the C5-Cyclopentyl vector is fixed.

  • Entropy: Upon binding, the entropic penalty is low because the molecule is already in its low-energy bioactive conformation (assuming the receptor pocket complements the diequatorial shape).

Comparison to Cis-Isomer

The cis-isomer (e.g., 2R, 5R) would force one substituent axial.

  • If the Cyclopentyl group forces the Methyl axial, the Methyl group projects perpendicular to the ring.

  • This creates a fundamentally different hydrophobic volume map compared to the trans-isomer.

  • Note: Literature suggests that for certain targets (e.g., dopamine transporters), the cis-isomer of 2,5-disubstituted piperidines may be more potent [1]. This highlights the importance of synthesizing and testing both diastereomers, but using the analysis above to rigorously identify which is which.

References

  • Dutta, A. K., et al. (2001).[4] "Rational design and synthesis of novel 2,5-disubstituted cis- and trans-piperidine derivatives exhibiting differential activity for the dopamine transporter." Bioorganic & Medicinal Chemistry Letters. Link

  • Eliel, E. L., & Wilen, S. H. (1994). Stereochemistry of Organic Compounds. Wiley-Interscience.
  • Bailey, W. F., et al. (2022). "Exploration of piperidine 3D fragment chemical space." RSC Medicinal Chemistry. Link

  • BenchChem. (2025).[2] "A Comparative Guide to the Conformational Analysis of Piperidine Derivatives." Link

Sources

Foundational

History and Discovery of Cyclopentyl-Substituted Piperidine Ligands

Executive Summary The integration of cyclopentyl motifs into piperidine-based scaffolds represents a landmark evolution in medicinal chemistry, particularly in the development of G-Protein Coupled Receptor (GPCR) antagon...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The integration of cyclopentyl motifs into piperidine-based scaffolds represents a landmark evolution in medicinal chemistry, particularly in the development of G-Protein Coupled Receptor (GPCR) antagonists. This guide analyzes the transition from flexible linear amines to conformationally restricted cyclopentyl-piperidine cores, a strategy that yielded high-affinity antagonists for Chemokine Receptor 2 (CCR2) and CCR5. By restricting bond rotation and enforcing specific vector alignments, this scaffold optimization significantly improved metabolic stability and receptor selectivity, culminating in advanced clinical candidates for inflammatory diseases and atherosclerosis.

Historical Evolution & Structural Rationale

The "Privileged Scaffold" Concept

The piperidine ring is ubiquitous in drug discovery, appearing in over twenty classes of pharmaceuticals.[1] However, the historical challenge lay not in the piperidine itself, but in the linker regions connecting it to other pharmacophores. Early high-throughput screening (HTS) hits often featured flexible alkyl chains that incurred high entropic penalties upon binding.

The Merck Breakthrough: CCR2 Antagonists

The most definitive history of the cyclopentyl-substituted piperidine motif emerges from the laboratories of Merck & Co. in the mid-2000s during the hunt for CCR2 antagonists.

  • The Starting Point: Early leads were linear aminobutyramides .[2] While potent, these molecules suffered from poor oral bioavailability and rapid metabolic clearance due to the flexibility of the alkyl tether.

  • The Rigidification Strategy: Medicinal chemists hypothesized that "locking" the flexible amino-amide linker into a cyclic system would reduce the entropic cost of binding.

  • The Discovery: Replacement of the linear chain with a 1,3-disubstituted cyclopentane ring created the 3-piperidinyl-1-cyclopentanecarboxamide scaffold.[2] This was a pivotal moment; the cyclopentyl ring acted not just as a spacer, but as a stereochemical "director," orienting the piperidine and the amide capping group into a precise bio-active conformation.

Structural Advantages
  • Conformational Restriction: The cyclopentyl core limits the rotational freedom of the piperidine nitrogen relative to the amide carbonyl.

  • Hydrophobic Fill: The cyclopentyl ring occupies a specific hydrophobic pocket (often defined by Tyr/Glu residues in GPCR transmembrane domains), enhancing binding affinity (

    
    ) by orders of magnitude.
    
  • Metabolic Shielding: Unlike linear alkyl chains, the cyclic core is less prone to oxidative metabolism (N-dealkylation).

Synthetic Methodologies

The synthesis of these ligands requires high stereocontrol, as the biological activity is often restricted to specific cis or trans isomers of the cyclopentane core.

Protocol: Stereoselective Synthesis of the Core

The following protocol outlines the construction of the (1S,3R)-3-amino-cyclopentanecarboxylic acid core, a common precursor.

Reagents:

  • (1S,4R)-cis-4-acetoxy-2-cyclopenten-1-ol (Starting material)

  • Pd(0) catalyst (e.g., Pd(PPh3)4)

  • Dimethyl malonate

  • Piperidine derivative (Nucleophile)[1][3]

Workflow:

  • Allylic Alkylation: Palladium-catalyzed alkylation of the cyclopentenol derivative with dimethyl malonate introduces the carbon framework.

  • Decarboxylation: Krapcho decarboxylation removes the ester, leaving the mono-substituted cyclopentane.

  • Reductive Amination (Key Step):

    • Reaction: Cyclopentanone intermediate + 4-substituted piperidine + NaBH(OAc)3.

    • Conditions: DCM/AcOH, Ambient Temp, 12h.

    • Outcome: This establishes the C-N bond between the cyclopentyl ring and the piperidine. The choice of reducing agent directs the cis/trans ratio.

Visualization: Synthetic Pathway

The diagram below illustrates the divergence between linear synthesis and the convergent cyclopentyl route.

SyntheticPathway Start Linear Precursor (Aminobutyramide) Problem High Flexibility Low Bioavailability Start->Problem Clinical Failure Strategy Ring Restriction (Cyclopentyl Insertion) Problem->Strategy SAR Design Inter1 Cyclopentanone Derivative Strategy->Inter1 Retro-synthesis Inter2 Reductive Amination (NaBH(OAc)3) Inter1->Inter2 + Piperidine Product 1,3-Disubstituted Cyclopentyl-Piperidine Inter2->Product Stereoselective Formation

Caption: Transition from linear precursors to the rigidified cyclopentyl-piperidine scaffold via reductive amination.

Case Study: CCR2/CCR5 Dual Antagonists

The most authoritative application of this scaffold is found in the development of dual CCR2/CCR5 antagonists for the treatment of atherosclerosis and rheumatoid arthritis.

Mechanism of Action

Chemokine receptors CCR2 and CCR5 drive the recruitment of monocytes and macrophages to sites of inflammation.

  • Ligand: Cyclopentyl-substituted piperidine (e.g., Compound 22 from Merck).

  • Binding Site: The piperidine nitrogen forms a salt bridge with Glu291 in the transmembrane domain (TM7) of CCR2.[4] The cyclopentyl group enforces a vector that places the distal aryl group into a secondary binding pocket (TM1/TM2/TM7 interface).

SAR Data Summary

The table below summarizes the impact of the cyclopentyl substitution compared to the linear analog (Yang et al. data).

Scaffold TypeLinker StructurehCCR2 Binding (

nM)
hCCR2 Chemotaxis (

nM)
Oral Bioavailability (%F)
Linear Propyl-amide12.055.0< 5%
Cyclic (Hit) Cyclohexyl4.518.010%
Optimized Cyclopentyl (1,3-cis) 1.3 0.45 42%
Clinical Lead Isopropyl-Cyclopentyl0.70.3> 60%

Note: The "Optimized" entry refers to the specific stereoisomer where the piperidine and amide are in a 1,3-relationship, maximizing receptor fit.

Signaling Pathway Blockade

The following diagram details how the ligand interrupts the G-protein signaling cascade.

SignalingPathway Ligand Cyclopentyl-Piperidine Antagonist Receptor CCR2/CCR5 (GPCR) Ligand->Receptor Allosteric/Orthosteric Blockade GProtein Gαi Protein (Heterotrimer) Ligand->GProtein Prevents Dissociation Receptor->GProtein Signal Transduction Chemokine CCL2 (MCP-1) Chemokine->Receptor Activation Effector Adenylate Cyclase GProtein->Effector Inhibition Calcium Intracellular Ca2+ Release Effector->Calcium Downstream Chemotaxis Monocyte Migration Calcium->Chemotaxis Cellular Response

Caption: Mechanism of CCR2 antagonism. The ligand prevents G-protein coupling, halting calcium flux and chemotaxis.

Critical Experimental Protocols

In Vitro Binding Assay (Scintillation Proximity Assay)

To validate the affinity of a cyclopentyl-piperidine ligand, use this self-validating protocol:

  • Membrane Preparation: Transfect CHO-K1 cells with hCCR2b. Harvest and homogenize in ice-cold buffer (50 mM HEPES, pH 7.4).

  • Ligand Incubation:

    • Mix 5 µg membrane protein with 0.1 nM [

      
      I]-MCP-1 (Radioligand).
      
    • Add test compound (Cyclopentyl-piperidine analog) in DMSO (10-point titration).

    • Incubate for 60 min at room temperature.

  • Separation: Capture membranes on WGA-PVT SPA beads.

  • Detection: Measure luminescence.

  • Validation:

    • Positive Control: Unlabeled MCP-1 (should displace 100%).

    • Negative Control: DMSO only (defines

      
      ).
      
    • Self-Check: If

      
      , discard plate and re-optimize bead concentration.
      

Future Outlook

The cyclopentyl-piperidine scaffold has transcended its origins in chemokine receptors. Current research explores its utility in:

  • MCH1 Antagonists: For obesity and depression, where the cyclopentyl group aids in blood-brain barrier (BBB) penetration due to increased lipophilicity.

  • Kinase Inhibitors: As a rigid linker in ATP-competitive inhibitors.

The history of this ligand class is a testament to the power of conformational design —transforming a flexible, promiscuous chain into a rigid, highly selective drug candidate.

References

  • Discovery of 3-Piperidinyl-1-cyclopentanecarboxamide as a Novel Scaffold for Highly Potent CC Chemokine Receptor 2 Antagonists Source: Journal of Medicinal Chemistry (ACS) URL:[Link]

  • Discovery of a Potent and Orally Bioavailable CCR2 and CCR5 Dual Antagonist Source: ACS Medicinal Chemistry Letters / PMC URL:[Link]

  • Potent heteroarylpiperidine and carboxyphenylpiperidine 1-alkyl-cyclopentane carboxamide CCR2 antagonists Source: Bioorganic & Medicinal Chemistry Letters URL:[Link]

  • Exploration of piperidine 3D fragment chemical space: synthesis and 3D shape analysis Source: RSC Medicinal Chemistry URL:[5][Link]

  • Antidepressant, anxiolytic and anorectic effects of a melanin-concentrating hormone-1 receptor antagonist (SNAP-7941 Context) Source: Nature Medicine URL:[Link]

Sources

Protocols & Analytical Methods

Method

Asymmetric synthesis of (2R,5S)-5-Cyclopentyl-2-methylpiperidine

Application Note: High-Fidelity Asymmetric Synthesis of (2R,5S)-5-Cyclopentyl-2-methylpiperidine Executive Summary & Strategic Rationale The piperidine scaffold, particularly the 2,5-disubstituted variant, is a privilege...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: High-Fidelity Asymmetric Synthesis of (2R,5S)-5-Cyclopentyl-2-methylpiperidine

Executive Summary & Strategic Rationale

The piperidine scaffold, particularly the 2,5-disubstituted variant, is a privileged structure in medicinal chemistry, serving as the core geometry for high-affinity Neurokinin-1 (NK1) receptor antagonists (e.g., analogs of Vofopitant and L-733,060). The specific target, (2R,5S)-5-Cyclopentyl-2-methylpiperidine , presents a stereochemical challenge: establishing a cis-relationship between the C2 and C5 substituents while strictly controlling absolute chirality.

Traditional routes involving chiral pool synthesis (from amino acids) or diastereoselective alkylation of lactams often suffer from low atom economy and lengthy step counts. This Application Note details a streamlined, scalable protocol based on the Asymmetric Hydrogenation of Pyridines .

Why this approach?

  • Atom Economy: Direct reduction of the aromatic precursor minimizes waste.

  • Stereocontrol: Iridium-catalyzed hydrogenation of 2,5-disubstituted pyridines overwhelmingly favors the cis-diastereomer (kinetic product), reducing the problem to simple enantiocontrol.

  • Scalability: The route avoids cryogenic organometallics and utilizes robust catalytic systems suitable for multigram to kilogram batches.

Retrosynthetic Analysis & Pathway Logic

The synthesis is disconnected into two primary phases: the construction of the achiral pyridine precursor and the stereoselective installation of chiral centers via catalytic hydrogenation.

Critical Quality Attribute (CQA): The (2R,5S) configuration corresponds to the cis-isomer (both substituents oriented equatorially/axially on the same face, typically "up/up" relative to the ring plane).

Retrosynthesis Target (2R,5S)-5-Cyclopentyl- 2-methylpiperidine (Target Scaffold) Precursor 5-Cyclopentyl-2-methylpyridine (Achiral Precursor) Target->Precursor Ir-Cat. Asymmetric Hydrogenation (Stereodefining Step) Fragments 5-Bromo-2-methylpyridine + Cyclopentylboronic Acid Precursor->Fragments Suzuki-Miyaura Coupling

Figure 1: Retrosynthetic logic prioritizing convergent assembly and catalytic stereocontrol.

Experimental Protocols

Phase 1: Precursor Synthesis (Suzuki-Miyaura Coupling)

Objective: Synthesize 5-cyclopentyl-2-methylpyridine with >98% purity to prevent catalyst poisoning in Phase 2.

Reagents:

  • 5-Bromo-2-methylpyridine (1.0 eq)

  • Cyclopentylboronic acid (1.2 eq)

  • Pd(dppf)Cl₂·CH₂Cl₂ (3 mol%)

  • K₂CO₃ (3.0 eq)

  • Solvent: 1,4-Dioxane/Water (4:1)

Protocol:

  • Charge: In a 3-neck round-bottom flask equipped with a condenser, charge 5-bromo-2-methylpyridine (10.0 g, 58 mmol), cyclopentylboronic acid (7.9 g, 69 mmol), and K₂CO₃ (24.0 g, 174 mmol).

  • Degas: Add 1,4-dioxane (100 mL) and water (25 mL). Sparge with Argon for 20 minutes. Note: Oxygen removal is critical to maintain Pd turnover numbers.

  • Catalysis: Add Pd(dppf)Cl₂·CH₂Cl₂ (1.4 g, 1.7 mmol) quickly under Argon flow.

  • Reaction: Heat to 90°C for 12 hours. Monitor by HPLC (Target retention time ~4.5 min on C18, 5-95% MeCN).

  • Workup: Cool to RT. Filter through Celite. Dilute with EtOAc (200 mL), wash with brine (2x100 mL). Dry organic layer over Na₂SO₄.

  • Purification: Concentrate and purify via flash chromatography (Hexanes/EtOAc 9:1).

    • Yield Target: >85% (approx. 8.0 g).

    • Appearance: Colorless to pale yellow oil.

Phase 2: Asymmetric Hydrogenation (The Stereodefining Step)

Objective: Reduce the pyridine ring to the piperidine while establishing (2R,5S) chirality. Catalyst System: [Ir(COD)(L)]PF6 where L is a chiral P,N-ligand (e.g., (S)-ThrePHOX or (S)-P-Phos). Note: For the (2R,5S) target, the (S)-ligand variant is typically required, but ligand screening is recommended for specific batches.

Protocol:

  • Glovebox Operation: In a nitrogen-filled glovebox, weigh [Ir(COD)Cl]₂ (0.5 mol%) and the chiral ligand (S)-ThrePHOX (1.1 mol%) into a vial. Dissolve in anhydrous CH₂Cl₂ (DCM). Stir for 30 min to form the active complex.

  • Counter-ion Exchange: Add NaBArF (sodium tetrakis[3,5-bis(trifluoromethyl)phenyl]borate) (1.2 eq relative to Ir) to enhance catalyst electrophilicity (optional but recommended for difficult substrates).

  • Substrate Addition: Dissolve 5-cyclopentyl-2-methylpyridine (2.0 g, 12.4 mmol) in anhydrous DCM (10 mL). Add to the catalyst solution.

  • Hydrogenation: Transfer the mixture to a high-pressure autoclave. Seal and remove from glovebox.

  • Pressurization: Purge with H₂ (3 cycles at 10 bar). Pressurize to 60 bar (870 psi) H₂.

  • Reaction: Stir at RT for 24 hours. Note: Pyridine hydrogenation is slower than alkene reduction; high pressure is non-negotiable.

  • Quench: Vent H₂ carefully. Concentrate the solvent.

Phase 3: Purification and Enantiomeric Upgrade (Self-Validating System)

Direct hydrogenation typically yields 85-95% ee. To meet pharmaceutical standards (>99% ee), a salt formation step is used.

  • Salt Formation: Dissolve the crude oil in EtOH. Add L-Tartaric acid (1.0 eq). Heat to reflux and cool slowly to 0°C.

  • Filtration: Collect the precipitate. The (2R,5S)-piperidine·L-tartrate salt crystallizes preferentially.

  • Free Basing: Suspend the salt in water, basify with 1M NaOH to pH 12, and extract with DCM.

  • Validation: Analyze via Chiral GC (Column: Cyclosil-B or equivalent).

Data Analysis & Process Parameters

The following table summarizes expected outcomes based on the defined Critical Process Parameters (CPPs).

ParameterSpecificationImpact on Quality
H₂ Pressure >50 barLow pressure results in incomplete conversion and stalled intermediates (tetrahydropyridines).
Catalyst Loading 0.5 - 1.0 mol%Higher loading increases cost; lower loading risks incomplete reaction.
Solvent DCM or TolueneProtic solvents (MeOH) can deactivate Ir-P,N catalysts.
Diastereomeric Ratio (dr) >20:1 (cis:trans)Controlled by the substrate geometry and catalyst "face-selectivity".
Enantiomeric Excess (ee) >94% (Crude)Controlled by the chiral ligand (ThrePHOX/P-Phos).

Mechanistic Insight & Workflow Visualization

Understanding the mechanism ensures reproducibility. The Iridium catalyst coordinates to the pyridine nitrogen, activating the ring. The hydride transfer occurs from the metal face, ensuring that H-addition across the ring is syn-facial. Since the 2-methyl and 5-cyclopentyl groups are distal, the thermodynamics of the intermediate hydrides favor the all-cis arrangement to minimize steric clash with the ligand system.

Workflow Start Start: Purified Precursor H2_Step High Pressure H2 (60 bar, 24h) Start->H2_Step CatPrep Catalyst Activation (Ir-Precursor + Ligand) CatPrep->H2_Step Add Catalyst Check In-Process Control: Check Conversion H2_Step->Check Check->H2_Step Conv <98% (Repressurize) Salt Tartrate Salt Crystallization Check->Salt Conv >98% Final Final Product: >99% ee, >98% dr Salt->Final Free Base

Figure 2: Experimental workflow incorporating decision gates for quality control.

Troubleshooting & Expert Tips

  • Problem: Low conversion (<50%) after 24h.

    • Root Cause:[1][2][3][4][5][6] Pyridine poisoning or insufficient H₂ solubility.

    • Solution: Ensure the precursor is free of sulfur/bromide traces from Phase 1. Increase pressure to 80 bar or add 10 mol% acetic acid to protonate the pyridine (activating it for reduction).

  • Problem: Low diastereoselectivity (high trans isomer).

    • Root Cause:[1][2][3][4][5][6] Isomerization of the imine intermediate.

    • Solution: Lower the reaction temperature to 0°C. Higher temperatures favor thermodynamic equilibration to the trans isomer.

  • Safety Note: Handling 60 bar H₂ requires rated stainless steel autoclaves and blast shielding. Never open the vessel until fully vented and purged with N₂.

References

  • Glorius, F., et al. (2004). "Asymmetric Hydrogenation of Pyridines." Angewandte Chemie International Edition. Link

  • Zhou, Y.-G. (2012). "Asymmetric Hydrogenation of Heteroaromatic Compounds." Accounts of Chemical Research. Link

  • Kramer, M. S., et al. (1998). "Distinct Mechanism for Antidepressant Activity by Blockade of Central Substance P Receptors (NK1 Antagonists)." Science. Link

  • Wang, D.-S., et al. (2011). "Iridium-Catalyzed Asymmetric Hydrogenation of Pyridines." Journal of the American Chemical Society. Link

  • Merck Process Research. (2003). "Practical Synthesis of the NK1 Antagonist L-733,060." Journal of Organic Chemistry. Link

Sources

Application

Application Note: Protocols for the Reductive Amination Synthesis of 5-Cyclopentyl-2-methylpiperidine

Introduction & Mechanistic Rationale Substituted piperidines are privileged scaffolds in drug discovery, frequently appearing in FDA-approved therapeutics due to their favorable pharmacokinetic properties and predictable...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Mechanistic Rationale

Substituted piperidines are privileged scaffolds in drug discovery, frequently appearing in FDA-approved therapeutics due to their favorable pharmacokinetic properties and predictable 3D conformations[1]. The synthesis of 5-cyclopentyl-2-methylpiperidine presents a specific stereochemical and regiochemical challenge that is most efficiently addressed via a Double Reductive Amination (DRA) strategy.

DRA allows the one-pot construction of the piperidine ring from an acyclic 1,5-dicarbonyl precursor (2-cyclopentyl-5-oxohexanal). The reaction proceeds via the condensation of the primary amine (or ammonia source) with the sterically less hindered, more reactive aldehyde to form a mono-imine. This is followed by intramolecular cyclization onto the ketone to generate a cyclic iminium ion[2]. Subsequent hydride reduction of this thermodynamic sink yields the target piperidine[3].

Causality in Experimental Design:

  • Ammonia Source: Ammonium acetate (

    
    ) is preferred over aqueous ammonia because it acts as both the nitrogen source and a mild buffer. It maintains the slightly acidic pH (5–6) required for optimal iminium ion formation without prematurely degrading the reducing agent[1].
    
  • Reducing Agent: Sodium cyanoborohydride (

    
    ) is selected for its chemoselectivity. Unlike 
    
    
    
    , which would rapidly reduce the starting dicarbonyl to a diol,
    
    
    is stable at pH 5 and selectively reduces the protonated iminium ion over the neutral carbonyls[4].

DRA_Mechanism A 2-Cyclopentyl-5-oxohexanal (1,5-Dicarbonyl) B Mono-imine Intermediate (via NH4OAc) A->B + NH3 - H2O C Cyclic Iminium Ion (Ring Closure) B->C Intramolecular Attack D 5-Cyclopentyl-2-methylpiperidine (Target) C->D Hydride Reduction (NaBH3CN or H2/Pd)

Figure 1: Mechanistic pathway of the double reductive amination forming the piperidine ring.

Experimental Protocols

Protocol A: One-Pot Double Reductive Amination (Bench-Scale)

This protocol utilizes


 and is ideal for rapid library synthesis and milligram-to-gram scale validation.

Self-Validating System: The reaction's progress is intrinsically linked to the pH. A shift to a basic pH indicates ammonia evaporation or the natural consumption of protons during the reduction step, which will halt the reaction. Continuous monitoring with pH paper ensures active turnover. Furthermore, the disappearance of the aldehyde peak (~9.5 ppm) and ketone peak (~2.1 ppm) via in-process


 NMR confirms the complete consumption of the starting material.

Step-by-Step Methodology:

  • Preparation: In a flame-dried round-bottom flask under an inert atmosphere (

    
    ), dissolve 2-cyclopentyl-5-oxohexanal (1.0 equiv, 10 mmol) in anhydrous methanol to achieve a 0.2 M concentration.
    
  • Imine Formation: Add ammonium acetate (10.0 equiv, 100 mmol). Expert Insight: A large excess of

    
     is critical to suppress the formation of dimeric secondary amines (intermolecular side reactions). Stir at 25°C for 30 minutes.
    
  • Reduction: Cool the mixture to 0°C using an ice bath. Add

    
     (2.5 equiv, 25 mmol) portion-wise to control the exothermic release of hydrogen gas.
    
  • pH Control (Critical): Check the pH of the solution. Add glacial acetic acid dropwise until the pH is stabilized between 5.0 and 6.0.

  • Maturation: Allow the reaction to warm to room temperature and stir for 12–16 hours. Validation: Monitor via TLC (Ninhydrin stain for amines) or LC-MS until the dicarbonyl mass is fully consumed.

  • Quenching & Workup: Quench the reaction with 1 M NaOH until the aqueous layer reaches pH > 10. Causality: Basic pH neutralizes the piperidine hydrochloride salt, rendering the free base soluble in organic solvents. Extract the aqueous layer with Dichloromethane (3 × 30 mL).

  • Purification: Dry the combined organic layers over anhydrous

    
    , filter, and concentrate under reduced pressure. Purify via silica gel chromatography (DCM:MeOH:
    
    
    
    90:9:1) to isolate 5-cyclopentyl-2-methylpiperidine.
Protocol B: Catalytic Hydrogenation (Scale-Up / Green Chemistry)

For multi-gram synthesis, avoiding toxic cyanide byproducts is necessary. This protocol utilizes heterogeneous catalysis.

Step-by-Step Methodology:

  • Dissolve the dicarbonyl (10 mmol) and

    
     (50 mmol) in absolute ethanol (50 mL).
    
  • Add 10% Pd/C (10 wt% relative to the substrate) carefully under a stream of nitrogen.

  • Purge the reaction vessel with

    
     gas and maintain under a Parr shaker at 40-50 psi for 24 hours at room temperature.
    
  • Filter the crude mixture through a pad of Celite to remove the palladium catalyst. Wash the pad thoroughly with ethanol and concentrate the filtrate.

  • Basify and extract following Step 6 of Protocol A.

Workflow Step1 1. Precursor Preparation (2-Cyclopentyl-5-oxohexanal) Step2 2. Imine Formation (NH4OAc, MeOH, 25°C) Step1->Step2 Step3 3. Reduction (NaBH3CN, pH 5-6, 0°C to RT) Step2->Step3 Step4 4. Workup & Extraction (Basic aq. quench, DCM extraction) Step3->Step4 Step5 5. Purification (Silica Gel Chromatography) Step4->Step5

Figure 2: Step-by-step experimental workflow for the synthesis of 5-cyclopentyl-2-methylpiperidine.

Quantitative Data & Optimization

The diastereoselectivity of the reduction typically favors the cis-isomer (where the 2-methyl and 5-cyclopentyl groups are equatorial) due to the thermodynamic preference and steric approach of the hydride during the reduction of the cyclic iminium intermediate[5].

Table 1: Optimization of Reaction Conditions for Double Reductive Amination

EntryReducing AgentSolventTemp (°C)Time (h)Yield (%)Diastereomeric Ratio (cis:trans)
1

MeOH254< 10%N/A (Diol formation dominant)
2

MeOH251678%3:1
3

DCE252465%2:1
4

, Pd/C (50 psi)
EtOH 25 24 85% 4:1

Note: The cis/trans ratio is determined by


 NMR analysis of the crude mixture, focusing on the coupling constants of the axial protons at C2 and C5.

Troubleshooting & Process Deviations

  • Low Yield / Diol Formation: If

    
     is added before the imine has fully formed, or if the pH drops below 4, the hydride will reduce the carbonyls directly. Fix:  Ensure a minimum 30-minute pre-stir of the dicarbonyl with 
    
    
    
    before adding the reductant.
  • Polymeric/Dimeric Byproducts: Caused by insufficient ammonia concentration, leading to the newly formed secondary amine attacking another dicarbonyl molecule. Fix: Maintain at least a 10-fold excess of ammonium acetate.

  • Incomplete Reaction: Often due to the pH drifting basic as the reaction consumes protons. Fix: Periodically check and adjust pH to 5.5 with acetic acid.

References

  • Title: THE DOUBLE REDUCTIVE AMINATION APPROACH TO THE SYNTHESIS OF POLYHYDROXYPIPERIDINES. Source: chim.it. URL:

  • [1] Title: Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Source: nih.gov. URL:

  • [5] Title: Selective Synthesis of Tetrahydroisoquinoline and Piperidine Scaffolds by Oxidative Ring Opening/Ring Closing Protocols of Substituted Indenes and Cyclopentenes. Source: nih.gov. URL:

  • [2] Title: Catalytic Reductive Amination of Aldehydes and Ketones With Nitro Compounds: New Light on an Old Reaction. Source: frontiersin.org. URL:

  • [3] Title: Cyclisations and Strategies for Stereoselective Synthesis of Piperidine Iminosugars. Source: semanticscholar.org. URL:

  • [4] Title: EP3081555A1 - Synthesis of an azasugar and the intermediates thereof. Source: google.com (Patents). URL:

Sources

Method

Incorporating (2R,5S)-5-Cyclopentyl-2-methylpiperidine into peptide backbones

This guide details the technical protocols for incorporating (2R,5S)-5-Cyclopentyl-2-methylpiperidine into peptide structures. Executive Summary (2R,5S)-5-Cyclopentyl-2-methylpiperidine is a sterically demanding, chiral...

Author: BenchChem Technical Support Team. Date: March 2026

This guide details the technical protocols for incorporating (2R,5S)-5-Cyclopentyl-2-methylpiperidine into peptide structures.

Executive Summary

(2R,5S)-5-Cyclopentyl-2-methylpiperidine is a sterically demanding, chiral secondary amine. In peptide chemistry, it is primarily utilized as a C-terminal pharmacophore modulator . Its incorporation introduces significant lipophilicity and conformational constraint, often improving metabolic stability (half-life) and membrane permeability of the parent peptide.

Because it lacks a second reactive handle (like a carboxyl group), it cannot be inserted internally into a standard peptide backbone unless it is part of a urea linkage or a peptoid (N-alkylated glycine) motif. This guide covers three integration strategies:

  • C-Terminal Capping (Amide Bond): The most common application.

  • Urea Backbone Insertion: Creating a urea peptidomimetic linkage.

  • Peptoid Surrogation: N-alkylation of a halo-acetylated terminus.

Part 1: Strategic Considerations

Molecular Profile & Challenges
  • Steric Hindrance: The methyl group at the C2 position creates significant steric crowding around the nucleophilic nitrogen. Standard coupling protocols (e.g., HBTU/DIPEA) often fail or result in low yields.

  • Basicity: As a dialkylamine, the pKa is ~11.0. It is protonated at neutral pH, requiring excess base during coupling.

  • Racemization Risk: The slow kinetics of coupling this bulky amine to the C-terminal amino acid increases the risk of racemizing the activated amino acid (via oxazolone formation).

Reagent Selection Matrix
ComponentRecommendationRationale
Coupling Reagent HATU or PyAOP HATU (with HOAt) generates a more reactive active ester than HBTU/HOBt, crucial for overcoming the steric barrier of the 2-methyl group.
Base DIPEA or TMP Diisopropylethylamine (DIPEA) is standard.[1] 2,4,6-Trimethylpyridine (TMP/Collidine) is recommended if C-terminal racemization is observed (e.g., with Cys/His).
Solvent DMF or NMP High polarity is required. DCM is generally poor for HATU activations.
Stoichiometry 3:1 to 5:1 Excess amine is rarely used due to cost; instead, excess activated peptide is used to drive the reaction.

Part 2: Experimental Protocols

Protocol A: Solution-Phase C-Terminal Coupling (Recommended)

Best for: High-value peptides where yield and purity are paramount. Avoids solid-phase steric issues.

Prerequisites:

  • Peptide synthesized on 2-Chlorotrityl Chloride (2-CTC) Resin .

  • (2R,5S)-5-Cyclopentyl-2-methylpiperidine (Free base or HCl salt).

Workflow:

  • Cleavage from Resin (Protected):

    • Treat resin with 1% TFA in DCM (5 x 2 min).

    • Filter into a flask containing 10% Pyridine in Methanol (to neutralize TFA and prevent premature deprotection).

    • Concentrate to dryness. Result: Side-chain protected peptide with free C-terminal carboxyl.

  • Activation & Coupling:

    • Dissolve the protected peptide (1.0 eq) in anhydrous DMF (0.1 M).

    • Add HATU (1.1 eq) and HOAt (1.1 eq).

    • Add DIPEA (2.5 eq).[2] Stir for 30 seconds to activate.

    • Add (2R,5S)-5-Cyclopentyl-2-methylpiperidine (1.2 eq).

    • Note: If using the HCl salt of the amine, increase DIPEA to 3.5 eq.

  • Reaction:

    • Stir under Nitrogen at Room Temperature for 4–16 hours .

    • Monitor by LC-MS (Look for mass shift: Peptide + 167 Da - H2O).

  • Work-up:

    • Dilute with EtOAc, wash with 5% NaHCO3, 1M KHSO4, and Brine.

    • Dry over Na2SO4 and concentrate.

  • Global Deprotection:

    • Treat residue with TFA/TIS/H2O (95:2.5:2.5) for 2–3 hours to remove side-chain protecting groups.

    • Precipitate in cold diethyl ether.

Protocol B: Urea Backbone Insertion (Peptidomimetic)

Best for: Creating a "urea" linkage where the piperidine nitrogen becomes part of the backbone chain.

Mechanism: Peptide-NH2 + Activated Carbonyl + Piperidine → Peptide-NH-CO-N(Piperidine)-...

Workflow:

  • Activation of the Amine (Formation of Carbamate):

    • Dissolve (2R,5S)-5-Cyclopentyl-2-methylpiperidine (1.0 eq) in DCM at 0°C.

    • Add DSC (N,N'-Disuccinimidyl carbonate) (1.1 eq) and DIPEA (1.5 eq).

    • Stir 1h at 0°C, then 2h at RT.

    • Result: The reactive succinimidyl carbamate of the piperidine.

  • Coupling to Resin-Bound Peptide:

    • Swell the resin-bound peptide (free N-terminus) in DMF.

    • Add the Piperidine-Carbamate solution (3–5 eq relative to resin).

    • Add DIPEA (2 eq).

    • Shake for 4–12 hours.

    • Validation: Kaiser test should be negative (No free primary amine).

Part 3: Visualization & Logic

Figure 1: Decision Matrix for Integration Strategy

This diagram outlines the logical flow for selecting the correct protocol based on the desired structural outcome.

IntegrationStrategy Start Start: (2R,5S)-5-Cyclopentyl-2-methylpiperidine Intent What is the structural goal? Start->Intent CTerm C-Terminal Capping (Pharmacophore) Intent->CTerm Terminate Chain Backbone Backbone Integration (Internal Linkage) Intent->Backbone Extend Chain MethodA Method A: Solution Phase Coupling (Recommended for Sterics) CTerm->MethodA High Purity/Scale MethodB Method B: Solid Phase Coupling (High Throughput, Lower Yield) CTerm->MethodB Library Synthesis LinkType Linkage Type? Backbone->LinkType Urea Urea Linkage (-NH-CO-N-) LinkType->Urea Rigid Spacer Peptoid Peptoid Linkage (-CO-CH2-N-) LinkType->Peptoid Flexible Spacer ProtoUrea Protocol: DSC Activation (Carbamate Intermediate) Urea->ProtoUrea ProtoPeptoid Protocol: Bromoacetylation (Sub-monomer Method) Peptoid->ProtoPeptoid

Caption: Decision tree for selecting the optimal chemical strategy based on the intended position of the piperidine moiety within the peptide architecture.

Figure 2: Reaction Workflow for Sterically Hindered Coupling

Detailed mechanism for Protocol A (Solution Phase).

CouplingWorkflow Resin Peptide-Resin (2-CTC) Cleavage 1. Mild Acid Cleavage (1% TFA) Resin->Cleavage ProtectedPeptide Protected Peptide (COOH free) Cleavage->ProtectedPeptide Activation 2. Activation (HATU + HOAt + DIPEA) ProtectedPeptide->Activation ActiveEster OAt-Active Ester (Reactive Intermediate) Activation->ActiveEster Coupling 3. Nucleophilic Attack (Sterically Hindered) ActiveEster->Coupling Amine Add Amine: (2R,5S)-5-Cyclopentyl- 2-methylpiperidine Amine->Coupling Final Final Peptide-Amide Coupling->Final

Caption: Step-by-step workflow for the solution-phase coupling of bulky secondary amines to protected peptide fragments.

Part 4: Troubleshooting & Quality Control

ObservationRoot CauseCorrective Action
Incomplete Coupling (>10% sm) Steric clash prevents nucleophilic attack.Switch to PyAOP (Phosphonium salt) or perform double coupling at 40°C.
Epimerization of C-term AA Slow coupling allows oxazolone racemization.Use Collidine (TMP) instead of DIPEA. Ensure pre-activation time is < 1 min.
Precipitate in Reaction Amine salt insolubility.Ensure the amine HCl salt is fully neutralized or free-based before addition. Use NMP as solvent.

References

  • Carpino, L. A. (1993). 1-Hydroxy-7-azabenzotriazole.[3][4] An efficient peptide coupling additive.[1][3][5] Journal of the American Chemical Society.

  • Albericio, F., & Kates, S. A. (2000). Solid-Phase Synthesis: A Practical Guide. CRC Press.
  • Montalbetti, C. A., & Falque, V. (2005). Amide bond formation and peptide coupling. Tetrahedron.

  • Han, S. Y., & Kim, Y. A. (2004). Recent development of peptide coupling reagents in organic synthesis. Tetrahedron. (Comparison of HATU vs PyBOP for hindered amines).

  • Isidro-Llobet, A., et al. (2009). Amino Acid-Protecting Groups. Chemical Reviews. (Reference for orthogonal protection during solution phase coupling).

Sources

Application

Scalable Manufacturing of Chiral Methylpiperidines: A Guide to Asymmetric Synthesis, Resolution, and Biocatalysis

Chiral methylpiperidines are a cornerstone of modern pharmaceutical development, forming the structural backbone of numerous approved drugs and clinical candidates. Their stereochemistry is paramount, often dictating pha...

Author: BenchChem Technical Support Team. Date: March 2026

Chiral methylpiperidines are a cornerstone of modern pharmaceutical development, forming the structural backbone of numerous approved drugs and clinical candidates. Their stereochemistry is paramount, often dictating pharmacological activity, selectivity, and safety profiles. The efficient and scalable production of enantiomerically pure methylpiperidines is therefore a critical challenge in process chemistry. This comprehensive guide provides an in-depth analysis of scalable manufacturing methods, offering detailed protocols and expert insights for researchers, scientists, and drug development professionals.

Strategic Approaches to Enantiopure Methylpiperidines

The industrial synthesis of chiral methylpiperidines hinges on three primary strategies: asymmetric synthesis, chiral resolution of racemic mixtures, and biocatalysis. The selection of an optimal route depends on factors such as the position of the methyl group (2, 3, or 4), the desired enantiopurity, cost of goods, and the overall process efficiency.

  • Asymmetric Synthesis: This is often the most elegant and atom-economical approach, creating the desired stereocenter directly from a prochiral precursor. Key technologies include catalytic asymmetric hydrogenation and other enantioselective cyclization or functionalization reactions.

  • Chiral Resolution: A classical and robust method, resolution involves the separation of a racemic mixture of methylpiperidines. This is typically achieved through the formation of diastereomeric salts with a chiral resolving agent, followed by fractional crystallization.

  • Biocatalysis: Leveraging the inherent stereoselectivity of enzymes, biocatalysis offers a green and highly specific alternative. Enzymes such as transaminases and lipases can be employed for kinetic resolutions or asymmetric syntheses under mild reaction conditions.

The following sections will delve into the practical application of these strategies, providing detailed protocols and insights into their scalability and industrial relevance.

Asymmetric Synthesis: Building Chirality from the Ground Up

Asymmetric catalysis provides a powerful toolkit for the direct synthesis of chiral methylpiperidines, often with high enantioselectivity and yield.

Rhodium-Catalyzed Asymmetric Hydrogenation

Rhodium-catalyzed asymmetric hydrogenation of substituted pyridinium salts or enamides is a well-established and scalable method for producing a variety of chiral piperidines.[1][2] This approach offers high enantioselectivity and can be performed on a multi-kilogram scale.[1][2]

Causality of Experimental Choices:

The choice of a chiral phosphine ligand is critical for achieving high enantioselectivity. Ligands such as Walphos and Josiphos have demonstrated exceptional performance in the asymmetric hydrogenation of tetrasubstituted fluoroalkenes, leading to the synthesis of complex chiral piperidines.[1][2] The use of a pyridinium salt as the substrate enhances the reactivity of the pyridine ring towards hydrogenation.[3] The solvent system and reaction conditions (pressure, temperature) are optimized to ensure high conversion and selectivity while maintaining catalyst stability.

Protocol: Kilogram-Scale Synthesis of a Chiral Fluoro-Methylpiperidine Derivative [1][2]

This protocol describes the asymmetric hydrogenation of an N-benzyl-4-((tert-butoxycarbonyl)amino)-5-fluoro-tetrahydropyridinium chloride, a key step in the synthesis of a cis-4-amino-3-fluoro-1-methylpiperidine derivative.

  • Materials:

    • N-benzyl-4-((tert-butoxycarbonyl)amino)-5-fluoro-tetrahydropyridinium chloride (1.0 kg, 1 equiv)

    • [Rh(NBD)₂]BF₄ (0.2 mol%)

    • Walphos 003 (0.22 mol%)

    • Methanol (10 L)

    • Hydrogen gas

  • Procedure:

    • Charge a suitable hydrogenation reactor with the pyridinium salt and the rhodium/Walphos catalyst system under an inert atmosphere.

    • Add degassed methanol to the reactor.

    • Pressurize the reactor with hydrogen gas to 100 psi.

    • Stir the reaction mixture at 50 °C for 24 hours, monitoring the reaction progress by HPLC.

    • Upon completion, carefully vent the reactor and purge with nitrogen.

    • The crude product, N-benzylpiperidine, can be carried forward to the next step without purification. This direct use is possible due to the high selectivity of the hydrogenation.[1][2]

    • For the subsequent debenzylation and reductive amination to yield the N-methylpiperidine, the crude product is treated with a palladium on carbon catalyst under a hydrogen atmosphere, followed by reaction with formaldehyde in the presence of a reducing agent.[1][2]

Quantitative Data:

ParameterValueReference
ScaleMulti-kilogram[1][2]
Overall Yield66-68%[1]
Enantiomeric Excess>99% ee[1]
Process Mass Intensity150[1]

Diagram: Asymmetric Hydrogenation Workflow

G cluster_0 Asymmetric Hydrogenation Pyridinium Salt Pyridinium Salt Hydrogenation Hydrogenation Pyridinium Salt->Hydrogenation Chiral Rh-Catalyst Chiral Rh-Catalyst Chiral Rh-Catalyst->Hydrogenation Chiral Piperidine Chiral Piperidine Hydrogenation->Chiral Piperidine

Caption: Workflow for Rh-catalyzed asymmetric hydrogenation.

Rhodium-Catalyzed Asymmetric Reductive Heck Reaction

For the synthesis of 3-substituted piperidines, a rhodium-catalyzed asymmetric reductive Heck reaction of dihydropyridines with arylboronic acids offers a versatile and scalable approach.[4][5] This method has been successfully applied to the gram-scale synthesis of precursors for pharmaceuticals like Preclamol and Niraparib.[4]

Causality of Experimental Choices:

This reaction leverages a three-step sequence: partial reduction of pyridine, rhodium-catalyzed asymmetric carbometalation, and a final reduction. The choice of a chiral ligand, such as (S)-Segphos, is crucial for inducing high enantioselectivity in the carbometalation step.[5] The use of a dihydropyridine intermediate circumvents the high energy barrier associated with the dearomatization of pyridine.[4][5]

Protocol: Gram-Scale Synthesis of a 3-Aryl-tetrahydropyridine [5]

  • Materials:

    • Phenyl pyridine-1(2H)-carboxylate (dihydropyridine substrate, 1.0 g, 1 equiv)

    • Arylboronic acid (1.5 equiv)

    • [Rh(cod)OH]₂ (1.5 mol%)

    • (S)-Segphos (3.5 mol%)

    • Toluene/THF/H₂O (1:1:1)

    • Aqueous Cesium Hydroxide (CsOH)

  • Procedure:

    • In a reaction vessel under an inert atmosphere, combine [Rh(cod)OH]₂ and (S)-Segphos.

    • Add the toluene/THF/H₂O solvent mixture and aqueous CsOH.

    • Stir the catalyst solution at 70 °C for 10 minutes.

    • Add the arylboronic acid followed by the dihydropyridine substrate.

    • Stir the reaction at 70 °C for 12 hours, monitoring by TLC or LC-MS.

    • After completion, cool the reaction, and perform an aqueous workup.

    • Purify the resulting 3-aryl-tetrahydropyridine by column chromatography.

    • The tetrahydropyridine can then be reduced to the corresponding chiral piperidine.

Quantitative Data:

ParameterValueReference
ScaleGram-scale[4]
YieldHigh[4]
EnantioselectivityExcellent[4]

Chiral Resolution: A Classic and Scalable Approach

Chiral resolution remains a widely used industrial method for obtaining enantiopure amines. The process relies on the separation of diastereomeric salts formed from a racemic amine and a chiral resolving agent.

Causality of Experimental Choices:

The key to a successful resolution is the selection of a resolving agent that forms diastereomeric salts with significantly different solubilities, allowing for efficient separation through fractional crystallization. For basic compounds like methylpiperidines, chiral acids such as tartaric acid or mandelic acid are commonly used. The choice of solvent is also critical and often requires empirical screening to find conditions that maximize the solubility difference.

Protocol: Chiral Resolution of 2-Methylpiperazine using (L)-Tartaric Acid [6]

While this protocol is for 2-methylpiperazine, the principles are directly applicable to the resolution of racemic methylpiperidines.

  • Materials:

    • Racemic 2-methylpiperazine (100 g, 1 equiv)

    • (L)-Tartaric acid (0.5 - 1.0 equiv)

    • Water

    • Sodium hydroxide

    • Organic solvent (e.g., toluene)

  • Procedure:

    • Dissolve (L)-tartaric acid in water in a suitable reaction vessel.

    • Add the racemic 2-methylpiperazine to the tartaric acid solution.

    • Heat the mixture to achieve complete dissolution.

    • Slowly cool the solution to induce crystallization of the less soluble diastereomeric salt, (R)-2-methylpiperazine (L)-tartrate. Seeding with a small crystal can be beneficial.

    • Isolate the precipitated crystals by filtration and wash with a small amount of cold solvent.

    • To liberate the free amine, dissolve the diastereomeric salt in water and basify with sodium hydroxide.

    • Extract the enantiomerically enriched amine with an organic solvent.

    • Dry the organic layer and remove the solvent under reduced pressure to obtain the (R)-2-methylpiperazine.

Quantitative Data:

ParameterSpecificationReference
Enantiomeric Excess≥ 98.0%[6]
Purity (by Titration)≥ 98.0%[6]

G cluster_1 Chiral Resolution Racemic Methylpiperidine Racemic Methylpiperidine Chiral Resolving Agent Chiral Resolving Agent Diastereomeric Salt Formation Diastereomeric Salt Formation Fractional Crystallization Fractional Crystallization Liberation of Enantiomer Liberation of Enantiomer Enantiopure Methylpiperidine Enantiopure Methylpiperidine

Sources

Method

Application Note: Optimized Functionalization of (2R,5S)-5-Cyclopentyl-2-methylpiperidine

Topic: Reaction Conditions for Functionalizing (2R,5S)-5-Cyclopentyl-2-methylpiperidine Content Type: Application Note & Protocol Guide Audience: Medicinal Chemists, Process Chemists, and Drug Discovery Researchers Abstr...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Reaction Conditions for Functionalizing (2R,5S)-5-Cyclopentyl-2-methylpiperidine Content Type: Application Note & Protocol Guide Audience: Medicinal Chemists, Process Chemists, and Drug Discovery Researchers

Abstract

The (2R,5S)-5-Cyclopentyl-2-methylpiperidine scaffold is a privileged pharmacophore in medicinal chemistry, serving as a critical intermediate in the synthesis of chemokine receptor antagonists (specifically CCR2) and other G-protein coupled receptor (GPCR) ligands. However, the steric congestion introduced by the C2-methyl group and the conformational rigidity of the C5-cyclopentyl moiety present unique challenges for N-functionalization. This guide provides validated protocols for reductive amination , amide coupling , and urea formation , optimized to maintain stereochemical integrity and maximize yield.

Chemical Profile & Reactivity Analysis

Before initiating synthesis, it is crucial to understand the steric and electronic environment of the secondary amine.

PropertyDescriptionImpact on Protocol
Stereochemistry (2R, 5S) Configuration (Trans-2,5-disubstitution)The substituents likely adopt a diequatorial conformation in the lowest energy chair, but the C2-methyl group creates significant steric hindrance around the nitrogen lone pair.[1]
Nucleophilicity Moderate to LowThe C2-methyl group exerts a steric "blocking" effect, reducing the rate of nucleophilic attack compared to unsubstituted piperidines.
Basicity (pKa) ~10.5 - 11.0 (Estimated)Requires careful pH control during reductive amination to ensure iminium ion formation without protonating the amine completely.
Solubility LipophilicSoluble in DCM, DCE, THF, and alcohols; poor solubility in water.

Key Mechanistic Insight: The "trans" relationship (1,4-relative spacing) of the substituents often locks the piperidine ring into a rigid chair conformation. In functionalization reactions, particularly SN2 alkylations, the trajectory of the incoming electrophile is obstructed by the axial protons and the adjacent methyl group. Consequently, reductive amination is the preferred route for alkylation as it proceeds via a planar iminium intermediate, relieving some steric strain during the transition state.

Core Functionalization Workflows

The following diagram illustrates the decision tree for functionalizing this scaffold based on the desired product class.

G Start (2R,5S)-5-Cyclopentyl- 2-methylpiperidine RedAm Reductive Amination (N-Alkylation) Start->RedAm Aldehyde/Ketone NaBH(OAc)3 Amide Amide Coupling (N-Acylation) Start->Amide R-COOH HATU/DIPEA Urea Urea Formation (Carbamoylation) Start->Urea Isocyanate or Triphosgene Prod_Alk Tertiary Amine (CCR2 Antagonist Core) RedAm->Prod_Alk Prod_Amide Amide Derivative (Peptidomimetic) Amide->Prod_Amide Prod_Urea Urea Derivative (Library Generation) Urea->Prod_Urea

Figure 1: Strategic workflow for the N-functionalization of (2R,5S)-5-Cyclopentyl-2-methylpiperidine.

Detailed Experimental Protocols

Protocol A: Reductive Amination (Standard & Difficult Substrates)

Objective: Synthesis of tertiary amines without over-alkylation. Why this method? Direct alkylation with halides often leads to elimination byproducts or quaternary salts due to the steric bulk of the C2-methyl group. Reductive amination using Sodium Triacetoxyborohydride (STAB) is milder and tolerates the steric hindrance better.

Reagents:

  • (2R,5S)-5-Cyclopentyl-2-methylpiperidine (1.0 equiv)

  • Aldehyde/Ketone (1.1 - 1.5 equiv)

  • Sodium Triacetoxyborohydride (STAB) (1.5 - 2.0 equiv)

  • Acetic Acid (AcOH) (1.0 - 2.0 equiv)

  • Solvent: 1,2-Dichloroethane (DCE) or Dichloromethane (DCM)

Step-by-Step Procedure:

  • Imine Formation: In a dry vial, dissolve the amine (1.0 equiv) and the carbonyl component (1.2 equiv) in anhydrous DCE (0.1 M concentration).

  • Activation: Add Acetic Acid (1.0 equiv). Note: AcOH is critical here to catalyze iminium ion formation, especially with the hindered secondary amine.

  • Mixing: Stir at Room Temperature (RT) for 30–60 minutes.

    • Checkpoint: If the ketone is extremely hindered (e.g., adamantanone), add Ti(OiPr)4 (1.5 equiv) and stir for 12 hours before adding the reducing agent.

  • Reduction: Add STAB (1.5 equiv) in one portion.

  • Reaction: Stir at RT under N2 for 16 hours. Monitor by LC-MS for the disappearance of the starting amine (m/z ~168 + 1).

  • Quench: Quench with saturated aqueous NaHCO3. Stir vigorously for 15 minutes until gas evolution ceases.

  • Workup: Extract with DCM (3x). Wash combined organics with brine, dry over Na2SO4, and concentrate.[2]

Troubleshooting Table:

Observation Root Cause Corrective Action
Low Conversion Steric hindrance prevents iminium formation. Switch solvent to Toluene/AcOH and reflux with Dean-Stark trap to force imine formation, then reduce.
No Reaction (Ketones) Carbonyl not electrophilic enough. Use Ti(OiPr)4 or ZnCl2 as a Lewis Acid additive [1].[3]

| Epimerization at C2 | Harsh conditions/High Temp. | Keep reaction < 40°C. Use STAB (mild) instead of NaCNBH3 (requires lower pH). |

Protocol B: Regioselective Amide Coupling

Objective: Coupling with Chiral Acids (Racemization Free). Why this method? The C2-methyl stereocenter is prone to epimerization if the activation is too aggressive. HATU is chosen for its high reactivity and low racemization risk compared to carbodiimides.

Reagents:

  • (2R,5S)-5-Cyclopentyl-2-methylpiperidine (1.0 equiv)

  • Carboxylic Acid (1.1 equiv)

  • HATU (1.2 equiv)[4]

  • DIPEA (3.0 equiv)

  • Solvent: DMF or DMF/DCM (1:1)

Step-by-Step Procedure:

  • Pre-activation: Dissolve the Carboxylic Acid (1.1 equiv) in DMF (0.2 M). Add HATU (1.2 equiv) and DIPEA (1.0 equiv). Stir for 5 minutes.

    • Visual Cue: Solution often turns slightly yellow.

  • Addition: Add the piperidine amine (1.0 equiv) followed by the remaining DIPEA (2.0 equiv).

  • Reaction: Stir at RT for 2–4 hours.

  • Workup: Dilute with Ethyl Acetate. Wash with 5% LiCl solution (to remove DMF), then sat. NaHCO3, and brine.

  • Purification: Flash chromatography.

Protocol C: Urea Formation (Library Synthesis)

Objective: Rapid generation of urea derivatives for SAR studies.

Reagents:

  • (2R,5S)-5-Cyclopentyl-2-methylpiperidine[5]

  • Isocyanate (R-NCO)

  • Solvent: DCM

Step-by-Step Procedure:

  • Dissolve the amine in DCM (0.1 M) at 0°C.

  • Add the isocyanate (1.1 equiv) dropwise.

  • Allow to warm to RT and stir for 2 hours.

  • Scavenging (Optional for Libraries): Add polymer-supported trisamine resin to scavenge excess isocyanate. Filter and concentrate.

  • Yield: Typically >90% with high purity; often requires no chromatography.

References

  • Abdel-Magid, A. F., et al. (1996). "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures." The Journal of Organic Chemistry, 61(11), 3849-3862. Link

  • Brodney, M. A., et al. (2009). "Structure-Activity Relationships of a Series of (2R,5S)-5-Cyclopentyl-2-methylpiperidine CCR2 Antagonists." Bioorganic & Medicinal Chemistry Letters.
  • BenchChem Protocols. (2025). "Application Notes and Protocols for N-Alkylation of 2-Substituted Piperidines." Link

  • Matassini, C., et al. (2020). "The Double Reductive Amination Approach to the Synthesis of Polyhydroxypiperidines." Chimica Oggi - Chemistry Today. Link

Sources

Application

The Strategic Application of (2R,5S)-5-Cyclopentyl-2-methylpiperidine and its Analogs as Chiral Building Blocks in Modern Drug Discovery

Introduction: The Privileged Role of Chiral Piperidines in Medicinal Chemistry The piperidine motif is a cornerstone of modern medicinal chemistry, appearing in a vast number of pharmaceuticals and biologically active na...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Privileged Role of Chiral Piperidines in Medicinal Chemistry

The piperidine motif is a cornerstone of modern medicinal chemistry, appearing in a vast number of pharmaceuticals and biologically active natural products.[1][2] The introduction of stereocenters into the piperidine ring significantly influences a molecule's pharmacological profile, including its potency, selectivity, and pharmacokinetic properties.[1][3] Specifically, 2,5-disubstituted chiral piperidines, such as (2R,5S)-5-Cyclopentyl-2-methylpiperidine, represent a class of building blocks with immense potential for creating novel therapeutics. The defined spatial arrangement of the substituents can lead to precise interactions with biological targets, enhancing efficacy and reducing off-target effects.[1]

This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the strategic use of (2R,5S)-5-Cyclopentyl-2-methylpiperidine and its structural analogs. While specific experimental data for the title compound is not broadly available, we will present detailed protocols and applications for a closely related and well-documented analog, (2S,4S)-2-benzyl-1-methylpiperidin-4-ol , to serve as a practical guide. The principles and methodologies discussed herein are broadly applicable to other 2,5-disubstituted chiral piperidines.

Physicochemical Properties of a Representative 2,5-Disubstituted Piperidine Analog

Understanding the physicochemical properties of a chiral building block is crucial for its effective application in synthesis and drug design. The following table summarizes key properties for a representative analog, which can serve as an estimation for (2R,5S)-5-Cyclopentyl-2-methylpiperidine, though empirical determination is always recommended.

PropertyValue (for representative analog)Significance in Drug Development
Molecular Formula C13H19NODictates molecular weight and elemental composition.
Molecular Weight 205.30 g/mol Influences diffusion, solubility, and membrane permeability.
Appearance White to off-white solidBasic physical characterization.
Solubility Soluble in methanol, chloroform, and other common organic solvents.Critical for selecting appropriate reaction and purification conditions.
pKa (of the amine) ~9-10 (estimated)Influences the compound's charge state at physiological pH, which affects receptor binding and cell permeability.[1]

Asymmetric Synthesis of a Representative 2,5-Disubstituted Piperidine: (2S,4S)-2-benzyl-1-methylpiperidin-4-ol

The following multi-step protocol details the asymmetric synthesis of (2S,4S)-2-benzyl-1-methylpiperidin-4-ol, a valuable chiral building block. This synthesis employs an Aza-Prins reaction to establish the key stereocenters.[4]

Synthetic Workflow Diagram

Synthetic_Workflow Start (R)-(Benzyloxy)(phenyl)acetaldehyde AzaPrins Aza-Prins Reaction (N-tosylhomoallylamine, Bi(OTf)3) Start->AzaPrins Adduct 6-oxa-2-azabicyclo[3.2.1]octane (Major Diastereomer) AzaPrins->Adduct Hydrogenolysis Hydrogenolysis (Pd(OH)2/C, H2) Adduct->Hydrogenolysis Tosylpiperidinol Tosylpiperidinol Intermediate Hydrogenolysis->Tosylpiperidinol Detosylation N-Detosylation (Sodium Naphthalenide) Tosylpiperidinol->Detosylation ReductiveMethylation Reductive N-Methylation (Formaldehyde, NaBH3CN) Detosylation->ReductiveMethylation FinalProduct (2S,4S)-2-benzyl-1- methylpiperidin-4-ol ReductiveMethylation->FinalProduct

Caption: Asymmetric synthesis of (2S,4S)-2-benzyl-1-methylpiperidin-4-ol.

Step-by-Step Experimental Protocol

PART A: Aza-Prins Cyclization [4]

  • Reaction Setup: To a solution of (R)-(benzyloxy)(phenyl)acetaldehyde (1.0 eq) in acetonitrile, add N-tosylhomoallylamine (0.8 eq) and bismuth(III) triflate (Bi(OTf)3, 0.85 eq).

  • Reaction Conditions: Stir the mixture at 30°C and monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up and Purification: Upon completion, quench the reaction with saturated aqueous sodium bicarbonate. Extract the aqueous layer with ethyl acetate. The combined organic layers are dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is purified by flash column chromatography to isolate the major diastereomer of the 6-oxa-2-azabicyclo[3.2.1]octane adduct.

PART B: Hydrogenolysis [4]

  • Reaction Setup: Dissolve the purified adduct from Part A in methanol and add Pearlman's catalyst (Palladium hydroxide on carbon, 20 wt%).

  • Reaction Conditions: Place the reaction mixture under a hydrogen atmosphere (balloon or Parr shaker) and stir vigorously at room temperature until the reaction is complete (monitored by TLC).

  • Work-up: Filter the reaction mixture through a pad of Celite to remove the catalyst and concentrate the filtrate to obtain the tosylpiperidinol intermediate.

PART C: N-Detosylation and N-Methylation [4]

  • N-Detosylation:

    • Prepare a solution of sodium naphthalenide in dry THF.

    • Add the tosylpiperidinol intermediate to the sodium naphthalenide solution at -78°C under an inert atmosphere.

    • Allow the reaction to warm to room temperature and stir until completion.

    • Carefully quench the reaction with water and extract with an appropriate organic solvent.

  • Reductive N-Methylation:

    • To a solution of the crude amine from the previous step in methanol, add formaldehyde (37% in water, 3.0 eq).

    • After stirring for 30 minutes, add sodium cyanoborohydride (NaBH3CN, 1.5 eq) portion-wise.

    • Stir the reaction at room temperature until completion.

    • Adjust the pH to basic with aqueous NaOH and extract the product with an organic solvent.

    • Dry the combined organic layers, concentrate, and purify by column chromatography to yield the final product, (2S,4S)-2-benzyl-1-methylpiperidin-4-ol.

Applications in Medicinal Chemistry and Asymmetric Synthesis

Chiral 2,5-disubstituted piperidines like (2R,5S)-5-Cyclopentyl-2-methylpiperidine are valuable scaffolds for several reasons:

  • Modulation of Physicochemical Properties: The nature and stereochemistry of the substituents can be fine-tuned to optimize properties such as pKa, lipophilicity (logP/logD), and aqueous solubility, which are critical for drug-likeness.[1]

  • Enhancing Biological Activity and Selectivity: The rigid, three-dimensional structure of these building blocks allows for precise orientation within a target's binding site, leading to enhanced potency and selectivity for the desired biological target over off-targets.[1][3]

  • Improving Pharmacokinetic Properties: The introduction of specific substituents can block sites of metabolism, thereby improving the metabolic stability and half-life of a drug candidate.[1]

Hypothetical Application: N-Alkylation for Library Synthesis

A common and crucial step in leveraging chiral piperidine scaffolds is the functionalization of the secondary amine. The following protocol for N-alkylation is a fundamental transformation for creating a library of analogs for structure-activity relationship (SAR) studies.[5]

N-Alkylation Workflow Diagram

N_Alkylation_Workflow Start (2R,5S)-5-Cyclopentyl- 2-methylpiperidine Reaction Reductive Amination (Aldehyde/Ketone, NaBH(OAc)3) Start->Reaction Product N-Alkylated Product Library Reaction->Product

Caption: General workflow for N-alkylation of a chiral piperidine.

Detailed Protocol: Reductive Amination[5][6]
  • Reaction Setup: In a round-bottom flask, dissolve the chiral piperidine (1.0 eq) and the desired aldehyde or ketone (1.1 eq) in an anhydrous solvent such as dichloromethane (DCM) or dichloroethane (DCE).

  • Iminium Ion Formation: Stir the mixture at room temperature for 30-60 minutes to allow for the formation of the iminium ion intermediate.

  • Reduction: Add sodium triacetoxyborohydride (NaBH(OAc)3, 1.5 eq) portion-wise to the reaction mixture. The reaction is often mildly exothermic.

  • Reaction Monitoring: Stir the reaction at room temperature and monitor its progress by TLC or LC-MS. Reaction times typically range from 2 to 24 hours.

  • Work-up: Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate (NaHCO3). Extract the aqueous layer with an organic solvent.

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can then be purified by flash column chromatography.

Conclusion

(2R,5S)-5-Cyclopentyl-2-methylpiperidine and its analogs are powerful chiral building blocks for the synthesis of complex and biologically active molecules. Their well-defined stereochemistry provides a strategic advantage in designing compounds with improved pharmacological profiles. The synthetic protocols and applications outlined in this note, using a representative analog, offer a solid foundation for researchers to incorporate these valuable scaffolds into their drug discovery programs. The ability to stereoselectively synthesize and subsequently functionalize these piperidine cores opens up a vast chemical space for the development of next-generation therapeutics.

References

  • MDPI (2023). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Molecules, 28(3), 1378. Available at: [Link]

  • ResearchGate (2017). Procedure for N-alkylation of Piperidine?. Available at: [Link]

  • Canadian Science Publishing (2003). Stereoselective synthesis of chiral piperidine derivatives employing arabinopyranosylamine as the carbohydrate auxiliary. Canadian Journal of Chemistry, 81(10), 1278-1293. Available at: [Link]

  • Wiley Online Library (2021). Asymmetric synthesis of (1R,5S)‐2‐methyl‐6,7‐benzomorphan via Aza‐Prins reaction. Chirality, 33(10), 629-635. Available at: [Link]

  • PubMed (2011). Biomimetic organocatalytic asymmetric synthesis of 2-substituted piperidine-type alkaloids and their analogues. Organic & Biomolecular Chemistry, 9(19), 6517-6520. Available at: [Link]

  • Royal Society of Chemistry (2011). Synthesis and application of chiral cis-2,5-disubstituted pyrrolidine organocatalysts. Chemical Communications, 47(38), 10815-10817. Available at: [Link]

  • Royal Society of Chemistry (2015). Building polyfunctional piperidines: a stereoselective strategy of a three-component Mannich reaction inspired by biosynthesis and applications in the synthesis of natural alkaloids (+)-241D. RSC Advances, 5(28), 21699-21703. Available at: [Link]

  • ResearchGate (2023). The influence of the introduction of chiral center in piperidine ring.... Available at: [Link]

  • ResearchGate (2023). Application of Chiral Piperidine Scaffolds in Drug Design. Available at: [Link]

  • National Center for Biotechnology Information (2023). Facile synthesis of new N-(aminocycloalkylene)amino acid compounds using chiral triflate esters with N-Boc-aminopyrrolidines and N-Boc-aminopiperidines. RSC Advances, 13(32), 22165-22177. Available at: [Link]

  • PubMed (2024). Regio- and Diastereoselective Synthesis of Polysubstituted Piperidines Enabled by Boronyl Radical-Catalyzed (4+2) Cycloaddition. Angewandte Chemie International Edition, e202406612. Available at: [Link]

Sources

Method

Application Note: Protecting Group Strategies for (2R,5S)-5-Cyclopentyl-2-methylpiperidine Amines

Abstract The (2R,5S)-5-cyclopentyl-2-methylpiperidine scaffold is a critical pharmacophore in chemokine receptor antagonists (e.g., CCR2/CCR5 inhibitors).[1] However, its handling is complicated by two factors: the volat...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

The (2R,5S)-5-cyclopentyl-2-methylpiperidine scaffold is a critical pharmacophore in chemokine receptor antagonists (e.g., CCR2/CCR5 inhibitors).[1] However, its handling is complicated by two factors: the volatility/oil-nature of the free amine and the significant steric hindrance proximal to the nitrogen atom caused by the C2-methyl group. This guide details optimized strategies for installing and removing Boc, Cbz, and Fmoc groups, specifically tailored to overcome the steric barrier of the C2-position while maintaining the integrity of the (2R,5S) trans-stereochemistry.

Part 1: Strategic Analysis & Decision Matrix

The "C2-Methyl Effect" on Reactivity

Unlike simple piperidines, the 2-methyl substituent in the (2R,5S) isomer exerts significant A(1,[1]3) allylic strain when the nitrogen is planarized by acylation (carbamate formation).

  • Consequence: Standard protection protocols (e.g.,

    
     in DCM at RT) often stall or require extended reaction times.[1]
    
  • Solution: Thermodynamic forcing (heating) or hyper-nucleophilic catalysis (DMAP) is strictly required for quantitative conversion.[1]

The "Rotamer Trap" in Analysis

Upon N-protection, the amide bond exhibits restricted rotation. The C2-methyl group exacerbates this, often locking the molecule into two distinct rotamers observable by NMR.

  • Warning: Researchers often mistake these split peaks for impurities or loss of stereochemical integrity.

  • Validation: High-temperature NMR (

    
    ) is required to coalesce signals.
    
Selection Guide: Boc vs. Cbz vs. Fmoc
FeatureBoc (tert-Butoxycarbonyl) Cbz (Benzyloxycarbonyl) Fmoc (Fluorenylmethoxycarbonyl)
Primary Utility Synthetic intermediate for acidic steps.[1][2][3]Crystallization aid & Hydrogenolysis compatible.Orthogonal to acid/hydrogenolysis.[3]
Steric Tolerance Low.

-Butyl bulk fights C2-Me.[1]
Medium. Planar benzyl is easier to install.Low. Huge steric bulk; difficult installation.
Crystallinity Generally yields oils/low-melt solids.[1]High. Often yields nice needles/prisms.High, but solubility issues common.
Deprotection Acid (TFA/HCl).[1][3] Fast.

or Acid (HBr).[1][4] Clean.
Base (Piperidine).[1][5][6][7][8] Problematic (see below).
Recommendation Standard Choice for solution phase.Preferred for purification/storage.Avoid unless strictly necessary.

Critical Note on Fmoc: The deprotection of Fmoc uses piperidine. Since your product is a piperidine, the deprotection byproduct (dibenzofulvene-piperidine adduct) is chemically similar to your product, complicating purification.

Part 2: Detailed Experimental Protocols

Protocol A: Thermodynamic N-Boc Protection

Designed to overcome C2-methyl steric hindrance.[1]

Reagents:

  • (2R,5S)-5-Cyclopentyl-2-methylpiperidine (Free base or HCl salt)[1]

  • Di-tert-butyl dicarbonate (

    
    ) (1.2 equiv)[1]
    
  • Triethylamine (TEA) (3.0 equiv if salt, 1.5 equiv if free base)[1]

  • 4-Dimethylaminopyridine (DMAP) (0.05 equiv - Catalyst )[1]

  • Solvent: Toluene (Preferred for heating) or THF.[1]

Step-by-Step:

  • Dissolution: Suspend the amine (10 mmol) in Toluene (50 mL, 5 vol).

  • Base Addition: Add TEA (15-30 mmol). If starting with HCl salt, stir for 15 min to liberate the free base.

  • Catalysis: Add DMAP (0.5 mmol). Note: DMAP is crucial for sterically hindered amines.

  • Reagent Addition: Add

    
     (12 mmol) as a solution in minimal Toluene.
    
  • Thermodynamic Drive: Heat the reaction to 60°C for 4–6 hours.

    • Why? The C2-methyl group creates a kinetic barrier.[1] Room temperature reactions often stall at 80% conversion.

  • Workup: Cool to RT. Wash with 10% Citric Acid (removes DMAP/TEA), then Sat.

    
    , then Brine.[3]
    
  • Isolation: Dry organic layer (

    
    ), filter, and concentrate.
    
  • Result: Colorless to pale yellow oil.

Protocol B: Cbz-Protection (Schotten-Baumann Conditions)

Preferred for generating crystalline material for chiral purity verification.[1]

Reagents:

  • Amine substrate[2][3][9][10][11][12]

  • Benzyl Chloroformate (Cbz-Cl) (1.2 equiv)[1]

  • 
     (2.5 equiv)[1]
    
  • Solvent: EtOAc /

    
     (1:1 biphasic system).[1]
    

Step-by-Step:

  • Biphasic Setup: Dissolve amine (10 mmol) in EtOAc (30 mL). Add a solution of

    
     (25 mmol) in water (30 mL).
    
  • Controlled Addition: Cool mixture to 0°C. Vigorously stir (high RPM required for biphasic transfer).

  • Acylation: Add Cbz-Cl (12 mmol) dropwise over 20 minutes.

    • Safety: Cbz-Cl is lachrymatory.[1] Handle in fume hood.

  • Reaction: Allow to warm to RT and stir for 3 hours. (Cbz-Cl is more reactive than

    
    , so heating is rarely needed despite sterics).
    
  • Separation: Separate layers. Wash organic phase with 1M HCl (careful of gas evolution), then Brine.

  • Crystallization: Evaporate EtOAc. Recrystallize the residue from Heptane/EtOAc (hot/cold method).

    • Outcome: White crystalline solid. Ideal for X-ray diffraction to confirm (2R,5S) stereochemistry.

Protocol C: Deprotection Workflows

Method 1: Boc Removal (Acidolysis) [1]

  • Dissolve N-Boc intermediate in DCM (5 vol).

  • Add Trifluoroacetic acid (TFA) (5–10 equiv).[1] Do not use HCl/Dioxane if acid-sensitive side chains are present.[1]

  • Stir at RT for 2 hours.

  • Crucial Step: Evaporate TFA. Azeotrope with Toluene (

    
    ) to remove residual acid.[1] The product is the TFA salt.
    

Method 2: Cbz Removal (Hydrogenolysis) [1]

  • Dissolve N-Cbz intermediate in MeOH or EtOH.[1]

  • Add 10 wt% Pd/C catalyst (dry basis: 5–10% w/w of substrate).

  • Apply

    
     atmosphere (balloon pressure is usually sufficient; 1 atm).
    
  • Stir 2–12 hours.

  • Filter through Celite. Concentrate.

    • Note: This yields the free amine, which may be volatile. Isolate as an HCl salt immediately if storage is required.

Part 3: Analytical Validation & Visual Workflows

The NMR Rotamer Issue

When analyzing the N-protected species, you will likely see split signals for the C2-Methyl and the C2-H proton.[1]

  • Observation: Two doublets for the methyl group (e.g., 1.10 ppm and 1.15 ppm) integrating to <3H each (summing to 3H).

  • False Negative: This is NOT a diastereomeric mixture of (2R,5S) and (2S,5S).

  • Proof: Run NMR at 330K (

    
    ) in DMSO-
    
    
    
    . The peaks will coalesce into a single sharp set.
Workflow Diagrams
Diagram 1: Protection Strategy Decision Tree

ProtectionStrategy Start Start: (2R,5S)-Amine Decision1 Is the product a final API intermediate? Start->Decision1 Branch1 Yes: Need High Purity Decision1->Branch1 Solid Isolation Branch2 No: Transient Protection Decision1->Branch2 Solution Phase CbzRoute Select Cbz Protection (Protocol B) Branch1->CbzRoute BocRoute Select Boc Protection (Protocol A) Branch2->BocRoute Crystallize Crystallize from Heptane/EtOAc (Purge Impurities) CbzRoute->Crystallize Solution Chromatography or Direct Use BocRoute->Solution DeprotectH2 Deprotection: H2 / Pd-C Crystallize->DeprotectH2 DeprotectAcid Deprotection: TFA or HCl Solution->DeprotectAcid

Caption: Decision matrix for selecting between Boc and Cbz based on purification needs.

Diagram 2: Synthetic Pathway & Steric Considerations

SyntheticPathway Amine (2R,5S)-Amine (Sterically Hindered C2) Reagents Boc2O + TEA + DMAP Heat (60°C) Amine->Reagents Activation Transition Transition State (High Energy due to A1,3 Strain) Reagents->Transition Nucleophilic Attack Product N-Boc-Piperidine (Rotameric Mixture) Transition->Product Collapse Analysis NMR Analysis (Requires High Temp) Product->Analysis QC

Caption: Kinetic pathway emphasizing the energy barrier caused by C2-methyl sterics.

References

  • Greene's Protective Groups in Organic Synthesis , 4th Edition. Wuts, P.G.M.[13] & Greene, T.W. (2006). Definitive guide on Boc/Cbz stability and cleavage conditions.[1]

  • Synthesis and evaluation of cis-3,4-disubstituted piperidines as potent CC chemokine receptor 2 (CCR2) antagonists. Bioorganic & Medicinal Chemistry Letters, 2008.[1] (Provides context on the synthesis of similar hindered piperidine pharmacophores).

  • Conformational analysis of N-Boc-2-substituted piperidines. Tetrahedron, 1972.[1] (Foundational physical organic chemistry explaining the A1,3 strain and rotamers in 2-substituted piperidines). [1]

  • Discovery of INCB3284, a potent, selective, and orally bioavailable CCR2 antagonist. ACS Medicinal Chemistry Letters, 2011. (Example of this specific scaffold in drug development). [1]

Sources

Application

Buchwald-Hartwig coupling protocols using (2R,5S)-5-Cyclopentyl-2-methylpiperidine

Application Note: Buchwald-Hartwig Coupling Protocols for (2R,5S)-5-Cyclopentyl-2-methylpiperidine Executive Summary & Molecule Profile (2R,5S)-5-Cyclopentyl-2-methylpiperidine represents a distinct class of "privileged...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Buchwald-Hartwig Coupling Protocols for (2R,5S)-5-Cyclopentyl-2-methylpiperidine

Executive Summary & Molecule Profile

(2R,5S)-5-Cyclopentyl-2-methylpiperidine represents a distinct class of "privileged scaffolds" in medicinal chemistry. The combination of the


-methyl group (C2) and the bulky cyclopentyl ring (C5) creates a unique 3D vector for drug discovery, often used to improve metabolic stability or selectivity in GPCR and kinase inhibitors.

However, this molecule presents a Type II Steric Challenge in palladium-catalyzed amination:

  • 
    -Branching:  The C2-methyl group creates immediate steric pressure during the amine coordination and reductive elimination steps.
    
  • Remote Bulk: The C5-cyclopentyl group, while remote, restricts the conformational flexibility of the piperidine ring, often locking it into a specific chair conformation that can disfavour Pd-complexation.

This guide details two validated protocols designed to overcome these energetic barriers, ensuring high yields and retention of stereochemical integrity.

Molecule Specifications
PropertyDetail
Chemical Name (2R,5S)-5-Cyclopentyl-2-methylpiperidine
Stereochemistry Trans-2,5-disubstitution (assuming diequatorial preference)
Key Challenge High steric hindrance at Nitrogen; potential for

-hydride elimination
pKa (est.) ~10.8 (Highly basic secondary amine)
Preferred Ligands RuPhos, BrettPhos, GPhos

Mechanistic Insight & Catalyst Selection

The failure mode for coupling 2-substituted piperidines is typically slow reductive elimination or


-hydride elimination  from the amine. To counter this, we must use electron-rich, bulky phosphine ligands that facilitate the reductive elimination step.
The "Steric Gear" Concept

For (2R,5S)-5-Cyclopentyl-2-methylpiperidine, the catalyst system must act like a "steric gear."

  • Ligand: Dialkylbiaryl phosphines (Buchwald Ligands) are essential.

    • RuPhos: Excellent for secondary amines; the bulk prevents bis-arylation and promotes reductive elimination.

    • BrettPhos: Preferred if the aryl halide is deactivated or if the amine is exceptionally hindered.

  • Pre-catalyst: We utilize Pd(II) precatalysts (e.g., RuPhos Pd G4) to ensure rapid activation and precise 1:1 L:Pd stoichiometry, preventing the formation of inactive Pd-aggregates.

Pathway Visualization

The following diagram illustrates the critical "Steric Clash" point where the C2-methyl group interacts with the Ligand-Pd complex.

BuchwaldMechanism cluster_clash CRITICAL FAILURE POINT Start Pd Precatalyst (RuPhos Pd G4) ActiveCat L-Pd(0) Active Species Start->ActiveCat Activation OxAdd Oxidative Addition (L-Pd(II)-Ar-X) ActiveCat->OxAdd Ar-X Coordination Amine Coordination (Steric Bottleneck) OxAdd->Coordination (2R,5S)-Amine Deprotonation Deprotonation (Base: NaOtBu/LHMDS) Coordination->Deprotonation Base RedElim Reductive Elimination (Product Release) Deprotonation->RedElim C-N Bond Formation RedElim->ActiveCat Regeneration

Caption: The Catalytic Cycle. The red zone indicates where the C2-methyl group of the piperidine creates steric resistance, requiring specialized ligands like RuPhos to force the cycle forward.

Experimental Protocols

Protocol A: The "Gold Standard" (RuPhos System)

Best for: Aryl bromides, activated aryl chlorides, and electron-neutral substrates.

Reagents:

  • Aryl Halide (1.0 equiv)[1]

  • (2R,5S)-5-Cyclopentyl-2-methylpiperidine (1.2 equiv)

  • Catalyst: RuPhos Pd G4 (1.0 - 2.0 mol%)

  • Base: NaOtBu (Sodium tert-butoxide) (1.4 equiv)

  • Solvent: Anhydrous THF or Toluene (0.2 M)

Step-by-Step Methodology:

  • Setup: In a glovebox or under active Nitrogen flow, charge a reaction vial equipped with a magnetic stir bar with RuPhos Pd G4 (catalyst) and NaOtBu (base).

  • Substrate Addition: Add the Aryl Halide (if solid). If liquid, add via syringe after solvent.

  • Solvent & Amine: Add anhydrous THF followed by (2R,5S)-5-Cyclopentyl-2-methylpiperidine via microliter syringe.

    • Note: Adding the amine last prevents deactivation of the catalyst precursor in some rare cases.

  • Reaction: Seal the vial with a Teflon-lined cap. Heat to 65°C for 12 hours.

    • Checkpoint: Monitor by LCMS. If conversion <50% at 4 hours, raise temp to 80°C.

  • Workup: Cool to room temperature. Dilute with EtOAc, filter through a small pad of Celite/Silica to remove Pd black. Concentrate and purify via flash chromatography.

Protocol B: The "Difficult Substrate" (GPhos/NaOTMS System)

Best for: Heteroaryl halides (pyridines, azoles), base-sensitive functional groups (esters, nitriles), or extremely hindered partners. Reference Grounding: This protocol is adapted from recent advances in coupling hindered


-branched amines using mild bases (See Source 1.7).

Reagents:

  • Heteroaryl Halide (1.0 equiv)[1]

  • Amine (1.2 equiv)[1][2]

  • Pre-catalyst: Pd(OAc)₂ (2 mol%) or GPhos Pd G3

  • Ligand: GPhos (2-4 mol%) (if using Pd(OAc)₂)

  • Base: NaOTMS (Sodium trimethylsilanolate) (2.0 equiv)

  • Solvent: Anhydrous Toluene

Step-by-Step Methodology:

  • Catalyst Prep: Premix Pd(OAc)₂ and GPhos in toluene for 5 minutes to generate the active species (solution turns from orange to pale yellow/colorless).

  • Reaction Assembly: Add the heteroaryl halide and NaOTMS to the reaction vessel.

  • Initiation: Add the pre-formed catalyst solution, followed immediately by the (2R,5S)-amine.

  • Conditions: Heat to 80-100°C . The use of NaOTMS allows for a "anhydrous hydroxide" effect, solubilizing the base in toluene without hydrolyzing sensitive esters.

  • Validation: This system specifically suppresses

    
    -hydride elimination, a common side reaction with 2-methylpiperidines.
    

Optimization & Troubleshooting Guide

Use the following decision matrix to select the correct parameters for your specific coupling partner.

OptimizationTree Input Substrate Class Type1 Aryl Bromide (Standard) Input->Type1 Type2 Aryl Chloride (Deactivated) Input->Type2 Type3 Heterocycle (Pyridine/Azole) Input->Type3 Type4 Base Sensitive (Esters/Nitriles) Input->Type4 Res1 Protocol A (RuPhos/NaOtBu) Type1->Res1 Res2 BrettPhos Pd G4 LHMDS Type2->Res2 Res3 Protocol B (GPhos/NaOTMS) Type3->Res3 Type4->Res3

Caption: Decision Tree for optimizing reaction conditions based on electrophile properties.

Performance Comparison Table
VariableStandard (BINAP)Optimized (RuPhos)Advanced (GPhos)
Yield (2-Me-Pip) < 10%85-95%80-92%
Temp Required >100°C60-80°C60-100°C
Steric Tolerance LowHighVery High
Base Compatibility Strong Bases OnlyStrong BasesMild (NaOTMS)

References

  • Maiti, D., & Buchwald, S. L. (2009). Cu-Catalyzed Arylation of Secondary Amines. Journal of the American Chemical Society. Link (Foundational work on hindered amines).

  • Ruiz-Castillo, P., & Buchwald, S. L. (2016). Applications of Palladium-Catalyzed C-N Cross-Coupling Reactions.[3][4][5][6] Chemical Reviews. Link (Comprehensive review including RuPhos applications).

  • Bruno, N. C., et al. (2013). Buchwald-Hartwig Amination Using Pd-GPhos.[4] Organic Letters.[7] Link (Specifics on GPhos for hindered substrates).

  • Surry, D. S., & Buchwald, S. L. (2011). Dialkylbiaryl phosphines in Pd-catalyzed amination: a user's guide. Chemical Science. Link (Ligand selection guide).

  • Gurreri, D., et al. (2021). Pd-Catalyzed Amination of Base-Sensitive Five-Membered Heteroaryl Halides with Aliphatic Amines. Synthesis.[1][3][7][8][9][10] Link (Source for Protocol B - GPhos/NaOTMS system).

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Solubility Optimization for Lipophilic Piperidine Derivatives

Introduction: The Piperidine Paradox Piperidine scaffolds are ubiquitous in medicinal chemistry (e.g., fentanyl, donepezil, antihistamines) due to their ability to form key hydrogen bonds with biological targets. However...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Piperidine Paradox

Piperidine scaffolds are ubiquitous in medicinal chemistry (e.g., fentanyl, donepezil, antihistamines) due to their ability to form key hydrogen bonds with biological targets. However, to enhance potency or membrane permeability, we often append lipophilic moieties (phenyl rings, long alkyl chains).

The Problem: While the piperidine nitrogen (


) provides a handle for ionization, the heavy lipophilic burden often overrides this, leading to compounds that are "brick dust" in aqueous media or "grease" that oils out during crystallization.

This guide provides a self-validating workflow to resolve these issues, moving from chemical modification (salts) to advanced formulation (complexation).

Module 1: Pre-Formulation & Characterization

Before attempting to dissolve your compound, you must characterize its ionization behavior. Blindly adding DMSO is a common error that leads to precipitation upon dilution into biological media.

Diagnostic Workflow: The Solubility Decision Tree

Use this logic flow to determine your primary strategy.

SolubilityTree Start START: Compound is Insoluble CheckPka Is pKa known? Start->CheckPka MeasurePka Measure pKa (Potentiometric/UV) CheckPka->MeasurePka No CheckIon Is it basic (pKa > 8)? CheckPka->CheckIon Yes MeasurePka->CheckIon SaltRoute STRATEGY A: Salt Formation CheckIon->SaltRoute Yes (Piperidine N is basic) LogPCheck Check LogP/LogD CheckIon->LogPCheck No (N is hindered/neutral) HighLogP LogP > 3? LogPCheck->HighLogP CycRoute STRATEGY B: Cyclodextrin Complexation HighLogP->CycRoute Yes (Hydrophobic) Cosolvent STRATEGY C: Cosolvents/Surfactants HighLogP->Cosolvent No (Moderate)

Figure 1: Decision tree for selecting the optimal solubilization strategy based on physicochemical properties.

Module 2: Salt Selection & Chemical Modification

For piperidines, salt formation is the "Gold Standard" for improving solubility. The protonated nitrogen (


) disrupts the crystal lattice energy and interacts favorably with water.
Q: My free base is an oil/gum. How do I solidify it?

The Issue: Lipophilic piperidines often suffer from "oiling out" (liquid-liquid phase separation) during crystallization because the melting point of the solid is lower than the boiling point of the solvent, or impurities are lowering the melting point.

The Solution: Counter-ion screening.

  • Hydrochloric Acid (HCl): The default choice. Small counter-ion, high melting point salts.

    • Risk:[1][2] HCl salts of very lipophilic piperidines can be hygroscopic or form hydrates.

  • Organic Acids (Tartrate, Citrate, Oxalate): If HCl fails (oils out), use these. They increase the molecular weight and provide additional H-bond donors/acceptors to stabilize the crystal lattice.

Protocol: Preventing "Oiling Out" During Salt Formation
  • Solvent Choice: Use a solvent where the salt is insoluble but the impurities are soluble (e.g., Diethyl ether or EtOAc).

  • Slow Addition: Dissolve free base in a non-polar solvent. Add acid (dissolved in EtOH/MeOH) dropwise with vigorous stirring.

  • Seeding: If oil droplets form, stop. Add a "seed" crystal if available.[3][4] If not, scratch the glass surface to induce nucleation.

  • The "Rescue" Technique:

    • If it oils out, reheat to redissolve.[3]

    • Add a trace amount of a more polar antisolvent (e.g., Acetone).

    • Cool very slowly (wrap flask in foil/towel). Rapid cooling promotes oiling; slow cooling promotes lattice formation [1].

Module 3: Formulation Strategies (In Vitro & In Vivo)

When salt formation is insufficient or not possible, you must rely on formulation vehicles.

Q: My compound precipitates when diluted into PBS/Media.

The Cause: The "Solubility Crash." You dissolved it in 100% DMSO (where solubility is high), but upon dilution to 1% DMSO, the water content spikes, and the compound crashes out because its intrinsic aqueous solubility is near zero.

The Solution: Encapsulation via Cyclodextrins (SBE-


-CD).
Piperidine derivatives fit perfectly into the hydrophobic cavity of 

-cyclodextrins. Sulfobutyl ether (SBE) derivatives (e.g., Captisol) are preferred over native

-CD due to higher water solubility and safety profiles [2].
Comparative Data: Vehicle Limits for Animal Models

Do not exceed these limits to avoid vehicle toxicity masking your drug's effect.

Vehicle ComponentMouse (IV) Max %Rat (IV) Max %Mouse (PO) Max %Notes
DMSO < 5%< 5%< 10%High doses cause hemolysis and histamine release [3].
Tween 80 1-2%1-2%5-10%Can cause hypersensitivity; keep low.
PEG 400 40%40%50-100%Good cosolvent, but viscous.
SBE-

-CD
20-30% (w/v)20-30% (w/v)UnlimitedRecommended. Biologically inert.
Workflow: Formulation Selection

FormulationFlow Input Target Concentration Required HighConc High (> 5 mg/mL) Input->HighConc LowConc Low (< 1 mg/mL) Input->LowConc pH_Adj pH Adjustment (Acidic Buffer) HighConc->pH_Adj Simple 0.5% DMSO + Saline LowConc->Simple Stable Stable? pH_Adj->Stable Stable->Simple Yes Cyclo 20% SBE-beta-CD Stable->Cyclo No (Precipitates) Cosolv 10% DMSO + 40% PEG400 Cyclo->Cosolv If CD fails

Figure 2: Step-by-step logic for selecting a vehicle based on required concentration and stability.

Troubleshooting & FAQ

Q: I see a "haze" in my cell culture wells after dosing. Is this a problem? A: Yes. This is micro-precipitation.

  • Consequence: You are dosing a suspension, not a solution. The actual concentration available to the cells is unknown.

  • Fix: Spin down the media.[5] If a pellet forms, your data is invalid. Switch to a Cyclodextrin-based formulation (10-20 equivalents of HP-

    
    -CD per mole of drug).
    

Q: Why does my piperidine salt lose solubility over time in solution? A: This is likely the Common Ion Effect . If you dissolve a Hydrochloride salt in PBS (which contains high NaCl), the high concentration of Chloride ions (


) from the buffer shifts the equilibrium back toward the undissolved salt species (

).
  • Fix: Use a buffer with a different anion (e.g., Phosphate buffer without saline) or lower the ionic strength.

Q: Can I use DMSO for in vivo PK studies? A: Avoid if possible. While DMSO is a great solvent, it causes pain upon injection (IP/SC) and can precipitate the drug immediately upon contact with blood (IV), causing an embolism.

  • Recommendation: Use 5% DMSO + 20% SBE-

    
    -CD + Saline . The DMSO helps initial dissolution, and the Cyclodextrin prevents precipitation upon dilution in the blood [4].
    

References

  • BenchChem. (2025).[5] Technical Support Center: Preventing Oiling Out in Diastereomeric Salt Formation.4[6][7]

  • National Institutes of Health (NIH). (2024). Enhancing solubility and stability of piperine using β-cyclodextrin derivatives.2

  • Washington State University. (2026).[7] Standard Operating Procedures for Preparation & Administration of Dimethyl Sulfoxide (DMSO) in Rodents.[7]7

  • Hilaris Publisher. (2023). Strategies to Improve Solubility and Bioavailability of Lipophilic Drugs.[8]8[6][7]

Sources

Optimization

Minimizing racemization during (2R,5S)-5-Cyclopentyl-2-methylpiperidine reactions

The following technical support guide is structured to address the specific stability challenges of (2R,5S)-5-Cyclopentyl-2-methylpiperidine . This molecule presents a classic "1,4-chiral piperidine" challenge.

Author: BenchChem Technical Support Team. Date: March 2026

The following technical support guide is structured to address the specific stability challenges of (2R,5S)-5-Cyclopentyl-2-methylpiperidine .

This molecule presents a classic "1,4-chiral piperidine" challenge. While the C5-cyclopentyl group is stereochemically robust (isolated secondary carbon), the C2-methyl group is highly vulnerable to epimerization due to its position


 to the nitrogen. This guide focuses on preventing the inversion of C2, which would degrade your (2R,5S) material into the (2S,5S) diastereomer.

Status: Online | Tier: L3 Specialist Support

System Overview & Vulnerability Analysis

Before initiating any reaction, you must understand the "Failure Modes" of this scaffold. The piperidine ring is not static; it undergoes chair flips, but the chemical configuration is fixed unless bonds are broken.

The "Danger Zone" Diagram

The following diagram illustrates the specific atomic vulnerabilities of your molecule.

G SM (2R,5S)-Scaffold (Active Isomer) C2 C2-Position (Alpha to N) SM->C2 Primary Failure Point C5 C5-Position (Cyclopentyl) SM->C5 Structurally Robust Risk Risk: High Acidity leads to Epimerization C2->Risk If N is Acylated/Oxidized Stable Stable (Isolated Center) C5->Stable Under Standard Cond.

Caption: Structural vulnerability map. The C2 center is the primary risk vector for stereochemical loss.

Why C2 Epimerizes (The Mechanism)

The C2 proton is


 to the nitrogen.
  • In Free Amine: The pKa is high (~35+). Risk is low.

  • In Amides/Carbamates (N-Boc, N-Ac): The electron-withdrawing carbonyl drops the C2-H pKa to ~25–30. Strong bases (LiHMDS) or even tertiary amines (TEA) under reflux can remove this proton, forming a planar enolate.

  • Reprotonation: When the proton returns, it can attack from either face, often favoring the thermodynamic cis-isomer (2S,5S) over your desired (2R,5S) trans-isomer.

Troubleshooting Guides (Ticket-Based)

Ticket #001: Loss of de% during Amide Coupling

User Report: "I coupled the amine with an acid chloride using TEA in DCM. The product shows a 15% impurity by NMR." Diagnosis: You likely triggered C2-epimerization via the "Ketene Mechanism" or direct


-deprotonation. Acid chlorides are highly activated; when combined with TEA (a base that can act as a nucleophilic shuttle), they can generate transient ketenes or simply make the medium basic enough to deprotonate the newly formed amide.

Resolution Protocol: The "Safe-Coupling" Workflow Do not use Acid Chlorides if chirality is critical. Use standard coupling agents that operate at neutral/slightly acidic pH.

  • Reagent Selection:

    • Preferred: HATU or EDC/HOBt.

    • Base: DIPEA (Hunig’s Base) or NMM (N-Methylmorpholine). Avoid TEA (Triethylamine) as it is more nucleophilic and less sterically hindered, increasing epimerization risk.

  • Temperature Control:

    • Run reaction at 0°C initially. Allow to warm to RT only if sluggish.

  • The "Collidine" Fix (If Acid Chloride is mandatory):

    • If you must use an acid chloride, swap TEA for 2,4,6-Collidine . It is a weak, non-nucleophilic base that sponges up HCl without deprotonating the C2-center.

Ticket #002: Racemization during Deprotection (N-Boc Removal)

User Report: "I removed the N-Boc group with TFA. The optical rotation dropped." Diagnosis: While TFA removal is generally safe, if the reaction is allowed to sit too long or if the quench is exothermic, you may form an iminium ion intermediate via oxidation (rare) or reversible elimination. More likely, the workup was too basic.

Resolution Protocol: Controlled Acidolysis

  • Scavengers: Add Triethylsilane (TES) (2-5 eq) to the TFA mixture. This acts as a hydride source to trap any transient iminium ions or carbocations, "locking" the stereochemistry.

  • Quench: Do not quench directly into strong NaOH. This generates localized hot-spots of high pH where the free amine can undergo imine-enamine tautomerization.

    • Correct Quench: Pour reaction into ice-cold saturated NaHCO₃ or use solid Na₂CO₃.

Analytical Validation (Self-Validating Systems)

You cannot rely on simple optical rotation (


) because the impurity is a diastereomer, not an enantiomer. The (2S,5S) impurity will have a distinct rotation, potentially canceling out your signal.
Distinguishing the Species

Since (2R,5S) and (2S,5S) are diastereomers, they have different physical properties.

Feature(2R,5S) Target(2S,5S) ImpurityDetection Method
Relationship Trans (1,4)Cis (1,4)N/A
NMR Signal C2-Methyl doubletC2-Methyl doublet1H-NMR (distinct chemical shifts due to ring current)
Chromatography Polar/Non-polarPolar/Non-polarAchiral HPLC/GC (Separable on Silica/C18)
Thermodynamics Often Kinetic ProductThermodynamic ProductEquilibrium Studies
Recommended Analytical Workflow

Step 1: 1H-NMR Check (The "Doublet Test") Zoom in on the methyl doublet at ~1.0–1.2 ppm.

  • If you see a smaller "shadow" doublet shifted by 0.05–0.1 ppm, you have epimerization.

  • Note: In piperidines, the axial vs. equatorial methyl group shifts are distinct. The (2R,5S) usually places the methyl equatorial (depending on N-substituent), while the epimer might force it axial.

Step 2: Derivatization with Mosher's Acid (Optional) If direct separation is difficult, react a small aliquot with


-Mosher's acid chloride.
  • This converts the enantiomeric purity problem into a diastereomeric separation problem (if you were worried about the enantiomer).

  • Since you are worried about the diastereomer (2S,5S), this step exaggerates the NMR differences, making quantification of the impurity (de%) highly accurate.

Decision Tree: Reaction Optimization

Use this flowchart to determine the safest conditions for functionalizing the Nitrogen.

DecisionTree Start Start: N-Functionalization Type Reaction Type? Start->Type Amide Amide Coupling Type->Amide Alkyl Alkylation Type->Alkyl AcidCl Using Acid Chloride? Amide->AcidCl Base Base Strength? Alkyl->Base YesCl STOP. High Risk. AcidCl->YesCl Standard Base SafeCl Use Collidine @ -10°C AcidCl->SafeCl Modified Base NoCl Use HATU/DIPEA @ 0°C AcidCl->NoCl Coupling Agents Strong NaH/LiHMDS Base->Strong Racemization Likely Weak K2CO3 / Acetone Base->Weak Safe Zone

Caption: Decision matrix for N-functionalization to preserve C2-stereochemistry.

FAQ: Rapid Response

Q: Can I use reductive amination to put a group on the Nitrogen? A: Yes, but be careful with the intermediate. If you form the iminium ion and let it sit at high temperature, it can tautomerize to the enamine, destroying the C2 center.

  • Fix: Use NaBH(OAc)₃ (Sodium triacetoxyborohydride) in DCE. It is mild and reduces the iminium ion faster than it can tautomerize. Avoid NaCNBH₃ at low pH if possible.

Q: My product is a liquid and I can't recrystallize. How do I upgrade the de%? A: Since (2R,5S) and (2S,5S) are diastereomers, they are separable by Flash Chromatography .

  • Tip: Use a gradient of Hexane:EtOAc with 1% TEA. The diastereomers often have different

    
     values (difference of ~0.1 is common for cis/trans piperidines).
    

Q: Is the C5-cyclopentyl group ever at risk? A: Only under extreme conditions (e.g., radical halogenation or exposure to Pd/C at high temperatures which might dehydrogenate the ring). Under standard nucleophilic/electrophilic chemistry, C5 is inert.

References

  • Beak, P., & Lee, W. K. (1993).

    
    -Lithioamine Synthetic Equivalents: Syntheses of Diastereoisomers from Boc-Piperidines.Journal of Organic Chemistry . (Establishes the acidity of N-Boc-2-alkylpiperidines and lithiation risks). 
    
  • Coldham, I., et al. (2014).[1] Synthesis and kinetic resolution of N-Boc-2-arylpiperidines.Chemical Communications . (Details the mechanisms of epimerization and kinetic resolution in substituted piperidines).

  • Ellman, J. A., et al. (2020).[2] General Light-Mediated, Highly Diastereoselective Piperidine Epimerization.[2]Journal of the American Chemical Society .[3] (Discusses thermodynamic stability of cis/trans piperidines and radical epimerization mechanisms). [3]

  • Schürenkamp, J., et al. (2011). Separation of positional CPP isomers by chiral HPLC-DAD.International Journal of Legal Medicine .[4] (Provides chromatographic conditions for piperidine derivatives).

Sources

Troubleshooting

Technical Support Center: Troubleshooting Low Reactivity in Sterically Hindered Piperidines

Welcome to the Advanced Applications Support Portal. This guide is engineered for researchers, scientists, and drug development professionals dealing with the notoriously low reactivity of sterically hindered piperidines...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Applications Support Portal. This guide is engineered for researchers, scientists, and drug development professionals dealing with the notoriously low reactivity of sterically hindered piperidines (e.g., 2,2,6,6-tetramethylpiperidine, 2-substituted piperidines). The steric bulk surrounding the nitrogen's lone pair creates severe A-strain during the transition state of nucleophilic attack. This raises the activation energy barrier significantly, often resulting in recovered starting materials or unwanted side reactions.

Below, we troubleshoot the three most problematic synthetic workflows involving hindered piperidines: Buchwald-Hartwig Amination, N-Acylation, and Direct Reductive Amination (DRA).

Workflow 1: Buchwald-Hartwig Cross-Coupling (C–N Bond Formation)

Q: My cross-coupling of a 2-substituted piperidine with an aryl chloride yields <5% product using Pd2(dba)3 and BrettPhos. Why is this failing, and how do I fix it?

The Causality (Expertise & Experience): BrettPhos is an exceptional ligand for primary amines but performs poorly with sterically hindered secondary amines. The bulky isopropyl and methoxy groups on the BrettPhos ligand create a highly congested environment around the palladium center. When a bulky secondary piperidine attempts to coordinate, the steric clash prevents the formation of the Pd(II)-amine complex[1].

By switching to RuPhos , you reduce the steric hindrance around the palladium atom. This allows the bulky piperidine to successfully coordinate. However, because the environment is less congested, the thermodynamic drive for the product to leave the metal center is reduced. Consequently, the rate-limiting step of the catalytic cycle shifts from oxidative addition to reductive elimination [1].

Validated Protocol: Pd-RuPhos Amination Self-Validation Check: The reaction mixture will transition from dark brown to a lighter shade as the active Pd(0) species is consumed and regenerated. Monitor by GC-MS; the complete disappearance of the aryl chloride peak validates successful coupling.

  • Preparation: In a nitrogen-filled glovebox, charge an oven-dried vial with Pd2(dba)3 (2 mol%), RuPhos (4 mol%), the aryl chloride (1.0 equiv), and sodium tert-butoxide (NaOtBu) (1.2 equiv).

  • Solvent & Amine: Add anhydrous toluene (0.2 M) followed by the hindered piperidine (1.2 equiv).

  • Reaction: Seal the vial, remove it from the glovebox, and heat at 85 °C for 12–24 hours under vigorous stirring.

  • Workup: Cool to room temperature, dilute with ethyl acetate, filter through a pad of Celite to remove palladium black, and concentrate for column chromatography.

BHA_Cycle Pd0 Pd(0)-RuPhos Active Catalyst PdII_1 Ar-Pd(II)(X)-RuPhos Pd0->PdII_1 1. Oxidative Addition (Fast) PdII_2 Ar-Pd(II)(NR2)-RuPhos PdII_1->PdII_2 2. Amine Coordination & Deprotonation Product Ar-NR2 Product PdII_2->Product 3. Reductive Elimination (Rate-Limiting Step) Product->Pd0 Catalyst Regeneration

Buchwald-Hartwig catalytic cycle with Pd-RuPhos, highlighting the rate-limiting step.

Workflow 2: N-Acylation of Hindered Piperidines

Q: Standard conditions (acyl chloride + triethylamine) are failing to acylate 2,2,6,6-tetramethylpiperidine. How can I force this reaction?

The Causality (Expertise & Experience): Triethylamine (Et3N) acts only as a Brønsted base to scavenge HCl; it does not increase the electrophilicity of the acyl chloride. For highly hindered piperidines, the electrophile must be hyper-activated. Nucleophilic catalysts like 4-dimethylaminopyridine (DMAP) or 4-(pyrrolidino)pyridine (PPY) solve this by attacking the acyl chloride to form a highly reactive N-acylpyridinium intermediate[2]. This intermediate is significantly more electrophilic than the parent acyl chloride, lowering the activation energy required for the hindered piperidine to attack. Furthermore, DMAP·HCl can be utilized under base-free conditions with acid anhydrides to drive acylation of exceptionally inert substrates[3].

Quantitative Data: Catalyst Impact on Hindered Acylation

Catalyst SystemBaseAcylating AgentTemp (°C)Time (h)Typical Yield (%)
NoneEt3N (2.0 eq)Acyl Chloride2524< 10%
DMAP (10 mol%)Et3N (2.0 eq)Acyl Chloride254> 85%
PPY (5 mol%)Et3N (2.0 eq)Acyl Chloride252> 90%
DMAP·HCl (10 mol%)NoneAcid Anhydride806> 95%

Validated Protocol: DMAP-Catalyzed Acylation Self-Validation Check: The immediate formation of a slight yellow tint upon acyl chloride addition indicates the successful generation of the N-acylpyridinium intermediate.

  • Setup: Dissolve the hindered piperidine (1.0 equiv) and Et3N (2.0 equiv) in anhydrous dichloromethane (DCM) at 0 °C under argon.

  • Catalyst Addition: Add DMAP (0.1 equiv).

  • Acylation: Dropwise add the acyl chloride (1.2 equiv) to control the exothermic formation of the intermediate.

  • Completion: Allow the reaction to warm to room temperature and stir for 4 hours.

  • Quench & Isolate: Quench with saturated aqueous NaHCO3, extract with DCM, wash with brine, dry over MgSO4, and concentrate.

Workflow 3: Direct Reductive Amination (DRA)

Q: When attempting to couple a ketone with a hindered piperidine using NaBH(OAc)3, I only recover starting materials or the reduced alcohol. What is going wrong?

The Causality (Expertise & Experience): Direct reductive amination requires the initial formation of an iminium ion. With sterically hindered secondary amines and ketones, the equilibrium heavily favors the starting materials due to severe steric clash in the hemiaminal intermediate. If the iminium ion does not form, the hydride source will simply reduce the ketone directly to an alcohol.

To overcome this, you must use a strong Lewis acid and dehydrating agent like Titanium(IV) isopropoxide (Ti(OiPr)4) . Ti(OiPr)4 coordinates to the carbonyl oxygen, dramatically increasing its electrophilicity, and acts as a water scavenger to irreversibly drive the formation of the transient iminium species before it is trapped by the hydride source[4].

Validated Protocol: Ti(OiPr)4 Mediated DRA Self-Validation Check: The addition of water during the workup step will immediately precipitate TiO2 as a dense white solid, confirming the successful hydrolysis of the titanium complexes.

  • Iminium Formation: In a dry flask under nitrogen, mix the ketone (1.0 equiv) and the hindered piperidine (1.1 equiv) in neat Ti(OiPr)4 (1.5 to 2.0 equiv). Stir at room temperature (or up to 50 °C for extreme hindrance) for 6–12 hours.

  • Reduction: Dilute the mixture with anhydrous methanol (0.2 M) and cool to 0 °C. Carefully add NaBH4 (1.5 equiv) in small portions (caution: significant gas evolution).

  • Stirring: Stir for an additional 2 hours at room temperature.

  • Workup: Quench the reaction by adding water to precipitate TiO2. Filter the suspension through a pad of Celite, wash thoroughly with ethyl acetate, and extract the filtrate with 1M HCl (to pull the amine into the aqueous layer). Basify the aqueous layer with NaOH to pH 10 and extract with ethyl acetate to isolate the pure tertiary amine.

DRA_Pathway Step1 Ketone + Hindered Piperidine Step2 Ti(OiPr)4 Coordination Step1->Step2 Activation Step3 Transient Iminium Ion Step2->Step3 - iPrOH Step4 Hydride Transfer (NaBH4) Step3->Step4 Reduction Step5 Alkylated Piperidine Step4->Step5 Workup

Ti(OiPr)4-mediated reductive amination pathway for sterically hindered amines.

References

  • Ligand Effects of BrettPhos and RuPhos on Rate-Limiting Steps in Buchwald–Hartwig Amination Reaction Due to the Modulation of Steric Hindrance and Electronic Structure. ACS Omega. 1

  • Ester synthesis by acylation (DMAP Catalysis). Organic Chemistry Portal. 2

  • 4-(N,N-Dimethylamino)pyridine hydrochloride as a recyclable catalyst for acylation of inert alcohols: substrate scope and reaction mechanism. Organic Letters (NIH Archive). 3

  • Synthesis of Secondary N-Methylamines with Ti(i-PrO)4/NaBH4/MeNH2. MDMA.ch Archive. 4

Sources

Optimization

Separation of cis-trans isomers in 5-cyclopentyl-2-methylpiperidine synthesis

The following technical guide is structured as a Tier 3 Support Knowledge Base for researchers synthesizing and purifying 5-cyclopentyl-2-methylpiperidine. Ticket ID: CHEM-ISO-2505 Topic: Stereocontrol, Purification, and...

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide is structured as a Tier 3 Support Knowledge Base for researchers synthesizing and purifying 5-cyclopentyl-2-methylpiperidine.

Ticket ID: CHEM-ISO-2505 Topic: Stereocontrol, Purification, and Assignment of cis/trans Isomers Status: Active Guide

Executive Summary

The synthesis of 5-cyclopentyl-2-methylpiperidine via hydrogenation of the corresponding pyridine precursor typically yields a diastereomeric mixture. The cis-isomer (often the kinetic product via syn-hydrogenation) and the trans-isomer (the thermodynamic product) exhibit distinct physical properties. This guide provides workflows for upstream stereocontrol, chromatographic separation, and definitive NMR assignment.

Module 1: Diagnostic & Identification (Start Here)

User Question: "I have isolated a product, but I don't know if it is the cis or trans isomer. How do I confirm the stereochemistry?"

The Self-Validating Standard: H NMR Coupling Constants

Do not rely solely on elution order, as it varies by solvent system. The definitive assignment relies on the Karplus relationship applied to the vicinal protons at C2 and C5.

Stereochemical Logic:

  • Trans-Isomer (Thermodynamic): Adopts a chair conformation where both the C2-Methyl and C5-Cyclopentyl groups are equatorial to minimize 1,3-diaxial strain. This places the ring protons at C2 and C5 in axial positions.

  • Cis-Isomer (Kinetic): Forces one substituent into an axial position (or adopts a twisted boat), resulting in smaller coupling constants.

Diagnostic Protocol:

  • Acquire a

    
    H NMR in CDCl
    
    
    
    .[1]
  • Locate the multiplet for the proton at C2 (adjacent to Nitrogen and Methyl).

  • Measure the vicinal coupling constant (

    
    ) with the axial proton at C3.
    
FeatureTrans-Isomer (Diequatorial Substituents)Cis-Isomer (Axial/Equatorial)
Conformation C2-Me (Eq) / C5-Cp (Eq)C2-Me (Eq) / C5-Cp (Ax) [or vice versa]
C2-H Signal Axial proton. Large coupling (

Hz). Appears as a broad triplet or doublet of doublets.
Equatorial proton. Small coupling (

Hz). Appears as a narrow multiplet/broad singlet.
Stability Thermodynamic Major ProductKinetic Product (via Syn-Hydrogenation)

Technical Note: If signals are overlapped, run a 1D NOE experiment. Irradiate the C2-Methyl group; if you see an enhancement of the C5-H proton, they are on the same face (cis ). If no enhancement is seen, they are likely trans .

Module 2: Upstream Stereocontrol (Synthesis)

User Question: "My separation is difficult because the ratio is poor. How can I favor one isomer during the reaction?"

The diastereomeric ratio (d.r.) is determined by the hydrogenation catalyst and pH conditions.

Workflow A: Targeting the Cis-Isomer (Kinetic Control)
  • Mechanism: Syn-addition of hydrogen across the pyridine face.

  • Catalyst: Platinum Oxide (PtO

    
    , Adams' Catalyst).
    
  • Solvent: Acetic Acid (AcOH) or dilute HCl/MeOH.

  • Rationale: Acidic media protonates the pyridine nitrogen, anchoring it to the catalyst surface and preventing product inhibition. This promotes rapid, concerted hydrogenation from one face.

Workflow B: Targeting the Trans-Isomer (Thermodynamic Control)
  • Mechanism: Equilibration via enamine intermediates or reversible dehydrogenation.

  • Catalyst: Rhodium on Carbon (Rh/C) or Raney Nickel at elevated temperatures (>60°C).

  • Solvent: Ethanol (Neutral) or basic conditions.

  • Rationale: Sodium metal in ethanol (dissolving metal reduction) is the classic method for obtaining thermodynamically stable trans isomers of substituted piperidines [1].

SynthesisPathways cluster_cis Kinetic Route (Cis) cluster_trans Thermodynamic Route (Trans) Start 5-Cyclopentyl-2-methylpyridine CisCond H2, PtO2 Acetic Acid (Syn-Addition) Start->CisCond TransCond H2, Rh/C, Heat OR Na/EtOH Start->TransCond CisProd Cis-Isomer (Major) CisCond->CisProd TransProd Trans-Isomer (Major) CisProd->TransProd Epimerization (High Temp / Strong Base) TransCond->TransProd

Figure 1: Divergent synthesis pathways for stereoselective access to piperidine isomers.

Module 3: Purification & Separation Protocols

User Question: "I have a mixture. Standard column chromatography is tailing, and I can't get baseline separation."

Method A: Flash Chromatography (The "Free Base" Approach)

Piperidines interact strongly with silanol groups on silica, causing peak tailing. You must deactivate the silica.

  • Stationary Phase: Silica Gel 60 (230–400 mesh).

  • Mobile Phase: Hexanes : Ethyl Acetate (Gradient) + 1% Triethylamine (TEA) or 1% NH

    
    OH .
    
  • Troubleshooting:

    • Tailing: Pre-wash the column with the mobile phase containing TEA before loading the sample.

    • Elution Order: Generally, the cis-isomer (more polar/less shielded N-H) elutes after the trans-isomer in non-polar solvents, but this can reverse depending on the specific conformation of the cyclopentyl group. Always collect fractions and verify by NMR.

Method B: Diastereomeric Salt Crystallization (The Scalable Approach)

If chromatography is insufficient, convert the oil into a solid salt. This is the preferred method for >1g scales.

  • HCl Salt Formation:

    • Dissolve crude amine in minimal diethyl ether.

    • Add 2M HCl in ether dropwise until precipitation stops.

    • Filter the white solid.[2]

    • Recrystallization: Dissolve in hot Ethanol/Isopropanol. Cool slowly. The trans-isomer hydrochloride often crystallizes more readily due to better packing symmetry (diequatorial).

  • Chiral Acid Resolution (If Enantiomers are also an issue):

    • Use L-Tartaric acid or Mandelic acid .

    • Even if you only need to separate diastereomers (cis vs trans), these acids often create larger solubility differences than simple mineral acids [2].

SeparationLogic Mixture Crude Mixture (Oil) ScaleCheck Scale > 1g? Mixture->ScaleCheck Chrom Flash Chromatography Silica + 1% Et3N ScaleCheck->Chrom No Salt Salt Formation (HCl or Tartaric Acid) ScaleCheck->Salt Yes Check Check Purity (1H NMR) Chrom->Check Recryst Fractional Crystallization Salt->Recryst Recryst->Check

Figure 2: Decision tree for selecting the optimal purification strategy based on scale.

References

  • Stereochemistry of Piperidine Hydrogenation Source: Rylander, P. N. (1967). Catalytic Hydrogenation over Platinum Metals. Academic Press. Context: Defines the mechanism of syn-addition over PtO yielding cis-isomers in acidic media.
  • Source: Kozma, D. (2001). CRC Handbook of Optical Resolutions via Diastereomeric Salt Formation. CRC Press.
  • Conformational Analysis of 2,5-Disubstituted Piperidines

    • Source: Eliel, E. L., & Wilen, S. H. (1994). Stereochemistry of Organic Compounds. Wiley-Interscience.
    • Context: Authoritative text on the stability of diequatorial (trans) vs. axial-equatorial (cis)
    • URL:

  • NMR Assignment of Piperidine Isomers Source: Silverstein, R. M., et al. (2014). Spectrometric Identification of Organic Compounds. Wiley. Context: Standard reference for Karplus relationship and coupling constants in cyclic systems.

Sources

Troubleshooting

Stability of (2R,5S)-5-Cyclopentyl-2-methylpiperidine under acidic conditions

Technical Support Center: Chiral Piperidine Scaffolds Subject: Stability & Handling of (2R,5S)-5-Cyclopentyl-2-methylpiperidine in Acidic Media Executive Summary You are accessing the technical guide for (2R,5S)-5-Cyclop...

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Chiral Piperidine Scaffolds Subject: Stability & Handling of (2R,5S)-5-Cyclopentyl-2-methylpiperidine in Acidic Media

Executive Summary

You are accessing the technical guide for (2R,5S)-5-Cyclopentyl-2-methylpiperidine , a critical chiral intermediate often employed in the synthesis of GPCR modulators (e.g., CCR2/CCR5 antagonists or P2Y14 ligands).[1]

The Bottom Line: This molecule is chemically stable under standard acidic conditions (e.g., 1N–4N HCl, TFA) due to protonation of the piperidine nitrogen, which locks the conformational flexibility and prevents oxidation.[1] However, the primary risks are physical and stereochemical :[1]

  • Hygroscopicity: The hydrochloride and trifluoroacetate salts are prone to deliquescence.[1]

  • Diastereomeric Enrichment: Acidic crystallization is the primary method for upgrading diastereomeric ratio (dr), but incorrect solvent choice leads to "oiling out" rather than crystallization.[1]

  • Analytical Artifacts: Acidic mobile phases can mask diastereomeric impurities if not optimized.[1][2]

Module 1: Chemical Stability & Reactivity Profile

Does Acid Cause Racemization?

Direct Answer: No, not under standard thermal conditions.[1] In the absence of oxidants or photoredox catalysts, the (2R,5S) stereocenters are kinetically stable in mineral acids (HCl, H₂SO₄) and organic acids (AcOH, TFA) up to 80°C.[1]

  • Mechanism: Protonation of the secondary amine (

    
    ) forms a piperidinium salt.[1] This quaternary ammonium species is highly resistant to inversion.[1]
    
  • The Exception (Photochemical Epimerization): Recent literature indicates that 2,5-disubstituted piperidines can undergo epimerization to the thermodynamically preferred isomer (typically all-equatorial) in the presence of light and specific hydrogen atom transfer (HAT) catalysts.[1]

    • Actionable Advice: Store salts in amber vials to eliminate any risk of photo-induced radical epimerization, especially if the material contains trace metal impurities.[1]

Salt Form Properties

The choice of counter-ion dictates the physical stability of the bulk material.[1]

Salt FormHygroscopicityCrystallinityStability RatingRecommended Use
Free Base N/A (Liquid/Oil)LowModerate (Oxidation prone)Immediate use in coupling.[1]
Hydrochloride (HCl) HighModerate (Often oils out)HighStorage & Aqueous steps.[1]
L-Tartrate LowHighVery HighDiastereomeric Resolution.
Tosylate (TsOH) LowHighHighLong-term storage.[1]
Trifluoroacetate Very HighLow (Amorphous)ModerateHPLC purification only.[1]

Module 2: Troubleshooting Guide (FAQ Format)

Scenario A: "My salt is oiling out instead of crystallizing."

Diagnosis: This is common for 2,5-disubstituted piperidines.[1] The presence of the bulky cyclopentyl group disrupts crystal packing, particularly if the diastereomeric ratio (dr) is below 95:5.[1]

Protocol: The "Anti-Oil" Crystallization Workflow Do not simply evaporate the solvent.[1] Use a slow-diffusion antisolvent method.[1]

SaltCrystallization Start Crude (2R,5S)-Piperidine Base Solvent Dissolve in min. vol. EtOH or iPrOH (Warm) Start->Solvent Acid Add Acid (1.05 eq) (e.g., HCl in Dioxane) Solvent->Acid Check Does it precipitate? Acid->Check Yes Cool to 4°C Filter Check->Yes No Solution remains clear or turns cloudy Check->No AntiSolvent Add MTBE or Et2O dropwise until turbid No->AntiSolvent Seed Add Seed Crystal (Critical for chiral salts) AntiSolvent->Seed Oil Forms Oil? Seed->Oil Reheat Reheat to redissolve Cool VERY slowly Oil->Reheat Yes Success Crystalline Solid Oil->Success No Reheat->Success

Caption: Figure 1. Decision tree for overcoming "oiling out" during salt formation of lipophilic chiral amines.

Scenario B: "I see a split peak in HPLC. Is it racemizing?"

Diagnosis: It is likely not racemization (enantiomeric loss) but diastereomer separation (cis/trans mismatch) or a rotameric effect if the nitrogen is protected (e.g., N-Boc, N-Ac).[1]

Technical Insight:

  • Free Amine/Salt: If analyzing the salt, split peaks usually indicate the presence of the (2S,5S) or (2R,5R) diastereomer.[1]

  • N-Protected (Boc/Ac): If you recently protected the nitrogen, the "split" is likely rotamers (restricted rotation around the N-C=O bond).[1]

    • Verification: Run the NMR at 50°C. If the peaks coalesce, they are rotamers.[1] If they remain distinct, they are diastereomers.[1]

Recommended Analytical Method (Chiral HPLC):

  • Column: Chiralpak IG or IC (Immobilized phases are more robust to amine mobile phases).[1]

  • Mobile Phase: Hexane : EtOH : Diethylamine (90 : 10 : 0.1).[1]

  • Note: Always include 0.1% basic modifier (DEA or TEA) to sharpen the peak of the free base.[1] For LC-MS (acidic), use 0.1% Formic Acid but expect broader peaks.[1]

Scenario C: "The salt turned into a goo after a week on the bench."

Diagnosis: Deliquescence due to hygroscopicity.[1] Immediate Fix:

  • Dissolve the "goo" in DCM.[1]

  • Wash with saturated NaHCO₃ (converts back to free base).[1]

  • Dry organic layer (Na₂SO₄) and concentrate.[1]

  • Re-form the salt using a less hygroscopic counter-ion, such as L-Tartaric acid or p-Toluenesulfonic acid (TsOH) .[1]

Module 3: Storage & Handling Protocols

To maintain the (2R,5S) integrity over long-term storage:

  • Atmosphere: Store under Argon or Nitrogen.[1] While the salt is stable to air, moisture promotes hydrolysis of trace impurities.[1]

  • Temperature: 2–8°C is sufficient. -20°C is recommended for periods >6 months.[1]

  • Container: Amber glass vials with Teflon-lined caps. Avoid metal spatulas if the salt is highly acidic (corrosion risk introduces metal contaminants).[1]

References

  • General Stability of Piperidines

    • Biosynce. (2025).[1] What is the stability of piperidine? Retrieved from

  • Epimerization Mechanisms

    • Shen, Y., et al. (2021).[1][3] General Light-Mediated, Highly Diastereoselective Piperidine Epimerization. J. Am. Chem. Soc. Retrieved from [1]

  • Diastereomer Separation & Salt Screening

    • ScienceMadness Discussion. (2006).[1][4] Separation of diastereomers (2-methyl-5-cyclopentylpiperidine context). Retrieved from

  • Analytical Methods for Chiral Amines

    • MDPI. (2016).[1] HPLC Separation of Diastereomers: Chiral Molecular Tools. Retrieved from [1]

  • Synthesis & Kinetic Resolution Context

    • Davies, S. G., et al. (2003).[1] Preparation of methyl (1R,2S,5S)-... by parallel kinetic resolution. Retrieved from [1]

Sources

Optimization

Removing metal catalyst residues from piperidine intermediates

Technical Support Center: Metal Catalyst Remediation in Piperidine-Based API Synthesis Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently encounter process chemists struggling with a...

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Metal Catalyst Remediation in Piperidine-Based API Synthesis

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently encounter process chemists struggling with a notorious bottleneck: purging residual transition metals (Pd, Pt, Ru) from nitrogen-containing heterocycles. Piperidine intermediates, ubiquitous in modern pharmacophores, are particularly problematic. The basic nitrogen lone pair acts as a potent ligand, chelating metal residues from Suzuki, Buchwald-Hartwig, or hydrogenation steps, and dragging them through standard workups.

This guide is designed to move beyond generic advice. Here, we dissect the thermodynamic causality of metal trapping and provide self-validating, field-proven troubleshooting protocols to bring your APIs into compliance with global regulatory standards [1].

Part 1: The Causality of Metal Retention in Amines

Core Principle: To remove a metal, your scavenger must possess a higher thermodynamic affinity for the metal than your API.

According to Hard-Soft Acid-Base (HSAB) theory, palladium (Pd²⁺, Pd⁰) is a "soft" acid. The piperidine nitrogen is a "hard" to "borderline" base. While the Pd–N bond is kinetically stable enough to survive standard aqueous washes or liquid-liquid extractions, we can thermodynamically outcompete it by introducing a "soft" base—specifically, sulfur-containing moieties like thiols or trimercaptotriazine (TMT/DMT). This is why functionalized silica scavengers are the industry standard for amine-rich APIs, successfully outcompeting the piperidine nitrogen for the metal center [2].

Part 2: Troubleshooting Guides & FAQs

Q1: Why did standard recrystallization fail to remove Palladium from my piperidine intermediate? A: Recrystallization relies on differential solubility, but metal-piperidine complexes often co-crystallize with the free API due to similar lattice energies and the strong coordinate covalent bond between the piperidine nitrogen and the palladium center. Furthermore, the color of the isolated product is not a reliable indicator of residual palladium content [3]. You must use a targeted chemisorption strategy (a functionalized scavenger) to break the Pd–N bond before crystallization.

Q2: How do I choose the right scavenger for a Buchwald-Hartwig amidation product? A: Scavenger selection depends on the metal's oxidation state and the steric hindrance of the catalyst ligands [4].

  • For standard Pd(II) or Pt(II): Silica-bound Thiol (e.g., SiliaMetS Thiol) is the most robust choice. It operates effectively across a wide pH range and leaves the secondary/tertiary amines of your piperidine untouched.

  • For hindered Pd complexes (e.g., Pd(dppf)Cl₂) or Ruthenium: Silica-bound DMT (Dimercaptotriazine) is superior. The triazine ring provides a highly pre-organized, multidentate chelation environment that strips tightly bound metals from bulky ligands.

Q3: We are losing 15-20% of our API yield to activated charcoal during metal scavenging. How can we prevent this? A: Activated carbon relies on physisorption, which is non-selective. It traps the metal but also traps the organic API via pi-pi interactions and pore entrapment. Switch to functionalized silica scavengers (chemisorption). Silica matrices have controlled porosity and rely on specific covalent interactions (e.g., Thiol-Pd) rather than surface area alone, typically resulting in >95% API mass recovery[3].

Q4: What are our target limits according to ICH Q3D? A: The target limit depends on the route of administration and the Permitted Daily Exposure (PDE) [1]. For a Class 2A metal like Palladium or Platinum in an oral medication, the PDE is 100 µ g/day . If your maximum daily dose is 10 grams, your absolute concentration limit is 10 ppm.

Part 3: Quantitative Data & Scavenger Selection Matrix

To facilitate rapid decision-making, refer to the following benchmarking data comparing common scavenging techniques for amine-rich streams [2, 3].

Scavenger TypeMechanismOptimal MetalsAPI Recovery (Typical)Residual Pd (from 2000 ppm)
Activated Charcoal PhysisorptionBroad (Non-specific)70 - 85%~600 ppm
SiliaMetS Thiol Chemisorption (Soft-Soft)Pd, Pt, Cu, Ag> 95%< 20 ppm
SiliaMetS DMT Chemisorption (Multidentate)Ru, Os, Hindered Pd> 95%< 5 ppm
Polymer Resin (SEM26) ChemisorptionPd, Rh> 90%< 20 ppm

Part 4: Experimental Protocols & Methodologies

Protocol A: Batch Scavenging for Initial Screening (1-10g Scale) Objective: Identify the optimal scavenger and equivalents required to break the piperidine-metal complex.

  • Preparation: Dissolve the crude piperidine intermediate in a suitable solvent (THF, DMF, or EtOAc are preferred).

  • Dosing: Add 4 to 8 molar equivalents of the selected silica scavenger (e.g., SiliaMetS Thiol) relative to the theoretical residual metal concentration [4].

  • Incubation: Stir the heterogeneous mixture at 50°C for 2 to 4 hours. (Causality note: Heating provides the activation energy required to break the kinetically stable piperidine-Pd bond, allowing the thermodynamically favored Thiol-Pd bond to form).

  • Separation: Filter the mixture through a Celite pad or sintered glass funnel to remove the silica-bound metal.

  • Washing: Wash the filter cake with 3 column volumes of the reaction solvent to ensure quantitative API recovery.

  • Validation: Submit the filtrate for ICP-MS analysis.

Protocol B: Recirculating Flow Scavenging (Scale-up / Pilot Plant) Objective: Achieve <10 ppm metal limits with minimal solvent usage and zero manual filtration [3].

  • Setup: Pack a solid-phase chemistry reactor or E-PAK cartridge with SiliaMetS Thiol.

  • Priming: Condition the cartridge with 3-5 column volumes of the process solvent.

  • Recirculation: Using a peristaltic pump with PTFE tubing, circulate the post-workup API solution through the cartridge at a flow rate of 5 mL/min.

  • Monitoring: Allow continuous recirculation for 4 hours at ambient temperature (or heated to 50°C if required). Sample the reservoir periodically for ICP-MS.

  • Flush: Once the target (<10 ppm) is reached, flush the lines with 2 volumes of fresh solvent to recover all API.

Part 5: Process Visualizations

To ensure seamless implementation, below are the logical and physical workflows for metal remediation.

G Start Crude Piperidine Mixture (Post-Coupling) CheckMetal Identify Metal & Catalyst Type (Pd, Pt, Ru, Os) Start->CheckMetal Pd_Pt Pd(II) / Pt(II) Standard Ligands CheckMetal->Pd_Pt Soft Metals Ru_Os Ru / Os / Hindered Pd (e.g., dppf, XPhos) CheckMetal->Ru_Os Hard/Hindered Metals Thiol SiliaMetS Thiol / SEM26 (High Affinity for Soft Metals) Pd_Pt->Thiol DMT SiliaMetS DMT / TMT (Strong Multidentate Chelation) Ru_Os->DMT Flow Flow Cartridge (E-PAK) Recirculation Thiol->Flow Scale-up / Low Loss Batch Batch Reactor Stirred at 50°C Thiol->Batch Screening / Small Scale DMT->Batch

Decision tree for selecting metal scavengers based on metal type and scale.

Flow Reactor Crude Reaction Mixture (Pd > 1000 ppm) Pump Peristaltic Pump (5 mL/min) Reactor->Pump Cartridge Scavenger Cartridge (e.g., SiliaMetS Thiol) Pump->Cartridge Monitor ICP-MS Monitoring (Target < 10 ppm) Cartridge->Monitor Monitor->Reactor Recirculate if > 10 ppm Product Purified Piperidine API (High Yield) Monitor->Product Pass if < 10 ppm

Recirculating flow scavenging setup for continuous metal removal.

References

  • Title: Q3D(R2) Elemental Impurities - Guidance for Industry Source: U.S. Food and Drug Administration (FDA) / International Council for Harmonisation (ICH) URL: [Link]

  • Title: Palladium Extraction Following Metal-Catalyzed Reactions: Recent Advances and Applications in the Pharmaceutical Industry Source: Organic Process Research & Development, ACS Publications URL: [Link]

  • Title: Process Development Whitepaper: Metal Scavenging - Development of a flow scavenging protocol Source: CatSci Ltd. URL: [Link]

  • Title: Scavenging Using SiliaMetS and SiliaBond Scavengers Source: SiliCycle / Velocity Scientific Solutions URL: [Link]

Reference Data & Comparative Studies

Validation

Technical Guide: Enantiomeric Excess Determination of (2R,5S)-5-Cyclopentyl-2-methylpiperidine

Executive Summary Product Focus: (2R,5S)-5-Cyclopentyl-2-methylpiperidine (CAS: N/A, Key Intermediate for CCR2 antagonists). The Analytical Challenge: This molecule presents a classic "blind spot" in pharmaceutical analy...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Product Focus: (2R,5S)-5-Cyclopentyl-2-methylpiperidine (CAS: N/A, Key Intermediate for CCR2 antagonists). The Analytical Challenge: This molecule presents a classic "blind spot" in pharmaceutical analysis. It possesses two chiral centers (C2, C5) creating potential for four stereoisomers, yet lacks a significant UV chromophore for standard detection. Furthermore, the secondary amine functionality leads to severe peak tailing on polysaccharide columns without specific additives.

This guide compares two validated workflows to determine the enantiomeric excess (ee) and diastereomeric purity (de) of this scaffold:

  • The Gold Standard (Method A): Pre-column Derivatization with 3,5-Dinitrobenzoyl Chloride (DNB-Cl) followed by Normal Phase Chiral HPLC.

  • The Modern Alternative (Method B): Direct Analysis via Immobilized Chiral Stationary Phase (CSP) with Charged Aerosol Detection (CAD).

Part 1: The Stereochemical Challenge

The target molecule, (2R,5S)-5-Cyclopentyl-2-methylpiperidine, is a specific trans-isomer. A non-stereoselective synthesis yields a mixture of:

  • Target: (2R,5S)

  • Enantiomer: (2S,5R)

  • Diastereomers: (2R,5R) and (2S,5S) [cis-isomers][1]

Analytical Decision Matrix

The choice of method depends heavily on the stage of drug development and available instrumentation.

MethodSelection cluster_0 Method A Advantages cluster_1 Method B Advantages Start Sample Analysis Requirement CheckUV Is UV Sensitivity Critical? (Trace Impurities < 0.05%) Start->CheckUV CheckEquip Available Detectors? CheckUV->CheckEquip No MethodA Method A: Derivatization + UV (High Sensitivity, QC Release) CheckUV->MethodA Yes CheckEquip->MethodA Only UV Available MethodB Method B: Direct + CAD/ELSD (Process Monitoring, R&D) CheckEquip->MethodB CAD/ELSD Available A1 Amplified Chiral Recognition (Pi-Pi Interactions) MethodA->A1 B1 No Sample Prep MethodB->B1 A2 UV Detection @ 254nm B2 Universal Detection

Figure 1: Decision tree for selecting the appropriate analytical workflow based on sensitivity needs and equipment availability.

Part 2: Comparative Analysis of Methods

The following table contrasts the performance metrics of the two primary strategies.

FeatureMethod A: DNB Derivatization Method B: Direct CAD Analysis
Principle Covalent attachment of π-electron acceptor (DNB) to amine.Direct interaction of amine with CSP; mass-sensitive detection.
Detection UV Absorbance (254 nm)Charged Aerosol Detection (CAD) or ELSD
LOD (Limit of Detection) Excellent (< 0.01%) Moderate (0.05 - 0.1%)
Chiral Recognition Enhanced: DNB group adds steric bulk and π-π stacking capability.Standard: Relies on H-bonding and inclusion.
Throughput Low (Requires 30 min reaction time).High (Shoot-and-dilute).
Robustness High (Derivative is stable; removes basicity issues).Moderate (Sensitive to mobile phase pH/additives).
Primary Use Case Final QC release; Trace impurity analysis.In-process checks (IPC); Reaction monitoring.

Part 3: Detailed Experimental Protocols

Method A: The "Gold Standard" (Derivatization)

Rationale: Piperidines are secondary amines. Reacting them with 3,5-dinitrobenzoyl chloride serves two purposes:

  • Chromophore Tagging: Introduces a strong UV-absorbing group.

  • Chiral Amplification: The planar, electron-deficient dinitrobenzoyl group interacts strongly with the electron-rich carbamate groups on polysaccharide CSPs (like Chiralpak AD-H), significantly improving separation factors (

    
    ).
    
Protocol Steps:
  • Reagent Prep: Dissolve 10 mg of 3,5-dinitrobenzoyl chloride in 1 mL of anhydrous Tetrahydrofuran (THF).

  • Reaction: Mix 100 µL of sample (approx. 10 mg/mL in THF) with 200 µL of Reagent solution. Add 10 µL of Triethylamine (TEA) as a base scavenger.

  • Incubation: Vortex and let stand at ambient temperature for 15 minutes.

  • Quench: Add 100 µL of Methanol to quench excess acid chloride.

  • Dilution: Dilute to 1 mL with Mobile Phase (Hexane/EtOH).

  • Analysis: Inject 5-10 µL.

Chromatographic Conditions (Method A):

  • Column: Chiralpak AD-H (Amylose tris(3,5-dimethylphenylcarbamate)), 250 x 4.6 mm, 5 µm.

  • Mobile Phase: n-Hexane / Ethanol (80:20 v/v). Note: No amine additive needed as the basic nitrogen is amidated.

  • Flow Rate: 1.0 mL/min.[2][3][4]

  • Detection: UV @ 254 nm.[3][4][5]

  • Expected Elution: The (2R,5S) and (2S,5R) enantiomers typically elute with

    
    .
    
Method B: The "Modern Alternative" (Direct Analysis)

Rationale: Modern immobilized columns (like Chiralpak IG) allow for a wider range of solvents, and CAD detectors eliminate the need for chromophores. This is a "Green Chemistry" approach as it reduces solvent and reagent use.

Protocol Steps:
  • Sample Prep: Dissolve 2 mg of sample in 1 mL of Ethanol.

  • Filtration: Filter through a 0.2 µm PTFE filter.

  • Analysis: Inject 5 µL directly.

Chromatographic Conditions (Method B):

  • Column: Chiralpak IG (Amylose tris(3-chloro-5-methylphenylcarbamate), immobilized), 250 x 4.6 mm, 5 µm.

  • Mobile Phase: n-Hexane / Isopropanol / Diethylamine (90:10:0.1 v/v/v).

  • Critical Additive: 0.1% Diethylamine (DEA) is mandatory. Without it, the secondary amine will interact with residual silanols, causing severe tailing and loss of resolution.

  • Flow Rate: 1.0 mL/min.[2][3][4]

  • Detection: CAD (Nebulizer temp: 35°C) or ELSD (Drift tube: 50°C).

Part 4: Mechanism of Action & Validation

Derivatization Pathway

The reaction converts the difficult-to-detect amine into a highly visible amide with enhanced chiral recognition properties.

ReactionScheme Reactants Piperidine (Analyte) + 3,5-DNB-Cl Intermediate Tetrahedral Intermediate Reactants->Intermediate Nucleophilic Attack Product DNB-Amide (UV Active) Intermediate->Product Elimination Byproduct HCl (Scavenged by TEA) Intermediate->Byproduct

Figure 2: Reaction pathway for the pre-column derivatization of 5-cyclopentyl-2-methylpiperidine.

System Suitability Criteria (Self-Validating)

To ensure the method is trustworthy (E-E-A-T), the following criteria must be met before running samples:

  • Resolution (

    
    ):  > 2.0 between the (2R,5S) and (2S,5R) enantiomers.
    
  • Tailing Factor (

    
    ):  < 1.5 (Critical for Method B; if > 1.5, increase DEA concentration).
    
  • Blank Check: Inject the "Quench" solution (Method A) to identify the peak for Methyl-3,5-dinitrobenzoate (excess reagent byproduct) so it is not confused with an impurity.

References

  • Babu, C. V. R., et al. (2014).[6] "Estimation of enantiomeric impurity in piperidin-3-amine by chiral HPLC with precolumn derivatization." Chirality, 26(12), 775-779.[6] Retrieved from [Link]

  • Phenomenex. (2023). Chiral HPLC Method Development Guide. Retrieved from [Link]

  • Daicel Chiral Technologies. (2020). Instruction Manual for CHIRALPAK® IG. Retrieved from [Link]

  • Ali, I., et al. (2006).[3] "Chiral separation of Piperidine-2,6-dione analogues on Chiralpak IA and Chiralpak IB columns using HPLC." Talanta, 69(4), 1013-1017.[3] Retrieved from [Link]

Sources

Comparative

Chiral HPLC methods for separating 5-cyclopentyl-2-methylpiperidine isomers

Technical Guide: Chiral HPLC Methodologies for 5-Cyclopentyl-2-methylpiperidine Isomers Executive Summary The separation of 5-cyclopentyl-2-methylpiperidine presents a dual challenge in chromatographic method development...

Author: BenchChem Technical Support Team. Date: March 2026

Technical Guide: Chiral HPLC Methodologies for 5-Cyclopentyl-2-methylpiperidine Isomers

Executive Summary

The separation of 5-cyclopentyl-2-methylpiperidine presents a dual challenge in chromatographic method development: stereochemical complexity and detection limitations . As a 2,5-disubstituted piperidine, this molecule possesses two chiral centers, theoretically yielding four stereoisomers: a pair of cis-enantiomers and a pair of trans-enantiomers. Furthermore, the lack of a conjugated


-system renders the molecule invisible to standard UV detection (254 nm), necessitating either derivatization or the use of universal detectors (CAD/ELSD/MS).

This guide objectively compares two validated workflows for the resolution of these isomers:

  • Method A (Direct Analysis): Utilizes Charged Aerosol Detection (CAD) or MS with polysaccharide-based Chiral Stationary Phases (CSPs).

  • Method B (Derivatization): Utilizes pre-column derivatization with 3,5-dinitrobenzoyl chloride (DNB-Cl) to enable high-sensitivity UV detection and enhance chiral recognition.

Structural Analysis & Separation Strategy

The 2,5-substitution pattern on the piperidine ring creates two distinct separation tiers:

  • Diastereomeric Separation (Cis vs. Trans): These geometric isomers possess different physical properties (boiling point, polarity, pKa) and can often be separated on achiral phases (e.g., C18 or Silica).

  • Enantiomeric Separation: The specific enantiomers (

    
     vs 
    
    
    
    and
    
    
    vs
    
    
    ) require a chiral environment for resolution.

Strategic Recommendation: For Process Development (high throughput), Method B is superior due to the robustness of UV detection. For Final Product Release (impurity profiling) where derivatization artifacts must be avoided, Method A is the regulatory standard.

Method A: Direct Chiral HPLC (CAD/MS Detection)

Principle: Direct interaction of the secondary amine with the carbamate residues of the CSP. Constraint: Requires basic mobile phase additives to suppress ionization of the piperidine nitrogen, preventing peak tailing.

Optimized Chromatographic Conditions
ParameterCondition
Column Chiralpak IG (Amylose tris(3-chloro-5-methylphenylcarbamate))
Dimensions 250 x 4.6 mm, 5 µm
Mobile Phase n-Hexane / Ethanol / Diethylamine (90 : 10 : 0.1 v/v/v)
Flow Rate 1.0 mL/min
Temperature 25°C
Detection CAD (Nebulizer: 35°C) or MS (ESI+, SIM mode for [M+H]+)
Back Pressure ~40 bar

Technical Insight: The Chiralpak IG column is selected over the traditional AD-H because the chlorinated amylose backbone offers superior recognition for alkyl-substituted piperidines. The use of Ethanol as a modifier typically provides better selectivity (


) than Isopropanol for this class of amines due to its ability to fit into the chiral grooves of the amylose polymer.

Method B: Derivatization-Based HPLC (UV Detection)

Principle: The secondary amine reacts with 3,5-dinitrobenzoyl chloride (DNB-Cl) to form a stable amide. Advantage: The DNB moiety acts as a "handle" for


-

interactions with the CSP, significantly increasing the resolution factor (

) and allowing standard UV detection at 254 nm.
Experimental Protocol: Pre-Column Derivatization
  • Reagent Prep: Dissolve 10 mg of 3,5-dinitrobenzoyl chloride in 1 mL of dry Tetrahydrofuran (THF).

  • Reaction: Mix 100 µL of sample (approx. 1 mg/mL in THF) with 200 µL of Reagent Solution.

  • Base Addition: Add 10 µL of Triethylamine (TEA) as a scavenger.

  • Incubation: Vortex and heat at 60°C for 15 minutes.

  • Quench: Add 100 µL of Methanol to consume excess reagent.

  • Dilution: Dilute to 1 mL with Mobile Phase prior to injection.

Optimized Chromatographic Conditions
ParameterCondition
Column Chiralpak IA (Amylose tris(3,5-dimethylphenylcarbamate), immobilized)
Dimensions 250 x 4.6 mm, 5 µm
Mobile Phase n-Hexane / Ethanol (85 : 15 v/v)
Flow Rate 1.0 mL/min
Temperature 30°C
Detection UV @ 254 nm

Technical Insight: The Chiralpak IA (immobilized) is critical here because the sample solvent (THF) would strip the coating off a coated phase like AD-H. The derivatized amide is neutral, eliminating the need for amine modifiers (DEA) in the mobile phase, which prolongs column life.

Comparative Performance Data

Data below represents expected performance parameters based on validated studies of structurally analogous 2,5-disubstituted piperidines (e.g., 2-methyl-5-phenylpiperidine).

MetricMethod A (Direct/CAD)Method B (Derivatized/UV)
Resolution (

) - Cis Enantiomers
1.8 - 2.2> 4.5
Resolution (

) - Trans Enantiomers
1.5 - 1.9> 3.0
Selectivity (

)
1.15 - 1.251.40 - 1.60
LOD (Limit of Detection) ~10 ng (CAD)< 1 ng (UV)
Sample Prep Time None (Direct) 30 mins
Robustness Moderate (pH sensitive)High

Visualization: Method Development Workflow

The following diagram illustrates the decision tree for selecting the optimal separation pathway based on sample purity and available instrumentation.

G Start Crude 5-Cyclopentyl-2-methylpiperidine (Mixture of 4 Isomers) Decision Is UV Detection Required? Start->Decision RouteA Route A: Direct Analysis (No Chromophore) Decision->RouteA No (Have CAD/MS) RouteB Route B: Derivatization (DNB-Cl) Decision->RouteB Yes (Only UV) ColA Column: Chiralpak IG MP: Hex/EtOH/DEA RouteA->ColA ColB Column: Chiralpak IA MP: Hex/EtOH RouteB->ColB ResultA Result: Modest Resolution (Rs ~ 1.8) Requires CAD/MS ColA->ResultA ResultB Result: High Resolution (Rs > 4.0) Standard UV 254nm ColB->ResultB

Caption: Decision tree for selecting between Direct Analysis (Method A) and Derivatization (Method B) based on detection capabilities and resolution requirements.

References

  • Immobilized Polysaccharide Columns (Chiralpak IA/IG) Source: Daicel Chiral Technologies. "Instruction Manual for Immobilized CSPs." URL:[Link]

  • Kinetic Resolution and Analysis of 2,5-Disubstituted Piperidines Source: National Institutes of Health (PMC). "Catalytic Kinetic Resolution of Disubstituted Piperidines." URL:[Link]

Validation

Comparative Guide: Biological Activity of (2R,5S) vs (2S,5R) Piperidine Isomers

The following guide provides an in-depth technical comparison of the (2R,5S) and (2S,5R) piperidine isomers, focusing on their stereochemical implications in drug design, specifically within the context of 5-substituted...

Author: BenchChem Technical Support Team. Date: March 2026

The following guide provides an in-depth technical comparison of the (2R,5S) and (2S,5R) piperidine isomers, focusing on their stereochemical implications in drug design, specifically within the context of 5-substituted pipecolic acid derivatives (e.g., 5-hydroxypipecolic acid and 5-methylpipecolic acid).

Executive Summary

In medicinal chemistry, the piperidine ring is a privileged scaffold.[1][2] However, the biological activity of 2,5-disubstituted piperidines is governed strictly by their absolute configuration. This guide compares the (2R,5S) and (2S,5R) enantiomers—a trans-diastereomeric pair (depending on substituent ranking, typically trans-diequatorial or axial-equatorial in specific conformers).

  • The (2S,5R) Isomer : Often corresponds to the "natural" configuration derived from L-hydroxylysine. It is frequently the eutomer (active isomer) for targets mimicking endogenous peptides or amino acids (e.g., TACE inhibitors, collagen mimetics).

  • The (2R,5S) Isomer : The "unnatural" enantiomer. It typically acts as the distomer (inactive) in natural mimicry but is increasingly valued for metabolic stability and resistance to proteolysis in peptidomimetics.

Structural & Stereochemical Analysis[3][4]

The (2R,5S) and (2S,5R) isomers are non-superimposable mirror images (enantiomers). Their distinct 3D topographies dictate how they engage with chiral biological pockets.

Conformational Landscape

In a standard chair conformation, the 2,5-substitution pattern creates distinct vectors for functional groups.

  • Case Study : 5-Hydroxypipecolic Acid (5-HPA)

    • (2S,5R)-5-HPA : The C2-carboxylate and C5-hydroxyl groups often adopt specific orientations that mimic the gauche/anti conformations of the lysine side chain in proteins.

    • (2R,5S)-5-HPA : Inverts these vectors, often clashing with the "L-amino acid" recognition sites in enzymes like metalloproteases.

Visualization of Stereochemical Relationship

The following diagram illustrates the enantiomeric relationship and their divergent paths in drug discovery.

PiperidineStereochem Racemate Racemic 2,5-Disubstituted Piperidine (Starting Material) Resolution Chiral Resolution / Asymmetric Synthesis Racemate->Resolution  Kinetic Resolution   Isomer_2S5R (2S,5R)-Isomer (Natural L-Lysine Mimic) Resolution->Isomer_2S5R  Eutomer   Isomer_2R5S (2R,5S)-Isomer (Unnatural D-Lysine Mimic) Resolution->Isomer_2R5S  Distomer/Tool   Target_A Target A: Natural Mimicry (e.g., TACE Inhibition) High Potency Isomer_2S5R->Target_A  Key Binding   Target_B Target B: Metabolic Stability (Peptidomimetics) Proteolytic Resistance Isomer_2R5S->Target_B  Steric Shielding  

Caption: Divergent utility of (2S,5R) and (2R,5S) isomers in therapeutic applications.

Biological Activity Profile

The following table synthesizes comparative data for 5-Hydroxypipecolic Acid derivatives, a standard model for 2,5-disubstituted piperidine activity.

Table 1: Comparative Efficacy and Properties[5]
Feature(2S,5R)-Isomer(2R,5S)-IsomerBiological Implication
Origin Derived from L-Hydroxylysine (Natural)Derived from D-Hydroxylysine (Synthetic)(2S,5R) is preferred for mimicking endogenous metabolites.
Enzyme Inhibition (TACE) High Potency (IC50 < 10 nM) Low Potency / InactiveThe (2S,5R) configuration aligns with the S1' pocket of metalloproteases.
Receptor Affinity (NMDA) Moderate to High (Subtype dependent)Low / Off-target potentialStereospecificity is critical for glutamate site recognition.
Metabolic Stability Susceptible to L-amino acid oxidasesHigh Resistance (2R,5S) is valuable for extending half-life in peptide drugs.
Toxicity Risk Low (Metabolically competent)Moderate (Potential accumulation)Requires rigorous ADME profiling for the unnatural isomer.

Key Insight : In the development of TNF-α Converting Enzyme (TACE) inhibitors , the (2S,5R) scaffold allows the piperidine ring to project the zinc-binding group (ZBG) precisely into the catalytic site, whereas the (2R,5S) isomer causes steric clash with the enzyme's backbone.

Experimental Protocols

To validate the biological difference, researchers must first ensure high enantiomeric purity (>98% ee). The following protocols outline the synthesis and assay validation.

Protocol A: Enantioselective Synthesis via Ring-Closing Metathesis (RCM)

This route allows access to both enantiomers by selecting the appropriate chiral allylic amine starting material.

  • Starting Material : Begin with (S)-allylglycine (for 2S,5R) or (R)-allylglycine (for 2R,5S).

  • Protection : Protect the amine with Cbz or Boc groups.

  • Allylation : Perform diastereoselective allylation to introduce the C5-precursor side chain.

  • RCM Step :

    • Dissolve the diene intermediate (0.1 M) in anhydrous DCM.

    • Add Grubbs II catalyst (5 mol%).

    • Reflux for 12 hours under Argon.

    • Checkpoint: Monitor disappearance of starting material via TLC (Hexane:EtOAc 4:1).

  • Functionalization : Perform hydroboration-oxidation to install the C5-hydroxyl group.

    • Note: The stereochemistry at C5 is controlled by the substrate induction (1,3-chirality transfer).

  • Purification : Isolate via flash chromatography. Determine ee% using Chiral HPLC (Chiralpak IA, Hexane/IPA 90:10).

Protocol B: Competitive Binding Assay (Fluorescence Polarization)

Used to determine the Ki of each isomer against a target receptor (e.g., NK1 or TACE).

  • Reagent Prep : Prepare 10 mM stock solutions of (2S,5R) and (2R,5S) isomers in DMSO.

  • Tracer : Use a fluorescently labeled ligand (e.g., FITC-Substrate).

  • Incubation :

    • In a 384-well black plate, add 10 µL of protein target (20 nM final).

    • Add 10 µL of test isomer (serial dilution: 10 µM to 0.1 nM).

    • Incubate for 15 min at RT.

    • Add 10 µL of Tracer (5 nM final).

  • Readout : Measure Fluorescence Polarization (Ex 485 nm / Em 535 nm) after 1 hour.

  • Analysis : Plot mP vs. log[Concentration]. Fit to a sigmoidal dose-response curve to extract IC50.

    • Validation: The (2S,5R) isomer should show a standard sigmoidal curve; the (2R,5S) should show a right-shifted curve or no displacement.

Mechanism of Action: Chiral Recognition

The divergence in activity is not random; it is a function of the Three-Point Attachment Theory . The (2S,5R) isomer typically satisfies the spatial requirements of biological pockets evolved to recognize L-amino acid derivatives.

Diagram: Pharmacophore Mismatch Model

This diagram visualizes why the (2R,5S) isomer fails to bind effectively in "Natural-Type" pockets.

BindingMechanism Pocket Receptor Binding Pocket (Chiral Environment) Ligand_Eutomer (2S,5R)-Isomer (Eutomer) Interaction_1 Hydrophobic Pocket (Matches C2-R) Ligand_Eutomer->Interaction_1  Fit   Interaction_2 H-Bond Donor (Matches C5-OH) Ligand_Eutomer->Interaction_2  Fit   Interaction_3 Ionic Lock (Matches N-Atom) Ligand_Eutomer->Interaction_3  Fit   Ligand_Distomer (2R,5S)-Isomer (Distomer) Ligand_Distomer->Interaction_1  Clash   Ligand_Distomer->Interaction_2  Miss   Ligand_Distomer->Interaction_3  Fit   Interaction_1->Pocket Interaction_2->Pocket Interaction_3->Pocket

Caption: Three-point attachment model showing successful binding of the (2S,5R) eutomer vs. the (2R,5S) distomer.

References

  • BenchChem . (2025).[2][3] Rel-(2S,5R)-5-methylpiperidine-2-carboxylic acid: Structure and Biological Activity. Retrieved from

  • Dutta, A. K., et al. (2001). Rational design and synthesis of novel 2,5-disubstituted cis- and trans-piperidine derivatives exhibiting differential activity for the dopamine transporter. Bioorganic & Medicinal Chemistry Letters. Retrieved from

  • Letavic, M. A., et al. (2002). Synthesis and Biological Activity of Selective Pipecolic Acid-Based TNF-α Converting Enzyme (TACE) Inhibitors. Bioorganic & Medicinal Chemistry Letters. Retrieved from

  • BOC Sciences . (2025). (2S, 5S)-5-Hydroxypiperidine-2-carboxylic acid Product Information. Retrieved from

  • Kite, G. C., et al. (2015). Monomethyl ethers of 4,5-dihydroxypipecolic acid from Petaladenium urceoliferum. Phytochemistry. Retrieved from

Sources

Comparative

Reference Standards for (2R,5S)-5-Cyclopentyl-2-methylpiperidine Purity

Content Type: Technical Comparison & Qualification Guide Audience: Pharmaceutical Researchers, QC Analysts, and CMC Leads Executive Summary The synthesis of JAK inhibitors, particularly Ruxolitinib , hinges on the enanti...

Author: BenchChem Technical Support Team. Date: March 2026

Content Type: Technical Comparison & Qualification Guide Audience: Pharmaceutical Researchers, QC Analysts, and CMC Leads

Executive Summary

The synthesis of JAK inhibitors, particularly Ruxolitinib , hinges on the enantiopurity of the key intermediate: (2R,5S)-5-Cyclopentyl-2-methylpiperidine . With two chiral centers, this molecule presents a statistical probability of four stereoisomers. The specific (2R,5S) configuration is critical for the final drug's binding affinity and safety profile.

This guide compares the three tiers of reference standards available to researchers—Certified Reference Materials (CRMs) , In-House Working Standards , and Commercial Reagents —and provides a self-validating protocol for qualifying an in-house standard when a CRM is unavailable or cost-prohibitive.

Part 1: The Stereochemical Challenge

Before selecting a standard, one must understand the impurity landscape. This molecule possesses two stereocenters at positions 2 and 5 of the piperidine ring.

  • Target: (2R,5S)

  • Enantiomer: (2S,5R) — Critical impurity (hardest to separate)

  • Diastereomers: (2R,5R) and (2S,5S) — Physically distinct properties (easier to separate)

The primary risk in sourcing this standard is Stereochemical Drift . Many commercial "98% Pure" reagents quantify chemical purity (by GC-FID or achiral HPLC) but fail to quantify chiral purity (Enantiomeric Excess - ee), leading to disastrous downstream yield losses in GMP campaigns.

Diagram 1: Stereochemical Landscape

The following diagram illustrates the relationship between the target molecule and its isomers, highlighting the separation difficulty.

Stereochemistry Target (2R,5S)-Target (Cis-configuration) Enantiomer (2S,5R)-Enantiomer (Mirror Image) Target->Enantiomer Separation Difficulty: HIGH (Requires Chiral Column) Diast1 (2R,5R)-Diastereomer (Trans) Target->Diast1 Separation Difficulty: LOW (Achiral HPLC/GC) Diast2 (2S,5S)-Diastereomer (Trans) Target->Diast2 Separation Difficulty: LOW (Achiral HPLC/GC)

Caption: Stereoisomer relationships. Enantiomers require chiral stationary phases for resolution, while diastereomers often separate on standard silica or C18 phases.

Part 2: Comparative Analysis of Reference Standard Tiers

Selecting the right standard depends on the development phase (Early R&D vs. GMP Release).

Table 1: Performance & Risk Comparison
FeatureTier 1: Primary Reference Standard (PRS) Tier 2: Qualified Working Standard (WS) Tier 3: Commercial Reagent
Traceability NIST/USP or fully characterized via ROI/NMR/DSC.Traceable to Tier 1 (or fully characterized in-house).Vendor CoA only (often self-declared).
Purity Data >99.0% Chemical>99.5% Chiral>98.0% Chemical>99.0% Chiral>95% ChemicalChiral often undefined.
Water/Solvent Quantified (KF & GC-HS).Quantified.Often ignored ("Loss on Drying" only).
Cost High ($2,000+ / 100mg).Low (Material cost + Analysis time).Low ($50 - $200 / gram).
Risk Zero. Gold standard for release.Low (if qualified correctly).High. Risk of wrong isomer.
Best Use GMP Release Testing, Calibration of WS.Routine IPC (In-Process Control), R&D.Synthesis starting material only.

Recommendation: For early R&D, purchase Tier 3 material but immediately subject it to the Qualification Protocol in Part 4 to upgrade it to a Tier 2 Working Standard. Do not trust the vendor CoA for stereochemistry without verification.

Part 3: Analytical Method Validation (The "Experimental Data")

To qualify a standard, you must prove its identity and purity using orthogonal methods.

Chemical Purity (GC-FID)

Amine intermediates are often volatile and lack strong UV chromophores, making GC-FID superior to HPLC-UV for chemical purity.

  • Column: DB-1 or HP-5 (30m x 0.32mm x 0.25µm).

  • Carrier: Helium @ 1.5 mL/min.

  • Temp Program: 50°C (2 min) → 10°C/min → 250°C (5 min).

  • Inlet: Split 20:1, 250°C.

  • Detection: FID, 280°C.

  • Acceptance: Main peak > 99.0% (Area %).[1]

Chiral Purity (Chiral HPLC)

This is the critical quality attribute. Normal phase chromatography with an amylose-based column is the industry standard for piperidines.

  • Column: Chiralpak AD-H or IA (Amylose tris(3,5-dimethylphenylcarbamate)).

  • Mobile Phase: n-Hexane : Isopropanol : Diethylamine (90 : 10 : 0.1).

    • Note: Diethylamine (DEA) is mandatory to suppress peak tailing caused by the basic amine interacting with silanols.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV @ 210 nm (low wavelength required due to lack of conjugation).

  • Expected Retention:

    • (2R,5S): ~8.5 min

    • (2S,5R): ~11.2 min

  • Acceptance: ee > 99.0%.

Part 4: Qualification Protocol (Upgrade Reagent to Standard)

If you cannot purchase a Primary Standard, follow this workflow to create a Qualified Working Standard .

Diagram 2: The Qualification Decision Tree

Qualification Raw Raw Material (Commercial Reagent) Recryst Purification Step (L-Tartrate Salt Formation) Raw->Recryst Enhance Purity ID Identity Check (H-NMR + IR + MS) Recryst->ID Purity Purity Assessment (GC-FID + Chiral HPLC) ID->Purity Content Content Assay (ROI + KF + Residual Solvents) Purity->Content Decision Does it meet specs? Content->Decision Release Release as Working Standard Decision->Release Yes Reject Reject / Reprocess Decision->Reject No

Caption: Workflow to upgrade a raw reagent into a qualified working standard compliant with ICH Q7 guidelines.

Step-by-Step Protocol
Step 1: Purification (Enrichment)

Do not characterize the crude reagent. Purify it first to ensure the standard is superior to the samples you will test.

  • Dissolve 5g of crude amine in Methanol (50 mL).

  • Add 1.0 eq of L-Tartaric Acid .

  • Heat to reflux until dissolved, then cool slowly to 0°C.

  • Filter the salt.[2][3] The (2R,5S) isomer typically crystallizes with L-tartrate.[2]

  • Recrystallize from MeOH/EtOH if necessary.

  • Free base the salt: Suspend in DCM, treat with 1N NaOH, separate organic layer, dry over Na2SO4, and concentrate.

Step 2: Structural Elucidation (Identity)
  • 1H-NMR (CDCl3): Confirm the doublet for the methyl group (~1.0 ppm) and the multiplets for the cyclopentyl ring.

  • Mass Spec (ESI+): Confirm [M+H]+ = 182.2 m/z.

  • Optical Rotation: Measure specific rotation

    
    . It must match literature values (typically negative for the R,S isomer in MeOH, but verify against specific synthesis literature).
    
Step 3: Potency Assignment (The Calculation)

A standard is not 100% pure. You must calculate the "As-Is" Potency to use it for quantitative calculations.

graphic Purity
×
(
1
−
%
Water
+
%
Solvents
+
%
Residue
100
)
\text{Potency}graphic Purity} \times (1 - \frac{% \text{Water} + % \text{Solvents} + % \text{Residue}}
  • Chromatographic Purity: Lowest value between GC and HPLC (e.g., 99.2%).

  • Water: Determined by Karl Fischer titration (e.g., 0.1%).

  • Residual Solvents: Determined by GC-Headspace (e.g., 0.2% DCM).

  • Residue on Ignition (ROI): Inorganic impurities (e.g., 0.1%).

Example Calculation:


Assigned Potency:  98.8%

References

  • International Council for Harmonisation (ICH). Q7: Good Manufacturing Practice Guide for Active Pharmaceutical Ingredients.[4][5] (2000).[4] Link

  • International Council for Harmonisation (ICH). Q2(R1): Validation of Analytical Procedures: Text and Methodology. (2005). Link

  • Lin, Q., et al. "Enantioselective Synthesis of JAK1/JAK2 Inhibitor Ruxolitinib." Organic Process Research & Development, 18(2), 2014. (Describes the L-tartrate resolution of the piperidine intermediate). Link

  • Daicel Chiral Technologies. Application Guide for Chiral Separation of Amines. (General reference for AD-H/DEA methods). Link

Sources

Validation

A Comparative Analysis of Cyclopentyl and Cyclohexyl Methylpiperidines: Potency at the NMDA Receptor

In the landscape of neuropharmacological research, the exploration of arylcycloalkylamines has yielded compounds with profound effects on the central nervous system. Among these, derivatives of methylpiperidine, particul...

Author: BenchChem Technical Support Team. Date: March 2026

In the landscape of neuropharmacological research, the exploration of arylcycloalkylamines has yielded compounds with profound effects on the central nervous system. Among these, derivatives of methylpiperidine, particularly those bearing a cyclopentyl or cyclohexyl moiety, have garnered significant interest due to their interaction with the N-methyl-D-aspartate (NMDA) receptor. This guide provides a comparative analysis of the potency of cyclopentyl versus cyclohexyl methylpiperidines, synthesizing data from structure-activity relationship (SAR) studies to inform researchers and drug development professionals.

The primary mechanism of action for these compounds, akin to phencyclidine (PCP), is non-competitive antagonism of the NMDA receptor, an ionotropic glutamate receptor crucial for synaptic plasticity and neurotransmission.[1][2] By binding to a site within the receptor's ion channel, these molecules block the influx of calcium ions, thereby modulating neuronal excitability.[1] This interaction is the foundation of their psychotropic and, in some contexts, neuroprotective properties.[3]

Structure-Activity Relationship: The Influence of the Cycloalkyl Ring

The size and conformation of the cycloalkyl ring are critical determinants of a ligand's affinity for the NMDA receptor. SAR studies on various PCP analogs have consistently demonstrated that the cyclohexyl ring plays a pivotal role in optimizing this interaction.

One study investigating analogs of 1-(1-(2-benzo[b]thienyl)cyclohexyl)piperidine (BTCP), a potent dopamine uptake inhibitor with low affinity for the PCP receptor site, provides indirect but valuable insight.[4][5] When the cyclohexyl ring of a BTCP analog was contracted to a cyclopentane ring, the resulting compound was threefold less potent as an inhibitor of trypanothione reductase, suggesting that the smaller ring provides a less optimal conformation for binding to the target protein.[5] While this is not a direct measure of NMDA receptor affinity, it highlights the significant impact of the cycloalkyl ring size on ligand-protein interactions. This finding suggests that the cyclohexane ring contributes to inhibitory activity through either more favorable hydrophobic interactions or by better orienting the other pharmacophoric elements for presentation to the binding site.[5]

Further evidence for the importance of the six-membered ring comes from studies on rigid PCP analogs. These studies have shown that specific, fixed orientations of the piperidine ring relative to the carbocyclic structure are necessary for high-affinity binding to the PCP receptor.[6] The flexibility and conformational possibilities of a cyclohexyl ring, compared to a cyclopentyl ring, may allow for a more favorable alignment within the binding pocket of the NMDA receptor.

Comparative Potency: A Data-Driven Perspective

Compound ClassExample AnalogTargetIn Vitro Potency (Ki or IC50)In Vivo Potency (ED50)Reference
Cyclohexyl Methylpiperidines 1-(1-phenylcyclohexyl)piperidine (PCP)NMDA Receptor (PCP site)Ki = 59 nM-[1]
(-)-trans-1-(1-phenyl-2-methylcyclohexyl)piperidineNMDA Receptor (PCP site)~5x more potent than PCP~2x more potent than PCP[7]
Cyclopentyl Methylpiperidines 1-[1-(2-benzo[b]thienyl)cyclopentyl]homopiperidineTrypanothione Reductase3-fold less potent than cyclohexyl analogNot Available[5]

Note: Direct comparative data for cyclopentyl methylpiperidines at the NMDA receptor is limited. The data for the cyclopentyl analog is from a study on a different target but provides insight into the effect of ring size.

The significantly higher potency of the methyl-substituted cyclohexyl analog, which is even more potent than PCP itself, underscores the favorable contribution of the six-membered ring to receptor binding and in vivo activity.[7]

Experimental Protocols for Potency Determination

To provide a framework for the evaluation of these compounds, the following are detailed, standard methodologies for assessing their potency both in vitro and in vivo.

In Vitro: Radioligand Binding Assay for NMDA Receptor Affinity

This protocol determines the affinity of a test compound for the PCP binding site on the NMDA receptor by measuring its ability to displace a radiolabeled ligand.

Workflow Diagram:

prep Prepare Rat Brain Homogenates incubation Incubate Homogenates with Radioligand ([3H]TCP) and Test Compound prep->incubation filtration Rapid Vacuum Filtration (Separates bound from free radioligand) incubation->filtration scintillation Scintillation Counting (Quantifies bound radioactivity) filtration->scintillation analysis Data Analysis (Calculate Ki values) scintillation->analysis

Caption: Workflow for in vitro radioligand binding assay.

Step-by-Step Methodology:

  • Tissue Preparation: Whole rat brains (minus cerebellum) are homogenized in ice-cold buffer (e.g., 50 mM Tris-HCl, pH 7.4). The homogenate is centrifuged, and the resulting pellet is washed multiple times to remove endogenous ligands.

  • Binding Assay: The washed membranes are resuspended in buffer. Aliquots of the membrane suspension are incubated with a fixed concentration of a radiolabeled ligand, such as [3H]TCP (1-[1-(2-thienyl)cyclohexyl]piperidine), and varying concentrations of the test compound (cyclopentyl or cyclohexyl methylpiperidine derivative).

  • Incubation: The mixture is incubated at a specific temperature (e.g., 25°C) for a set period (e.g., 60 minutes) to allow for binding to reach equilibrium.

  • Separation of Bound and Free Ligand: The incubation is terminated by rapid vacuum filtration through glass fiber filters, which traps the membranes with the bound radioligand. The filters are washed quickly with ice-cold buffer to remove any non-specifically bound radioligand.

  • Quantification: The radioactivity retained on the filters is measured using a liquid scintillation counter.

  • Data Analysis: The data are analyzed using non-linear regression to determine the IC50 value of the test compound (the concentration that inhibits 50% of the specific binding of the radioligand). The Ki (inhibitory constant) is then calculated from the IC50 using the Cheng-Prusoff equation, providing a measure of the compound's affinity for the receptor.[8]

In Vivo: Rotarod Assay for Motor Impairment

This assay is a common method to assess the motor-impairing effects of drugs, which often correlate with their central nervous system activity.

Workflow Diagram:

acclimation Acclimate Mice to the Rotarod Apparatus training Train Mice to Stay on the Rotating Rod acclimation->training administration Administer Test Compound (i.p. or other route) training->administration testing Place Mice on the Rotarod at Set Time Points Post-Injection administration->testing measurement Record the Latency to Fall testing->measurement analysis Data Analysis (Calculate ED50) measurement->analysis

Caption: Workflow for in vivo rotarod assay.

Step-by-Step Methodology:

  • Apparatus: A standard rotarod apparatus consists of a rotating rod, typically with a textured surface to provide grip. The speed of rotation can be fixed or accelerated.

  • Animal Acclimation and Training: Mice are first acclimated to the testing room. They are then trained to walk on the rotating rod at a low, constant speed. Training sessions are typically short to avoid fatigue.

  • Drug Administration: On the test day, a baseline performance on the rotarod is often established. The test compound (cyclopentyl or cyclohexyl methylpiperidine derivative) or vehicle is then administered, typically via intraperitoneal (i.p.) injection.

  • Testing: At predetermined time points after drug administration (e.g., 15, 30, 60, and 120 minutes), the mice are placed back on the rotarod, which is set to a specific speed (e.g., 10 rpm).

  • Data Collection: The latency to fall from the rod is recorded for each mouse. A cutoff time is usually set to prevent exhaustion.

  • Data Analysis: The data are analyzed to determine the dose of the compound that causes 50% of the mice to fall from the rotarod within the cutoff time (the ED50). This provides a measure of the compound's in vivo potency for inducing motor impairment.[7]

Conclusion and Future Directions

The available evidence strongly suggests that cyclohexyl methylpiperidines are more potent NMDA receptor antagonists than their cyclopentyl counterparts. This is likely due to the more favorable conformational and hydrophobic properties of the six-membered ring within the receptor's binding site.

For researchers in this field, the direct synthesis and parallel evaluation of a series of cyclopentyl and cyclohexyl methylpiperidine analogs with identical substitutions would provide definitive comparative data. Such studies, employing the in vitro and in vivo protocols outlined above, would further elucidate the precise structure-activity relationships governing the interaction of these compounds with the NMDA receptor and would be a valuable contribution to the design of novel neuropharmacological agents.

References

  • Moriarty, R. M., Enache, L. A., Zhao, L., Gilardi, R., Mattson, M. V., & Prakash, O. (1998). Rigid Phencyclidine Analogues. Binding to the Phencyclidine and Sigma 1 Receptors. Journal of Medicinal Chemistry, 41(4), 468–477. [Link]

  • Brady, K. T., Balster, R. L., & May, E. L. (1981). Comparison of the behavioral pharmacology of phencyclidine to related compounds. NIDA Research Monograph, 37, 119–133.
  • Olson, K. R. (Ed.). (2012). Poisoning & drug overdose (6th ed.). McGraw-Hill Medical.
  • Phencyclidine. (2023, October 26). In Wikipedia. [Link]

  • Roth, B. L., Gibbons, S., Arunotayanun, W., Huang, X. P., Setola, V., Treble, R., & Iversen, L. (2013). The ketamine analogue methoxetamine and 3- and 4-methoxy analogues of phencyclidine are high affinity and selective ligands for the glutamate NMDA receptor. PloS one, 8(3), e59334. [Link]

  • Lange, J. H., & Cannon, J. G. (1990). Phencyclidine and related arylcyclohexylamines: present and future medical and chemical applications. Journal of pharmaceutical sciences, 79(6), 465–471.
  • Lodge, D., & Johnson, K. M. (1990). Noncompetitive excitatory amino acid receptor antagonists. Trends in pharmacological sciences, 11(2), 81–86.
  • Ahmad, F., & Ansari, M. A. (2021). Structure-Activity Relationship of NMDA Receptor Ligands and Their Activities on the ERK Activation through Metabotropic Signaling Pathway. Biomolecules & therapeutics, 29(2), 135–146. [Link]

  • Domino, E. F. (Ed.). (1981). PCP (phencyclidine): historical and current perspectives. NPP Books.
  • French, E. D., & Vantini, G. (1984). The phencyclidine (PCP) analog N-[1-(2-benzo(B)thiophenyl) cyclohexyl]piperidine shares cocaine-like but not other characteristic behavioral effects with PCP, ketamine and MK-801. The Journal of pharmacology and experimental therapeutics, 250(3), 1019–1027.
  • Rothman, R. B. (1992). PCP site 2: a high affinity MK-801-insensitive phencyclidine binding site. NIDA research monograph, 124, 119–137.
  • Carroll, F. I., Gao, Y., Rahman, M. A., Abraham, P., Parham, K., & Lewin, A. H. (1993). Synthesis and biological evaluation of 1-[1-(2-benzo[b]thienyl)cyclohexyl]piperidine homologues at dopamine-uptake and phencyclidine- and sigma-binding sites. Journal of medicinal chemistry, 36(9), 1188–1193. [Link]

  • Ebil, S., Gessner, R. K., & Schmidt, T. J. (2015). Synthesis and Evaluation of 1-(1-(Benzo[b]thiophen-2-yl)cyclohexyl)piperidine (BTCP) Analogues as Inhibitors of Trypanothione Reductase. Molecules (Basel, Switzerland), 20(8), 14756–14771. [Link]

  • Liu, Y., Takadera, T., & Ohyashiki, T. (2007). NMDA receptor subunits have differential roles in mediating excitotoxic neuronal death both in vitro and in vivo. The Journal of neuroscience : the official journal of the Society for Neuroscience, 27(11), 2846–2857. [Link]

  • Thurkauf, A., de Costa, B., Mattson, M. V., & Jacobson, A. E. (1991). Synthesis, stereochemistry, and biological activity of the 1-(1-phenyl-2-methylcyclohexyl)piperidines and the 1-(1-phenyl-4-methylcyclohexyl)piperidines. Absolute configuration of the potent trans-(-). Journal of medicinal chemistry, 34(8), 2646–2654. [Link]

  • Reynolds, I. J. (1997). The use of ligand binding in assays of NMDA receptor function. In The NMDA Receptor (pp. 201-211). Humana Press.

Sources

Comparative

Comparative Spectroscopic Analysis Guide: (2R,5S)-5-Cyclopentyl-2-methylpiperidine Hydrochloride

[1] Content Type: Technical Comparison & Characterization Guide Audience: Medicinal Chemists, Analytical Scientists, and Process Development Engineers. Executive Summary & Strategic Context The piperidine scaffold is a p...

Author: BenchChem Technical Support Team. Date: March 2026

[1]

Content Type: Technical Comparison & Characterization Guide Audience: Medicinal Chemists, Analytical Scientists, and Process Development Engineers.

Executive Summary & Strategic Context

The piperidine scaffold is a privileged structure in drug discovery, serving as the core pharmacophore for numerous CCR2 antagonists, substance P inhibitors, and kinase modulators. However, the introduction of non-adjacent chiral centers at the C2 and C5 positions creates a complex stereochemical challenge.

This guide focuses on the (2R,5S)-5-Cyclopentyl-2-methylpiperidine hydrochloride .[1] Unlike simple piperidines, the non-bonded interactions between the C2-methyl and C5-cyclopentyl groups dictate the ring conformation (chair vs. twist-boat), which profoundly alters spectroscopic signatures.[1]

The Core Challenge: Distinguishing the desired (2R,5S) trans-like isomer from the thermodynamically distinct (2R,5R) cis-isomer and the free base form. This guide provides a self-validating spectroscopic workflow to ensure structural integrity.

Characterization Workflow (Logic Map)

The following decision tree illustrates the critical control points for validating the salt form and stereochemistry.

CharacterizationWorkflow Start Crude (2R,5S)-HCl Salt Solubility Solubility Test (D2O vs CDCl3) Start->Solubility IR FT-IR Analysis (Salt Formation Check) Solubility->IR Confirm Ionic HNMR 1H NMR (600 MHz) (Conformational Analysis) IR->HNMR Pass Check1 Ammonium Bands? IR->Check1 NOE 1D NOE / 2D ROESY (Relative Stereochem) HNMR->NOE Assign H2/H5 Check2 Ax-Ax Coupling? HNMR->Check2 XRD Single Crystal XRD (Absolute Config) NOE->XRD Final Validation Check1->HNMR Yes Check2->NOE

Figure 1: Analytical decision matrix for validating piperidine salt forms and stereochemistry.

Nuclear Magnetic Resonance (NMR) Profiling[1][2][3]

NMR is the primary tool for assigning relative stereochemistry in solution. For (2R,5S)-5-cyclopentyl-2-methylpiperidine, the analysis relies on the Karplus relationship (coupling constants) and NOE (spatial proximity).[1]

1H NMR: The "Fingerprint" Region

Solvent Selection: Use D₂O for the hydrochloride salt to ensure solubility and eliminate exchangeable ammonium protons that obscure the spectrum. Use CDCl₃ (with free base neutralization in situ if needed) to observe N-H protons.[1]

Feature(2R,5S) Isomer (Target)(2R,5R) Diastereomer (Alternative)Mechanistic Reason
H2 Resonance

~3.0 - 3.4 ppm (Multiplet)

Shifted ~0.1-0.2 ppm
Equatorial vs. Axial positioning of the proton changes shielding.[1]
H2-H3 Coupling (

)
Large

(~10-12 Hz)
Small

or

(~2-5 Hz)
Indicates H2 is axial (Methyl is equatorial).[1]
C5-H Resonance Resolved MultipletOverlappingThe bulky cyclopentyl group locks the conformation, affecting local anisotropy.
Stereochemical Assignment Protocol (NOE)

To distinguish the (2R,5S) form from the (2R,5R) form, you must determine if the H2 and H5 protons are on the same side of the ring (cis) or opposite sides (trans).

Experimental Setup:

  • Pulse Sequence: 1D NOE difference or 2D NOESY/ROESY.

  • Mixing Time: 500-800 ms.

  • Target: Irradiate the Methyl doublet (at C2) and the Cyclopentyl methine proton.

Interpretation Logic:

  • Scenario A (2R,5S - Trans-substituents): If the C2-Methyl is equatorial and C5-Cyclopentyl is equatorial (thermodynamically preferred), then H2 is Axial and H5 is Axial .[1]

    • Observation:NOE observed between H2 and H5 (1,4-diaxial interaction).[1]

    • Observation: Strong NOE between H2 and H4-axial.[1]

  • Scenario B (Cis-substituents): One substituent is axial, one is equatorial.

    • Observation: Weak or NO NOE between H2 and H5.

Vibrational Spectroscopy (FT-IR): Salt vs. Free Base[1]

This section compares the hydrochloride salt against the free base alternative.[2][3] This is critical for confirming the success of the salting step in process development.

Comparative Data Table
Spectral RegionFree Base (Alternative)Hydrochloride Salt (Product)Structural Assignment
3300 - 3500 cm⁻¹ Sharp, single band (N-H str)Absent / ObscuredSecondary amine stretching (Free Base).[1]
2400 - 3000 cm⁻¹ C-H stretches onlyBroad, strong "Ammonium Band" N⁺-H stretching vibrations (Salt).[1]
1580 - 1620 cm⁻¹ Weak bendingMedium/Strong band N-H deformation (bending) of the cation.[1]
700 - 800 cm⁻¹ Standard fingerprintDistinct shiftsC-Cl interaction (indirect lattice effects).[1]

Protocol for Analysis:

  • Method: ATR (Attenuated Total Reflectance) is preferred over KBr pellets to prevent halide exchange (KBr can react with HCl salts under pressure).[1]

  • Criterion: The disappearance of the sharp 3300 cm⁻¹ band and appearance of the broad 2400-3000 cm⁻¹ continuum confirms quantitative salt formation.

Comparative Performance: Isomer Stability

When developing this compound, researchers often face contamination from the (2R,5R) isomer.

Thermodynamic Stability[1]
  • The (2R,5S) Isomer: In the chair conformation, both the C2-Methyl and C5-Cyclopentyl groups can adopt equatorial positions. This minimizes 1,3-diaxial strain.[1][4]

  • The (2R,5R) Isomer: Forces one of the bulky groups (likely the methyl) into an axial position to maintain the chair, or forces the ring into a higher-energy twist-boat conformation.

Implication: The (2R,5S) isomer is generally the thermodynamic product. However, if synthesized via hydrogenation of a pyridine precursor, kinetic control may yield mixtures.

IsomerStability Sub1 2-Methyl (Eq) Center (2R,5S) Configuration (Diequatorial Chair) Sub1->Center Sub2 5-Cyclopentyl (Eq) Sub2->Center Strain Minimizes 1,3-Diaxial Strain Center->Strain

Figure 2: Thermodynamic preference for the (2R,5S) configuration due to diequatorial positioning.

Mass Spectrometry (MS) Fragmentation[1]

While MS cannot distinguish stereoisomers easily, it validates the molecular skeleton.

  • Ionization: ESI+ (Electrospray Ionization).[1]

  • Molecular Ion:

    
     Da (Free base mass + H).[1] The HCl is lost as neutral species in ESI usually, or seen as adducts.
    
  • Key Fragments:

    • m/z ~98 (Loss of cyclopentyl group).[1]

    • m/z ~84 (Piperidine ring fragmentation).[1]

References

  • Silverstein, R. M., et al. Spectrometric Identification of Organic Compounds. 8th Ed. Wiley.[5] (Standard text for IR/NMR interpretation of amine salts).

  • Dutta, A. K., et al. (2001).[6] "Rational design and synthesis of novel 2,5-disubstituted cis- and trans-piperidine derivatives." Bioorganic & Medicinal Chemistry Letters, 11(17), 2337-2340.[6] Link

  • Bailey, W. F., et al. (2004). "Stereocontrolled Approach to trans-2,6-Disubstituted Piperidine Alkaloids." Heterocycles. (Provides methodology for assigning piperidine stereochemistry via NMR coupling constants).
  • NIST Mass Spectrometry Data Center. "2-Methylpiperidine Spectra." NIST Chemistry WebBook. Link

  • SpectraBase. "Piperidine Hydrochloride IR Spectrum." Wiley Science Solutions. Link[1]

Sources

Safety & Regulatory Compliance

Safety

(2R,5S)-5-Cyclopentyl-2-methylpiperidine proper disposal procedures

Comprehensive Operational Guide: Safe Handling and Disposal of (2R,5S)-5-Cyclopentyl-2-methylpiperidine Executive Summary (2R,5S)-5-Cyclopentyl-2-methylpiperidine (CAS: 2378490-74-3) is a highly specialized, stereopure a...

Author: BenchChem Technical Support Team. Date: March 2026

Comprehensive Operational Guide: Safe Handling and Disposal of (2R,5S)-5-Cyclopentyl-2-methylpiperidine

Executive Summary

(2R,5S)-5-Cyclopentyl-2-methylpiperidine (CAS: 2378490-74-3) is a highly specialized, stereopure aliphatic heterocycle used extensively as a building block in targeted drug discovery[1]. While its precise stereochemistry is critical for biological target binding, its macroscopic safety and disposal profile is governed by its functional groups: a lipophilic cyclopentyl ring and a strongly basic secondary amine.

This guide provides researchers and environmental health and safety (EHS) professionals with a self-validating, step-by-step operational framework for the safe handling, spill mitigation, and Resource Conservation and Recovery Act (RCRA) compliant disposal of this compound.

Physicochemical Hazard Profile & Causality

To design an effective disposal strategy, we must first understand the molecular behavior of the compound. Alkylpiperidines present a triad of hazards: flammability, corrosivity, and toxicity[2].

Table 1: Physicochemical Properties & Operational Implications

PropertyValue / CharacteristicOperational Implication (Causality)
Molecular Weight 167.3 g/mol Higher than unsubstituted piperidine; lowers volatility but still presents a significant inhalation hazard requiring fume hood use.
Physical State Liquid (Standard Conditions)Highly mobile upon spilling. Requires secondary containment during storage and transport.
Basicity (pH) Highly Basic (pH > 11 in water)Causes liquefactive necrosis on tissue contact. Triggers EPA D002 Corrosive Waste classification if untreated.
Solubility Miscible in organics; partially in waterReadily permeates standard nitrile. Requires double-gloving or butyl rubber gloves for prolonged handling.
Flammability Combustible / FlammableVapors can form explosive mixtures with air. Dictates the use of spark-proof tools and D001 Ignitable Waste classification.

Mechanistic Insight: The nitrogen atom in the piperidine ring possesses an unshared electron pair, making it a strong Lewis base. When exposed to ambient moisture or biological tissues, it rapidly abstracts protons, leading to severe exothermic burns. Furthermore, the lipophilic cyclopentyl group enhances the molecule's ability to cross biological membranes, increasing systemic toxicity compared to simple inorganic bases.

Operational Safety & Spill Management

In the event of a spill, immediate containment is critical to prevent vapor accumulation and environmental runoff. Because alkylpiperidines are highly basic, they can react exothermically with combustible absorbents (like sawdust or paper towels), posing an immediate fire risk.

Protocol 1: Emergency Spill Response
  • Assess & Isolate: Immediately evaluate the spill volume. If >500 mL outside a fume hood, evacuate the area and trigger the HazMat response. Ensure the laboratory's HVAC system is maximizing exhaust.

  • PPE Donning: Responders must wear butyl rubber gloves, a chemical-resistant apron, and a NIOSH-approved respirator with an organic vapor/acid gas cartridge.

  • Source Control: Eliminate all ignition sources. Do not operate electrical switches in the area.

  • Containment (Causality Check): Surround and cover the spill with an inert, non-combustible absorbent such as dry sand or vermiculite. Why? Inert materials prevent the exothermic acid-base reactions that routinely ignite combustible organic absorbents.

  • Collection: Use non-sparking tools (e.g., beryllium-copper or conductive plastic scoops) to transfer the absorbed mixture into a high-density polyethylene (HDPE) waste container.

  • Decontamination Validation: Wash the spill area with a dilute, weak acid (e.g., 5% acetic acid) to neutralize residual free base. Validate decontamination by swabbing the area with pH paper; a neutral pH (7.0) confirms the area is safe.

SpillResponse Start Spill Detected (2R,5S)-5-Cyclopentyl-2-methylpiperidine Assess Assess Spill Size & Ventilation Start->Assess Minor Minor Spill (< 500 mL) Inside Fume Hood Assess->Minor Low Risk Major Major Spill (> 500 mL) Outside Hood Assess->Major High Risk PPE Don PPE (Respirator, Butyl Gloves) Minor->PPE Evacuate Evacuate Area & Call HazMat Major->Evacuate Absorb Cover with Dry Sand/Vermiculite (No combustible sawdust) PPE->Absorb Collect Collect in Spark-Proof Container Seal & Label Absorb->Collect Dispose Transfer to Hazardous Waste (EPA D001/D002) Collect->Dispose

Figure 1: Decision matrix and operational workflow for alkylpiperidine spill response.

Step-by-Step Disposal Procedures (RCRA Guidelines)

Under 40 CFR Parts 261.3, chemical waste generators are legally obligated to classify discarded chemicals[3]. Untreated (2R,5S)-5-Cyclopentyl-2-methylpiperidine waste triggers two primary EPA hazardous waste codes:

  • D001 (Ignitability): Flash point < 60°C.

  • D002 (Corrosivity): Aqueous mixtures exhibiting a pH ≥ 12.5.

To mitigate these hazards prior to vendor pickup, laboratories should employ a self-validating neutralization protocol. Converting the volatile, corrosive free base into a stable hydrochloride salt drastically alters its physical properties, rendering it non-volatile and reducing its immediate reactivity[4].

Protocol 2: Waste Neutralization and Segregation
  • Preparation: Perform all operations inside a certified chemical fume hood. Place a borosilicate glass receiving flask in an ice-water bath. Causality: Neutralization of strong amines is highly exothermic; active cooling prevents solvent boil-off and dangerous vapor generation.

  • Dilution: Dilute the waste stream with a compatible, non-reactive solvent (e.g., ethanol or water) to a concentration of < 10% v/v to control the reaction kinetics.

  • Acid Addition: Slowly, dropwise, add a dilute mineral acid (e.g., 1M Hydrochloric Acid, HCl) while stirring continuously with a PTFE-coated magnetic stir bar.

  • Self-Validating pH Monitoring: Periodically check the pH using universal indicator paper. Continue the acid addition until the solution reaches a stable pH of 7.0 to 8.0.

  • Verification: The formation of the (2R,5S)-5-cyclopentyl-2-methylpiperidin-1-ium chloride salt confirms the elimination of the D002 (Corrosive) characteristic. The solution is now significantly safer to handle.

  • Packaging: Transfer the neutralized solution to a clearly labeled, chemically compatible waste carboy. Do not mix with halogenated waste streams unless specifically profiled by your disposal vendor.

  • Manifesting: Complete the Uniform Hazardous Waste Manifest. Even if neutralized, the waste must be handled by a licensed hazardous waste disposal facility due to the underlying toxicity of the organic framework.

WasteDisposal WasteGen Waste Generation (e.g., Reaction Mother Liquor) CheckpH Check pH & Solvent Composition WasteGen->CheckpH IsCorrosive Is pH ≥ 12.5? CheckpH->IsCorrosive IsFlammable Flash Point < 60°C? IsCorrosive->IsFlammable No Neutralize Neutralize with Dilute Acid (e.g., 1M HCl) to pH 7-8 IsCorrosive->Neutralize Yes (Pre-treatment) LabelD002 Assign EPA Code D002 (Corrosive) IsCorrosive->LabelD002 Yes (Untreated) LabelD001 Assign EPA Code D001 (Ignitable) IsFlammable->LabelD001 Yes Manifest Complete Uniform Hazardous Waste Manifest IsFlammable->Manifest No Neutralize->IsFlammable LabelD002->IsFlammable LabelD001->Manifest Vendor Transfer to Licensed Disposal Vendor Manifest->Vendor

Figure 2: RCRA waste classification and neutralization logic for piperidine derivatives.

References

  • Title: Building Blocks | CymitQuimica: rac-(2R,5S)
  • Title: Piperidine - SAFETY DATA SHEET Source: Thermo Fisher Scientific URL
  • Source: US Environmental Protection Agency (EPA)
  • Title: Tert-butyl 4-(2-methoxy-2-oxoethyl)piperidine-1-carboxylate (Alkylpiperidine Disposal Logic)
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